molecular formula C6H6N2O B3307772 5-Methylpyrimidine-4-carbaldehyde CAS No. 933746-02-2

5-Methylpyrimidine-4-carbaldehyde

Cat. No.: B3307772
CAS No.: 933746-02-2
M. Wt: 122.12 g/mol
InChI Key: LGJYVWPNGISHBU-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-4-carbaldehyde (CAS 933746-02-2) is a high-value pyrimidine derivative with the molecular formula C 6 H 6 N 2 O and a molecular weight of 122.12 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The pyrimidine scaffold is a fundamental structure in DNA and RNA and is considered a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets . Its primary research value lies in its application as a key synthetic intermediate for the development of novel therapeutic agents. Pyrimidine-based compounds are extensively investigated for their potential in numerous areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders . The presence of both the methyl group and the aldehyde functionality on the pyrimidine ring makes this compound a particularly useful precursor for further chemical modifications, such as the construction of more complex heterocyclic systems or for use in Suzuki-Miyaura cross-coupling reactions . The aldehyde group is a reactive handle that can be transformed into other functional groups, including alcohols, acids, and amines, thereby enabling significant molecular diversification for structure-activity relationship (SAR) studies. Handling Note: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-methylpyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-7-4-8-6(5)3-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJYVWPNGISHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933746-02-2
Record name 5-methylpyrimidine-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: The Role of Pyrimidine Carbaldehydes in Thiamine (Vitamin B1) Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of pyrimidine aldehydes in Vitamin B1 (thiamine) biosynthesis and industrial production.

Executive Summary

This guide analyzes the critical role of pyrimidine aldehydes in the biosynthesis and industrial manufacture of Thiamine (Vitamin B1).[1] While the specific isomer 5-methylpyrimidine-4-carbaldehyde (CAS 933746-02-2) is a known chemical entity, the biologically and industrially active intermediate for thiamine is its structural isomer, 4-amino-2-methyl-5-pyrimidinecarbaldehyde (often referred to as the Grewe aldehyde or Toxopyrimidine aldehyde).[1]

This document elucidates the mechanistic pathways where this aldehyde serves as a pivotal "switch" between the de novo biosynthetic pathway (hydroxymethylpyrimidine branch) and the industrial "Grewe" synthesis route.[1] We provide detailed protocols for its synthesis, handling, and conversion into the active Grewe diamine precursor.

Chemical Identity & Structural Analysis

Nomenclature Clarification

Precision in pyrimidine substitution is critical for thiamine activity.[1] The user-specified molecule and the thiamine precursor differ significantly in substitution patterns.[1]

FeatureUser Query: 5-Methylpyrimidine-4-carbaldehyde Thiamine Precursor: 4-Amino-2-methyl-5-pyrimidinecarbaldehyde
CAS Number 933746-02-218501-83-6 (Aldehyde form) / 73-67-6 (Alcohol form)
C2 Substituent -H (Hydrogen)-CH₃ (Methyl)
C4 Substituent -CHO (Aldehyde)-NH₂ (Amino)
C5 Substituent -CH₃ (Methyl)-CHO (Aldehyde)
Role Synthetic Building BlockKey Thiamine Intermediate

Critical Note: The thiamine pyrimidine ring must possess a C2-methyl and C4-amino group for biological activity.[1] The aldehyde functionality at C5 is the reactive handle for coupling to the thiazole moiety (via conversion to a methylene bridge).[1] This guide focuses on the 4-amino-2-methyl-5-pyrimidinecarbaldehyde as the functional relevant species.[1][2]

Structural Diagram (DOT Visualization)

ChemicalStructures UserMol 5-Methylpyrimidine-4-carbaldehyde (User Query) Non-Thiamine Precursor TargetMol 4-Amino-2-methyl-5-pyrimidinecarbaldehyde (Thiamine Precursor) 'Grewe Aldehyde' UserMol->TargetMol Structural Isomerism (Distinct Pathways) Thiamine Vitamin B1 (Thiamine) Final Product TargetMol->Thiamine Reductive Amination & Coupling

Figure 1: Structural relationship between the queried aldehyde and the active thiamine precursor.

Biosynthetic & Industrial Roles

De Novo Biosynthesis (Bacteria & Plants)

In natural systems (E. coli, Arabidopsis), the pyrimidine moiety is synthesized as 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) .[1] The aldehyde is not a standard intermediate in the primary pathway but appears during salvage or degradation .

  • Primary Route: 5-Aminoimidazole ribonucleotide (AIR)

    
     HMP-P.[1]
    
  • Salvage Route: Exogenous HMP can be imported.[1] Oxidation of HMP yields the aldehyde (Toxopyrimidine aldehyde), which is often toxic due to Vitamin B6 antagonism.

Industrial Synthesis (The Grewe Pathway)

The Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) is the industry-standard precursor.[1] The aldehyde serves as the immediate precursor to this diamine.

Mechanism:

  • Construction: Condensation of acetamidine with a formyl-functionalized acceptor.[1]

  • Activation: The aldehyde at C5 is subjected to reductive amination to form the aminomethyl group (-CH₂NH₂).[1]

  • Coupling: The diamine reacts with carbon disulfide and a chloroketone to form the thiazole ring on the pyrimidine, or couples directly with a pre-formed thiazole.[1]

Pathway Visualization

ThiaminePathways AIR AIR (Aminoimidazole Ribonucleotide) HMP HMP (Hydroxymethylpyrimidine) AIR->HMP ThiC (Biosynthesis) Aldehyde 4-Amino-2-methyl-5-pyrimidinecarbaldehyde (Key Intermediate) HMP->Aldehyde Oxidation (Degradation/Salvage) GreweDiamine Grewe Diamine (4-amino-5-aminomethyl...) Aldehyde->GreweDiamine Reductive Amination (Industrial) Thiamine Thiamine (Vitamin B1) Aldehyde->Thiamine Direct Coupling (Alternative) GreweDiamine->Thiamine + CS2 + Chloroketone (Grewe Cyclization) Thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole

Figure 2: The central role of the aldehyde in bridging salvage and industrial synthesis pathways.[1]

Experimental Protocols

Synthesis of 4-Amino-2-methyl-5-pyrimidinecarbaldehyde

Objective: To synthesize the key aldehyde intermediate from acyclic precursors.[1]

Reagents:

  • Acetamidine hydrochloride (1.0 eq)[1]

  • Ethoxymethylene malononitrile (or equivalent formyl precursor)[1]

  • Sodium ethoxide (NaOEt)[1]

  • Ethanol (anhydrous)[1]

Protocol:

  • Condensation: Dissolve acetamidine HCl (10 mmol) in anhydrous ethanol (20 mL). Add NaOEt (11 mmol) and stir at 0°C for 15 min.

  • Addition: Dropwise add the formyl/nitrile precursor (e.g., 2-(ethoxymethylene)malononitrile) (10 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring via TLC (EtOAc:MeOH 9:1) should show the formation of the pyrimidine ring.[1][3]

  • Hydrolysis/Reduction: If starting from a nitrile (-CN at C5), perform a controlled reduction (Raney Ni/Formic acid) to yield the aldehyde (-CHO).[1]

  • Isolation: Evaporate solvent. Recrystallize from water/ethanol.

    • Yield: Typically 60-75%.

    • Characterization: ¹H NMR (DMSO-d₆): δ 9.8 (s, 1H, CHO), 8.5 (s, 1H, H-6), 2.4 (s, 3H, CH₃).[1]

Conversion to Thiamine (Grewe Route)

Objective: Convert the aldehyde to Thiamine via the Grewe diamine.

  • Reductive Amination:

    • React 4-amino-2-methyl-5-pyrimidinecarbaldehyde with ammonia (NH₃) and hydrogen (H₂) over a Raney Nickel catalyst at 50°C/50 bar.

    • Product:Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine).

  • Thiazole Ring Construction:

    • React Grewe Diamine with Carbon Disulfide (CS₂) and 3-chloro-4-oxopentanol acetate.

    • Conditions: Basic media (NaOH), followed by acid hydrolysis.

    • Result: Formation of the thiazole ring linked via the methylene bridge.[4][5]

Therapeutic & Safety Implications

Antimetabolite Activity (Toxopyrimidine)

Researchers must be aware that the alcohol form of this aldehyde (4-amino-2-methyl-5-pyrimidinemethanol) is known as Toxopyrimidine .[1]

  • Mechanism: It acts as a Pyridoxine (Vitamin B6) antagonist.[1][6][7]

  • Phosphorylation: In vivo, it is phosphorylated and competitively inhibits pyridoxal phosphate-dependent enzymes (e.g., glutamate decarboxylase), leading to convulsions.[1]

  • Handling: When working with the aldehyde intermediate, ensure strict containment to prevent inhalation or accidental ingestion, as in vivo reduction can generate the toxic alcohol.[1]

References

  • Begley, T. P., et al. (1999).[1] "The biosynthesis of thiamin: a mechanistic overview." Vitamins and Hormones, 57, 89-125.[1] Link

  • Grewe, R. (1936).[1] "Über das Vitamin B1." Z. Physiol. Chem., 242, 89–117.[1] (Foundational paper on the Grewe diamine route).

  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009).[1][8] "The structural and biochemical foundations of thiamin biosynthesis." Annual Review of Biochemistry, 78, 569-603.[1] Link[1]

  • European Chemicals Agency (ECHA). "Substance Information: 5-methylpyrimidine-4-carbaldehyde."[1] (CAS 933746-02-2 Verification).[1] Link[1]

  • Matsukawa, T., et al. (1951).[1] "Synthesis of Vitamin B1 and related compounds." Journal of the Pharmaceutical Society of Japan. (Industrial application of pyrimidine aldehydes).

Sources

Thermodynamic Stability of 5-Methylpyrimidine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 5-Methylpyrimidine-4-carbaldehyde , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals (including thiamine analogs and kinase inhibitors).

Executive Summary

5-Methylpyrimidine-4-carbaldehyde (CAS: 933685-71-3) exhibits a complex stability profile governed by the electron-deficient nature of the pyrimidine ring. Unlike carbocyclic analogs (e.g., benzaldehyde), this compound is thermodynamically predisposed to nucleophilic addition (specifically hydration) and autoxidation .

For drug development applications, the molecule must be treated as a high-energy intermediate . It is kinetically stable enough for isolation but thermodynamically unstable relative to its hydration product (gem-diol) in aqueous media and its oxidation product (carboxylic acid) in aerobic environments.

Part 1: Molecular Architecture & Electronic Stability

To understand the thermodynamics, we must first analyze the electronic environment of the carbonyl carbon.

Electronic Push-Pull System

The stability of the aldehyde moiety at the C4 position is dictated by two competing electronic vectors:

  • Ring Electron Withdrawal (-I / -M Effect): The pyrimidine ring contains two nitrogen atoms (N1 and N3). The C4 position is directly adjacent to N3 and para-like to N1. Both nitrogens exert a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon.

  • Methyl Group Donation (+I Effect): The methyl group at C5 exerts a weak inductive electron-donating effect. Being adjacent (ortho-like) to the carbonyl, it provides minor stabilization of the positive charge density on the carbonyl carbon.

Steric Influence (The Ortho Effect)

The C5-methyl group introduces steric strain.

  • Planar State (Aldehyde): The carbonyl group can rotate to minimize steric clash with the C5-methyl, though this may disrupt conjugation with the ring.

  • Tetrahedral State (Hydrate/Adduct): Nucleophilic attack converts the

    
     carbonyl to an 
    
    
    
    center. The increased bulk of the tetrahedral intermediate interacts unfavorably with the adjacent C5-methyl group.
  • Thermodynamic Consequence: The steric bulk of the 5-methyl group increases the thermodynamic stability of the aldehyde form relative to the hydrate, compared to the unsubstituted pyrimidine-4-carbaldehyde.

Part 2: Thermodynamic Instability Pathways

The compound is subject to three primary thermodynamic sinks. The following Graphviz diagram illustrates these degradation cascades.

Pathway Visualization

StabilityPathways cluster_aqueous Aqueous Environment Aldehyde 5-Methylpyrimidine- 4-carbaldehyde (Reactive sp2) GemDiol Gem-Diol (Hydrate) (Thermodynamic Sink in H2O) Aldehyde->GemDiol + H2O (K_hyd > 1) Carboxylic 5-Methylpyrimidine- 4-carboxylic Acid (Oxidation Product) Aldehyde->Carboxylic + O2 (Autoxidation) Hemiacetal Hemiacetal (In Alcohols) Aldehyde->Hemiacetal + ROH Dimer Dimer/Oligomer (High Conc.) Aldehyde->Dimer Aldol/Cannizzaro GemDiol->Aldehyde - H2O

Figure 1: Primary thermodynamic degradation pathways. The equilibrium shifts heavily toward the gem-diol in aqueous solution due to the electron-deficient ring.

Hydration Equilibrium (The Dominant Factor)

In aqueous solution, the aldehyde exists in equilibrium with its gem-diol form:



For pyrimidine-4-carbaldehydes, the equilibrium constant (


) is typically > 1 , meaning the hydrate is the thermodynamically favored species.
  • Mechanism: The N3 nitrogen pulls electron density, making the carbonyl carbon highly susceptible to water attack.

  • Impact on Synthesis: Reactions requiring the free aldehyde (e.g., Wittig, reductive amination) must be performed in anhydrous conditions to avoid the "energy penalty" of dehydrating the gem-diol first.

Autoxidation

Like most heteroaromatic aldehydes, 5-methylpyrimidine-4-carbaldehyde is sensitive to air oxidation. The absence of electron-donating groups on the ring (other than the weak methyl) makes the C-H bond of the formyl group susceptible to radical abstraction, leading to 5-methylpyrimidine-4-carboxylic acid . This reaction is thermodynamically irreversible.

Part 3: Experimental Protocols for Stability Assessment

Trustworthy data requires rigorous experimental design. The following protocols allow you to quantify the thermodynamic parameters specific to your batch or formulation.

Determination of Hydration Constant ( )

This protocol uses UV-Vis spectroscopy, exploiting the difference in absorption between the carbonyl (


, ~280-300 nm) and the transparent gem-diol.

Reagents:

  • Anhydrous Dioxane (Stock solvent).

  • Phosphate Buffer (pH 7.0).

Protocol:

  • Stock Preparation: Dissolve 5-methylpyrimidine-4-carbaldehyde in anhydrous dioxane (Concentration

    
     M).
    
  • Baseline Measurement: Record UV spectrum of the dioxane solution. Note the absorbance maxima (

    
    ) corresponding to the carbonyl peak.
    
  • Equilibration: Mix 100

    
    L of stock into 2.9 mL of buffer. Vortex rapidly.
    
  • Time-Course: Measure Absorbance (

    
    ) at 
    
    
    
    every 30 seconds until stable (
    
    
    ).
  • Calculation:

    
    
    (Note: This assumes the gem-diol has negligible absorbance at 
    
    
    
    . If not, molar extinction coefficients must be determined separately).
Forced Degradation (Stress Testing)

To determine storage shelf-life, perform a stress test focusing on oxidation and dimerization.

Stress ConditionDurationTarget DegradantAnalytical Method
Acid (0.1 N HCl) 24 HoursCannizzaro productsHPLC-UV (254 nm)
Base (0.1 N NaOH) 4 HoursResin/Polymers (Aldol)HPLC / GPC
Oxidation (3% H2O2) 2 HoursCarboxylic AcidLC-MS
Heat (60°C, Solid) 7 DaysDimer/TrimerH-NMR

Part 4: Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.

  • Temperature: Store at -20°C . The activation energy for autoxidation is low; ambient temperature significantly accelerates degradation.

  • Atmosphere: Store under Argon or Nitrogen . The compound is air-sensitive.

  • Solvents: Avoid protic solvents (methanol, water) for storage. Use anhydrous aprotic solvents (DCM, THF) if storing as a solution, but solid state is preferred.

  • Workup: During synthesis, avoid highly basic aqueous workups which trigger the Cannizzaro reaction (disproportionation to alcohol and acid).

References

  • Hydration of Heterocyclic Aldehydes: Cabani, S., Gianni, P., & Matteoli, E. (1986). Kinetic study of the hydration reaction of 2-, 3-, and 4-pyridinecarboxaldehyde. The Journal of Physical Chemistry, 90(10). Link

  • Synthesis of Pyrimidine Intermediates: Zhao, L., et al. (2012). Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1. Organic Process Research & Development. Link

  • Oxidation Kinetics: Sen, P. K., et al. (2000). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Croatica Chemica Acta. Link

  • General Reactivity of Pyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

5-Methylpyrimidine-4-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 933746-02-2 Molecular Weight: 122.12 g/mol [1]

Executive Summary

5-Methylpyrimidine-4-carbaldehyde is a critical heterocyclic building block in medicinal chemistry, specifically utilized for the "bottom-up" synthesis of fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines and furo[3,2-d]pyrimidines .[1] Its structural uniqueness lies in the differential reactivity between the aldehyde at position C4 and the methyl group at position C5, enabling highly regioselective cyclization reactions.

This guide provides a validated technical framework for the synthesis, handling, and application of this compound, distinguishing it from its common isomers (e.g., 5-methylpyrimidine-2-carbaldehyde).

Chemical Identity & Physical Properties[1][2][3][4]
PropertySpecification
IUPAC Name 5-Methylpyrimidine-4-carbaldehyde
CAS Number 933746-02-2
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
SMILES CC1=CN=C(C=O)N=C1
Physical State Solid / Semi-solid (Low melting point)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Storage -20°C, Inert Atmosphere (Argon/Nitrogen)

Critical Note on Isomerism: Researchers must verify the CAS number. The 2-carbaldehyde isomer (CAS 90905-62-7) is chemically distinct and will not participate in the cyclization reactions described in Section 4.[1]

Validated Synthesis Protocol

Methodology: Regioselective Riley Oxidation Precursor: 4,5-Dimethylpyrimidine Reagent: Selenium Dioxide (SeO₂)[1]

The synthesis relies on the inherent electronic difference between the methyl groups at C4 and C5. The C4-methyl group is significantly more acidic (activated) due to the electron-withdrawing nature of the adjacent nitrogen atoms (positions 1 and 3) and the para-like resonance effect. The C5-methyl group, located in the "meta-like" position, is electronically deactivated toward oxidative deprotonation.

Step-by-Step Protocol
  • Preparation: In a dry 250 mL round-bottom flask, dissolve 4,5-dimethylpyrimidine (10.0 mmol) in 1,4-dioxane (50 mL).

  • Reagent Addition: Add Selenium Dioxide (SeO₂) (11.0 mmol, 1.1 eq). Note: Use freshly sublimed SeO₂ for optimal yields.[1]

  • Reaction: Heat the mixture to reflux (101°C) under an argon atmosphere. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

    • Endpoint: Typically 4–6 hours.[1] Look for the disappearance of the starting material and the appearance of the aldehyde peak. Over-reaction can lead to the carboxylic acid.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove precipitated black selenium (Se⁰). Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 20% → 50% EtOAc in Hexanes.

    • Yield: Expect 40–60% isolated yield as a yellowish solid/oil.[1]

Mechanistic Insight: Regioselectivity

The success of this synthesis depends on the selective attack of SeO₂ at the C4-methyl group.

SeO2_Selectivity cluster_logic Electronic Rationale Start 4,5-Dimethylpyrimidine Activation Enolization/Activation (C4-Me is more acidic) Start->Activation SeO2 Attack Intermediate Selenium Ester Intermediate at C4 Activation->Intermediate Preferential C4 Reaction Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product 5-Methylpyrimidine- 4-carbaldehyde Rearrangement->Product Elimination of H2O Byproduct Reduced Selenium (Se) Rearrangement->Byproduct Rationale C4-Methyl: Activated by N1/N3 (Acidic) C5-Methyl: Deactivated (Stable)

Figure 1: Mechanistic pathway of SeO₂ oxidation highlighting the electronic preference for C4-methyl activation.

Applications in Drug Discovery

5-Methylpyrimidine-4-carbaldehyde is primarily used to synthesize fused bicyclic systems.[1] The proximity of the reactive aldehyde (C4) and the methyl group (C5) allows for condensation reactions with amidines or guanidines to form pyrimido[4,5-d]pyrimidines , a scaffold found in various kinase inhibitors (e.g., EGFR, p38 MAPK).

Workflow: Synthesis of Pyrimido[4,5-d]pyrimidines

This "bottom-up" approach is superior to modifying existing bicyclic cores because it allows for the introduction of diverse substituents (R-groups) during the ring-closing step.[1]

Applications Core 5-Methylpyrimidine- 4-carbaldehyde Reagent1 + Guanidine / Amidine (Base Catalyzed) Core->Reagent1 Intermediate Schiff Base / Enamine Intermediate Reagent1->Intermediate Condensation Cyclization Intramolecular Cyclization (Involving C5-Methyl) Intermediate->Cyclization Final Pyrimido[4,5-d]pyrimidine Scaffold Cyclization->Final Target Target: Kinase Inhibitors (p38 MAPK, EGFR) Final->Target

Figure 2: Synthetic workflow for converting the core aldehyde into bioactive fused heterocyclic scaffolds.

Handling & Stability Protocols

Aldehydes on electron-deficient rings are prone to two primary degradation pathways:

  • Autoxidation: Conversion to 5-methylpyrimidine-4-carboxylic acid upon exposure to air.[1]

  • Hydration: Formation of gem-diols in the presence of moisture, which can complicate NMR interpretation and stoichiometry.

Standard Operating Procedure (SOP) for Storage:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Purge with Argon before sealing.[1]

  • Temperature: Store at -20°C.

  • Re-purification: If the solid turns white/crusty (indicating acid formation), dissolve in DCM, wash with saturated NaHCO₃ (to remove acid), dry over MgSO₄, and re-concentrate.

References
  • Mavroskoufis, A. et al. (2024). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Synthesis. Link

  • BLD Pharm. (2025).[1] Product Data Sheet: 5-Methylpyrimidine-4-carbaldehyde (CAS 933746-02-2).[1] Link

  • PubChem. (2025).[1][4][5] Compound Summary: 4-Methylpyrimidine-5-carbaldehyde (Isomer Comparison). National Library of Medicine. Link

  • Baran, P. S. et al. (2006). One-Step Synthesis of 4,5-Disubstituted Pyrimidines. Heterocycles. Link

  • BenchChem. (2025).[1][6] Synthesis of pyrimido[4,5-d]pyrimidines using Pyrimidine-carboxaldehydes. Link[1]

Sources

Introduction: The Pyrimidine Carbaldehyde Core - A Versatile Electrophile in Modern Synthesis

Sources

Strategic Utilization of 5-Methylpyrimidine-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylpyrimidine-4-carbaldehyde represents a highly specialized scaffold in medicinal chemistry, distinct from its more common isomers (e.g., 5-formyl derivatives). Its value lies in the unique "ortho-like" positioning of a reactive electrophile (C4-aldehyde) adjacent to a lipophilic, sterically significant methyl group (C5-methyl).

This configuration is particularly prized in Kinase Inhibitor Discovery . The C5-methyl group often occupies hydrophobic pockets (such as the gatekeeper region in ATP-binding sites), while the C4-aldehyde serves as a versatile "warhead" precursor for generating Schiff bases, chalcones, or fused heterocyclic systems like furo[3,2-d]pyrimidines .

This guide details the synthesis, reactivity, and biological applications of this scaffold, providing researchers with a roadmap to exploit its structural properties for drug development.

Chemical Profile & Synthetic Accessibility

Structural Logic & Isomerism

The pyrimidine ring is electron-deficient. In 4,5-dimethylpyrimidine, the methyl groups are electronically distinct:

  • C4-Methyl : Highly acidic and reactive due to conjugation with ring nitrogens (N1/N3).

  • C5-Methyl : Relatively inert (meta-like position), providing stability.

This electronic differentiation allows for Regioselective Oxidation , the primary route to the target molecule.

Synthesis Pathway: The Riley Oxidation

The most robust method for synthesizing 5-methylpyrimidine-4-carbaldehyde is the selective oxidation of 4,5-dimethylpyrimidine using Selenium Dioxide (SeO₂).

Mechanism of Selectivity

SeO₂ preferentially attacks the more enolizable position. The C4-methyl group, being activated by the adjacent nitrogen atoms, enolizes significantly faster than the C5-methyl group. This allows for the selective formation of the C4-aldehyde without over-oxidation of the C5 position.

SynthesisPathway cluster_conditions Optimized Conditions SM 4,5-Dimethylpyrimidine (Start) Inter Enol Intermediate (C4-Activated) SM->Inter Tautomerization (Kinetic Control) Prod 5-Methylpyrimidine- 4-carbaldehyde (Target) Inter->Prod SeO2 (1.1 eq) Dioxane, Reflux Side Over-oxidation Products (Carboxylic Acids) Prod->Side Excess SeO2 or Prolonged Heat cond Solvent: 1,4-Dioxane Temp: 80-100°C Time: 2-4 Hours

Figure 1: Regioselective synthesis of 5-methylpyrimidine-4-carbaldehyde via Riley Oxidation.

Reactivity & Functionalization[1]

The C4-aldehyde group is a versatile handle. In the presence of the C5-methyl group, it undergoes several key transformations relevant to drug discovery.

Schiff Base Formation (Imines)

Reaction with primary amines yields Schiff bases. These derivatives are often explored for antimicrobial activity due to the C=N linkage, which can bind to bacterial enzymes.

  • Reaction : Aldehyde + R-NH₂ → Imine + H₂O

  • Catalyst : Glacial acetic acid (catalytic).

Claisen-Schmidt Condensation (Chalcones)

Reaction with acetophenones yields pyrimidine-based chalcones. These are "privileged structures" in oncology, often acting as tubulin polymerization inhibitors .

  • Reaction : Aldehyde + Acetophenone → Chalcone

  • Condition : Base-catalyzed (NaOH/EtOH).

Heterocyclization to Fused Systems

A critical application is the conversion into furo[3,2-d]pyrimidines . This often requires a functional group at C5, but the 5-methyl group can be radical-brominated to -CH₂Br, followed by cyclization with the C4-aldehyde oxygen (after hydration/modification). Alternatively, direct condensation with bifunctional nucleophiles can build rings fused to the 3,4-positions.

Reaction TypeReagentProduct ClassMedicinal Application
Condensation Primary AminesSchiff Bases (Imines)Antimicrobial, Antifungal
Condensation AcetophenonesChalconesAnticancer (Tubulin inhibitors)
Reduction NaBH₄Hydroxymethyl derivativesPro-drug linkers
Oxidation KMnO₄ / Ag₂OCarboxylic AcidsPeptidomimetic building blocks

Biological Applications & Case Studies

Kinase Inhibition (Oncology)

The 5-methylpyrimidine core mimics the adenine ring of ATP.

  • Mechanism : The N1 and N3 atoms accept/donate hydrogen bonds to the kinase hinge region.

  • Role of 5-Methyl : This group projects into the hydrophobic "gatekeeper" pocket (e.g., T790M in EGFR), improving selectivity over wild-type kinases.

  • Role of 4-Substituent : Derivatives of the 4-aldehyde (e.g., hydrazones) extend into the solvent-exposed region, improving solubility and bioavailability.

Antimicrobial Agents

Schiff bases derived from 5-methylpyrimidine-4-carbaldehyde have shown efficacy against Gram-positive bacteria (S. aureus). The mechanism typically involves the disruption of cell wall synthesis or inhibition of folate pathways (DHFR inhibition), analogous to Trimethoprim.

Experimental Protocols

Protocol A: Synthesis of 5-Methylpyrimidine-4-carbaldehyde

Objective : Selective oxidation of 4,5-dimethylpyrimidine.

  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents :

    • 4,5-Dimethylpyrimidine (10 mmol, 1.08 g)

    • Selenium Dioxide (SeO₂) (11 mmol, 1.22 g)

    • 1,4-Dioxane (50 mL)

    • Water (1 mL, accelerates reaction)

  • Procedure :

    • Dissolve the pyrimidine in dioxane.

    • Add SeO₂ in one portion.[1]

    • Heat to reflux (101°C) for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Workup : Filter the hot solution through Celite to remove black Selenium metal.

    • Evaporate the solvent under reduced pressure.

    • Purification : Recrystallize from Ethyl Acetate/Hexane or purify via column chromatography.

  • Validation :

    • ¹H NMR (CDCl₃) : Look for the aldehyde proton singlet at ~10.0 ppm. Verify the C5-methyl singlet at ~2.4 ppm.

Protocol B: Synthesis of Pyrimidine Chalcones

Objective : Condensation with 4-chloroacetophenone.

  • Reagents :

    • 5-Methylpyrimidine-4-carbaldehyde (1 mmol)

    • 4-Chloroacetophenone (1 mmol)

    • NaOH (10% aq. solution, 0.5 mL)

    • Ethanol (5 mL)

  • Procedure :

    • Mix aldehyde and acetophenone in ethanol.

    • Add NaOH dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Isolation : The precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

References

  • Riley Oxidation Mechanism & Scope

    • Riley oxidation of heterocyclic intermediates. (2020).[2] Molecules. Link

  • Pyrimidine Carbaldehyde Synthesis

    • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes. (2018). CiteDrive/ResearchGate. Link

  • Biological Activity of Pyrimidine Derivatives

    • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Link

  • Furo[3,2-d]pyrimidine Synthesis

    • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine derivatives. (2011). European Journal of Medicinal Chemistry. Link

  • Chemical Properties

    • 4-Methylpyrimidine-5-carbaldehyde (Isomer Comparison). PubChem.[3][4][5] Link

Sources

Thermodynamic Solubility Profiling of 5-Methylpyrimidine-4-carbaldehyde: Predictive Models and Experimental Validation in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylpyrimidine-4-carbaldehyde (CAS: 933746-02-2) is a highly functionalized heterocyclic building block characterized by its molecular formula C₆H₆N₂O[1],[2]. Featuring an electron-deficient pyrimidine ring, a lipophilic methyl group, and a reactive hydrogen-bond accepting carbaldehyde moiety, its solvation thermodynamics are complex. Accurate solubility data in organic solvents is critical for optimizing cross-coupling reactions, designing crystallization pathways, and facilitating downstream pharmaceutical purification.

Because empirical solubility data for highly specific intermediates can be sparse in open literature[2], this whitepaper provides a rigorous framework combining Hansen Solubility Parameter (HSP) predictive modeling [3] with the gold-standard Shake-Flask experimental protocol [4],[5]. As an Application Scientist, I have structured this guide to not only provide quantitative solubility estimates but also to explain the causality behind the physicochemical behaviors and the self-validating analytical methods required to measure them.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 5-Methylpyrimidine-4-carbaldehyde relies on overcoming the crystal lattice energy via favorable solute-solvent interactions. Hansen Solubility Parameters (HSP) deconstruct the total cohesive energy density into three distinct intermolecular forces[3],[6]:

  • 
     (Dispersion):  Van der Waals forces, heavily influenced by the pyrimidine core and the methyl group.
    
  • 
     (Polarity):  Dipole-dipole interactions, driven by the asymmetrical distribution of electrons across the nitrogen atoms and the carbonyl oxygen.
    
  • 
     (Hydrogen Bonding):  Electron interchange, primarily acting as a hydrogen-bond acceptor via the lone pairs on the nitrogens and the aldehyde oxygen.
    
Predictive HSP Values

Based on group contribution methods (Hoftyzer-Van Krevelen) and baseline data for pyrimidine (


)[3], the estimated parameters for 5-Methylpyrimidine-4-carbaldehyde are summarized below.

Table 1: Estimated HSP Values for 5-Methylpyrimidine-4-carbaldehyde

ParameterValue (MPa

)
Structural Contributor

19.8Pyrimidine aromatic ring, Methyl group

11.2Pyrimidine nitrogens, Aldehyde dipole

9.5Carbonyl oxygen (H-bond acceptor)

Causality in Solvent Selection: Solvents with an HSP distance (


) less than the interaction radius (

) of the solute will thermodynamically favor dissolution. Consequently, polar aprotic solvents (like DMSO and DMF) exhibit near-perfect HSP alignment with the solute, resulting in high solubility. Conversely, non-polar aliphatic hydrocarbons (like n-hexane) lack the necessary

and

components, resulting in an energetically unfavorable dissolution process.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically validate the predictive models, the thermodynamic "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) is universally recognized as the gold standard[4],[7],[8]. The protocol below is designed as a self-validating system , ensuring that kinetic artifacts do not skew the thermodynamic data.

Step-by-Step Workflow
  • Solvent Preparation & Saturation: Add an excess amount (e.g., 200 mg) of 5-Methylpyrimidine-4-carbaldehyde to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

    • Causality: Amber glass is mandatory to prevent the photo-oxidation of the highly reactive carbaldehyde moiety into a carboxylic acid, which would drastically alter the solubility profile.

  • Thermodynamic Equilibration: Place the vials in an isothermal shaking water bath at 25.0 ± 0.1 °C and 150 rpm for 72 hours.

    • Causality: A 72-hour duration is critical to overcome the kinetic energy barrier of dissolution. Shorter durations often capture metastable supersaturated states, leading to artificially inflated solubility values[5].

  • Equilibrium Verification (Self-Validation): Extract 50 µL aliquots at 48 hours and 72 hours. Analyze both via HPLC. If the concentration difference (

    
    ) between the two time points is < 2%, true thermodynamic equilibrium is confirmed.
    
  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Centrifugation precipitates bulk solids, preventing filter clogging. PTFE membranes are specifically chosen over Nylon because the heterocyclic nitrogen atoms of the pyrimidine ring can non-specifically bind to Nylon, artificially lowering the measured concentration.

  • Immediate Isothermal Dilution: Dilute the filtered supernatant immediately with the mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector (1–100 µg/mL).

    • Causality: Immediate dilution prevents the solute from crashing out of solution (precipitating) due to minor temperature drops during laboratory handling.

  • HPLC-UV Quantification: Analyze using a C18 reverse-phase column with UV detection at

    
     = 254 nm. Calculate the concentration against a highly linear calibration curve (
    
    
    
    )[7].
Workflow Visualization

G N1 5-Methylpyrimidine-4-carbaldehyde (Solid Excess) N2 Isothermal Equilibration (Shake-Flask, 25°C, 72h) N1->N2 Add to Organic Solvent N3 Equilibrium Verification (ΔC < 2% at 48h vs 72h) N2->N3 Sample at intervals N4 Phase Separation (10k rpm Centrifugation + PTFE Filter) N3->N4 Equilibrium confirmed N5 Immediate Isothermal Dilution (Prevents Precipitation) N4->N5 Extract supernatant N6 HPLC-UV Quantification (λ = 254 nm) N5->N6 Dilute to linear range N7 Thermodynamic Solubility Data N6->N7 Integrate peak area

Workflow for the self-validating thermodynamic solubility determination of pyrimidine derivatives.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic modeling (modified Apelblat equation) and structural baselining against homologous pyrimidine carbaldehydes, the following table presents the expected solubility profile of 5-Methylpyrimidine-4-carbaldehyde at 25 °C.

Table 2: Solubility Profile of 5-Methylpyrimidine-4-carbaldehyde at 25 °C

Solvent ClassOrganic SolventPredicted Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0Excellent HSP match; strong dipole-dipole interactions stabilize the electron-deficient pyrimidine core.
Polar Aprotic N,N-Dimethylformamide (DMF)~ 125.5High polarity (

) aligns with the carbaldehyde dipole, facilitating rapid dissolution.
Halogenated Dichloromethane (DCM)~ 85.0High polarizability of chlorine atoms interacts favorably with the aromatic

-system.
Polar Aprotic Acetonitrile (MeCN)~ 65.8Moderate solubility; nitrogen lone pairs compete, but overall polarity supports good solvation.
Polar Protic Methanol (MeOH)~ 45.2Protic nature forms hydrogen bonds with the aldehyde oxygen, but self-association of MeOH limits capacity.
Ester Ethyl Acetate (EtOAc)~ 35.1Moderate dispersion forces; suitable for liquid-liquid extraction workflows.
Non-Polar n-Hexane< 0.5Severe HSP mismatch; lack of polar and H-bonding capabilities makes it an ideal anti-solvent for crystallization.

Note: These values represent thermodynamically derived heuristic baselines intended to guide process chemistry and formulation development.

Conclusion

The solubility of 5-Methylpyrimidine-4-carbaldehyde is dictated by its highly polar, heteroaromatic structure. By leveraging Hansen Solubility Parameters, researchers can rationally select polar aprotic solvents (DMSO, DMF, DCM) for synthesis and non-polar aliphatic solvents (Hexane, Heptane) as anti-solvents for crystallization. When empirical validation is required, strict adherence to the self-validating 72-hour shake-flask method—utilizing amber glassware and PTFE filtration—ensures that the resulting data is a true reflection of thermodynamic equilibrium rather than a kinetic artifact.

References

  • European Chemicals Agency (ECHA). "Substance Information: 5-methylpyrimidine-4-carbaldehyde." Europa. Available at: [Link]

  • PubChemLite. "5-methylpyrimidine-4-carbaldehyde (C6H6N2O)." National Center for Biotechnology Information. Available at: [Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Solubility. Available at: [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." Hansen Solubility. Available at: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. Available at: [Link]

Sources

The Strategic Role of 5-Methylpyrimidine-4-carbaldehyde in Pharmaceutical Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including blockbuster kinase inhibitors and antiviral agents. Within this chemical space, 5-Methylpyrimidine-4-carbaldehyde (CAS: 933746-02-2) has emerged as a highly specialized, high-value electrophilic building block[1].

The strategic addition of a methyl group at the C5 position, adjacent to the C4-carbaldehyde, is not merely a structural variation—it is a deliberate design choice utilized by medicinal chemists to exert steric and electronic control over the molecule. Historically, the functionalization of pyrimidine-4-carboxaldehydes has been pivotal in synthesizing complex secondary amines via reductive amination[2]. The 5-methyl derivative specifically provides critical van der Waals interactions necessary for targeting hydrophobic pockets (such as the kinase gatekeeper pocket) while simultaneously increasing the overall lipophilicity (logP) of the resulting drug candidate[3].

Physicochemical Profiling & Mechanistic Rationale

The reactivity of 5-methylpyrimidine-4-carbaldehyde is governed by the strong electron-withdrawing nature of the pyrimidine ring, which highly activates the C4-aldehyde toward nucleophilic attack. However, the adjacent C5-methyl group acts as a steric shield. This shielding restricts the Bürgi-Dunitz trajectory of incoming nucleophiles, allowing chemists to achieve higher stereocontrol and chemoselectivity during complex fragment couplings.

Table 1: Physicochemical and Computational Properties

Quantitative data summarizing the structural and physical profile of the scaffold.

PropertyValueSource
Chemical Name 5-Methylpyrimidine-4-carbaldehydeECHA[1]
CAS Number 933746-02-2ECHA[1]
Molecular Formula C

H

N

O
PubChemLite[3]
Monoisotopic Mass 122.04801 DaPubChemLite[3]
Predicted XlogP 0.4PubChemLite[3]
Predicted CCS [M+H]+ 120.6 ŲPubChemLite[3]

Synthetic Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: Riley Oxidation of 4,5-Dimethylpyrimidine

The most direct route to 5-methylpyrimidine-4-carbaldehyde is the selective oxidation of 4,5-dimethylpyrimidine using Selenium Dioxide (SeO


)[4].
  • Step 1: Reagent Preparation. Suspend SeO

    
     (1.5 eq) in 1,4-dioxane containing 1% v/v H
    
    
    
    O.
    • Causality: 1,4-dioxane dissolves both the pyrimidine and SeO

      
       at elevated temperatures. The catalytic water is critical; it hydrates the intermediate selenite ester, accelerating its decomposition into the target aldehyde and preventing off-target polymerization.
      
  • Step 2: Substrate Addition & Thermal Activation. Add 4,5-dimethylpyrimidine (1.0 eq) and heat the mixture to 80 °C.

    • Causality: The C4-methyl protons are significantly more acidic than the C5-methyl protons due to the inductive and resonance electron-withdrawing effects of the two adjacent pyrimidine nitrogens. Heating to exactly 80 °C provides the precise activation energy required for selective enolization at C4 without triggering C5 oxidation.

  • Step 3: Self-Validating Reaction Monitoring. Monitor the reaction strictly via TLC (EtOAc/Hexane) and LC-MS.

    • Validation: The reaction must be quenched immediately upon the complete consumption of the starting material. Prolonged heating leads to over-oxidation, yielding the undesired 5-methylpyrimidine-4-carboxylic acid.

  • Step 4: Workup. Filter the hot mixture through a tightly packed pad of Celite.

    • Causality: This step removes colloidal red selenium (

      
      ). Failing to remove 
      
      
      
      prior to aqueous extraction will result in severe, unresolvable emulsions.
Protocol B: Reductive Amination for Target Scaffold Generation

Pyrimidine-4-carbaldehydes are frequently reacted with complex amines to generate target modulators, such as histamine H1 receptor antagonists[2].

  • Step 1: Imine Condensation. Combine 5-methylpyrimidine-4-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 2-4 hours at room temperature.

    • Causality: DCE is non-nucleophilic and supports the formation of the iminium intermediate. Because the 5-methyl group sterically hinders the aldehyde, a longer condensation time is required to allow the equilibrium to favor the imine before the reducing agent is introduced.

  • Step 2: Mild Reduction. Add Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq) portion-wise.
    
    • Causality: NaBH(OAc)

      
       is a mild, chemo-selective reducing agent. Unlike NaBH
      
      
      
      , it will not reduce the sterically hindered, unreacted aldehyde, thereby suppressing the formation of the (5-methylpyrimidin-4-yl)methanol byproduct.
  • Step 3: Self-Validating Quench. Quench the reaction slowly with saturated aqueous NaHCO

    
    .
    
    • Validation: The visible evolution of CO

      
       gas confirms the neutralization of the acetic acid byproducts generated by the reducing agent, ensuring the final functionalized amine is fully deprotonated and partitions cleanly into the organic layer.
      

Visualizing the Logic: Workflows and Mechanisms

Workflow A 4,5-Dimethylpyrimidine (Starting Material) B Riley Oxidation (SeO2, 1,4-Dioxane) A->B Selective C4 Activation C 5-Methylpyrimidine- 4-carbaldehyde (CAS: 933746-02-2) B->C Avoid Over-oxidation D Reductive Amination (R-NH2, NaBH(OAc)3) C->D Imine Condensation E Functionalized Amine (Target Scaffold) D->E Mild Hydride Transfer

Workflow: Synthesis and application of 5-methylpyrimidine-4-carbaldehyde in drug discovery.

Mechanism Node1 Aldehyde Electrophile (C4 Position) Node3 Restricted Trajectory (Bürgi-Dunitz Angle) Node1->Node3 Nucleophilic Attack Node2 5-Methyl Group (Steric Shield) Node2->Node3 Blocks Axial Approach Node4 Imine Intermediate Node3->Node4 Dehydration Node5 Stereocontrolled Reduction Node4->Node5 NaBH(OAc)3

Mechanistic logic: Steric shielding by the 5-methyl group during reductive amination.

Case Studies in Pharmacology

The utility of the 5-methylpyrimidine-4-carbonyl scaffold extends across multiple therapeutic areas:

  • Histamine H1 Receptor Modulators: Reductive amination of pyrimidine-4-carbaldehydes with complex tricyclic amines (e.g., desloratadine derivatives) has been heavily utilized in the design of next-generation H1 modulators. The pyrimidine core provides essential hydrogen bonding interactions with the receptor's binding pocket[2].

  • Hypolipidemic Agents: Oxidation of the aldehyde yields 5-methylpyrimidine-4-carboxylic acids. Derivatives such as 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid have demonstrated potent hypolipidemic activity in vivo, effectively reducing liver enzyme activities required for triglyceride and cholesterol synthesis, validating the biological relevance of this specific substitution pattern[5].

Conclusion

5-Methylpyrimidine-4-carbaldehyde is a masterclass in rational building block design. By combining the highly electrophilic nature of a C4-aldehyde with the precise steric and lipophilic tuning of a C5-methyl group, it allows medicinal chemists to rapidly assemble complex, target-specific architectures. Mastery of its synthetic handling—particularly mitigating over-oxidation and managing steric hindrance during condensation—is essential for modern drug development professionals.

References

  • PubChemLite - 5-methylpyrimidine-4-carbaldehyde (C6H6N2O)
  • Source: ECHA (European Chemicals Agency)
  • Pyrimidine-4-carbaldehyde & SeO2 Reagent Mechanism Source: Benchchem URL
  • Source: VU Research Portal (Wang, Z. 2021)
  • Source: PubMed (National Institutes of Health)

Sources

Comparative Technical Analysis: 5-Methylpyrimidine-4-carbaldehyde vs. 2-Methyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Methylpyrimidine-4-carbaldehyde versus its 2-methyl isomer , focusing on their distinct electronic properties, synthetic accessibility, and reactivity profiles in drug discovery.

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, yet the positioning of substituents dictates profound differences in chemical behavior. 5-Methylpyrimidine-4-carbaldehyde (5-MP4C) and 2-Methylpyrimidine-4-carbaldehyde (2-MP4C) represent two isomeric scaffolds where the methyl group's location fundamentally alters the electronic landscape.

While the 2-methyl isomer features a methyl group flanked by two nitrogen atoms (highly activated), the 5-methyl isomer places the methyl group in a "meta-like" electronically neutral zone. This guide explores how these structural nuances drive divergent synthetic strategies and reactivity profiles, critical for optimizing pharmacophores in kinase inhibitors and antiviral agents.

Structural & Electronic Divergence

The core difference lies in the interaction between the methyl group and the pyrimidine ring's


-system.
Electronic Environment
  • 2-Methyl Isomer (2-MP4C): The methyl group at C2 is flanked by two electronegative nitrogen atoms. Through inductive withdrawal (-I) and resonance, the C2 protons are significantly acidified (

    
    ). This position is highly susceptible to lateral lithiation and radical oxidation.
    
  • 5-Methyl Isomer (5-MP4C): The methyl group at C5 is effectively "meta" to both ring nitrogens. It lacks the direct electron-withdrawing influence seen at C2 or C4. Consequently, the C5-methyl group is electronically deactivated, resembling the methyl group of toluene rather than a picoline.

Steric Vicinity to Aldehyde
  • 2-MP4C: The C4-aldehyde is spatially distant from the C2-methyl group. The aldehyde rotates freely, maximizing electrophilic exposure.

  • 5-MP4C: The C5-methyl group is vicinal to the C4-aldehyde. This creates significant steric strain (

    
     strain), forcing the aldehyde out of coplanarity with the aromatic ring in the ground state. This torsion reduces conjugation and can retard nucleophilic attack rates due to steric shielding.
    
Table 1: Physicochemical Comparison
Feature2-Methylpyrimidine-4-carbaldehyde5-Methylpyrimidine-4-carbaldehyde
CAS Number 1004-17-7 933746-02-2
Methyl Acidity High (Activated by 2

N)
Low (Deactivated position)
Aldehyde Reactivity High (Electron deficient C4)Moderate (Steric hindrance from C5-Me)
Preferred Synthesis Oxidative (SeO

) or Condensation
Reduction of Ester or Selective Oxidation
Major Application Vitamin B1 analogs, herbicidesKinase inhibitor scaffolds (e.g., JAK/STAT)

Synthetic Accessibility & Pathways

The synthesis of these isomers requires distinct strategies due to the reactivity difference of the methyl precursors.

Synthesis of 2-Methylpyrimidine-4-carbaldehyde

The most robust route utilizes the high acidity of the C2/C4 methyl groups. The starting material, 2,4-dimethylpyrimidine, undergoes regioselective oxidation.

  • Mechanism: Selenium dioxide (SeO

    
    ) preferentially oxidizes the more activated methyl group. In 2,4-dimethylpyrimidine, the C4-methyl is more activated than C2 due to para-like resonance contribution, but conditions can be tuned. Alternatively, condensation of acetamidine with acetals is used.
    
Synthesis of 5-Methylpyrimidine-4-carbaldehyde

Direct oxidation is difficult because the C5-methyl is unreactive. The aldehyde is typically installed via reduction of a carboxylic ester or cyano group, or by constructing the ring with the aldehyde precursor in place.

  • Preferred Route: Reduction of Ethyl 5-methylpyrimidine-4-carboxylate .

    • Step 1: Condensation of thiourea with ethyl 2-formylpropionate (or equivalent) to form the ring.

    • Step 2: Desulfurization.

    • Step 3: DIBAL-H reduction of the ester to the aldehyde.

Reactivity Profile & Functionalization

Lateral Metalation (The "Lithiation Trap")

One of the most critical distinctions for process chemists is the behavior under basic conditions (e.g., LDA,


-BuLi).
  • 2-MP4C: Treatment with strong base leads to lateral lithiation at the C2-methyl group. The resulting carbanion is stabilized by the adjacent nitrogens. This allows for chain extension at the C2 position but can compete with nucleophilic attack at the aldehyde.

  • 5-MP4C: The C5-methyl is inert to lithiation under standard conditions. Base treatment will exclusively target the aldehyde (via addition) or the ring C6 proton (ortho-lithiation). This allows for cleaner nucleophilic additions to the aldehyde without protecting the methyl group.

Condensation Reactions (Knoevenagel/Wittig)

Both isomers undergo condensation, but the 5-MP4C often requires higher temperatures or stronger catalysts (e.g., TiCl


/Base) due to the steric hindrance provided by the vicinal 5-methyl group.

Visualization: Reactivity & Synthesis Logic[1][2]

The following diagram illustrates the divergent synthetic pathways and the "Zone of Activation" concept that differentiates the two isomers.

PyrimidineLogic Start Pyrimidine Precursors Route2 Route A: 2-Methyl Isomer Start->Route2 Acetamidine + Dicarbonyl Route5 Route B: 5-Methyl Isomer Start->Route5 Thiourea + Ethyl 2-formylpropionate Prod2 2-MP4C (CAS 1004-17-7) Route2->Prod2 Cyclization & Oxidation React2 High C2-Me Acidity Lateral Lithiation Possible Prod2->React2 Base Treatment React5 Steric Shielding at C4 C5-Me Inert to Base Prod5 5-MP4C (CAS 933746-02-2) Route5->Prod5 Ester Reduction (DIBAL-H) Prod5->React5 Base Treatment

Figure 1: Divergent synthetic logic and reactivity consequences for 2-methyl vs. 5-methyl pyrimidine isomers.

Experimental Protocols

Protocol A: Synthesis of 2-Methylpyrimidine-4-carbaldehyde (Oxidative Route)

Targeting the activated methyl group.

  • Reagents: 2,4-Dimethylpyrimidine (10 mmol), Selenium Dioxide (SeO

    
    , 11 mmol), Dioxane/Water (20:1).
    
  • Procedure:

    • Dissolve 2,4-dimethylpyrimidine in wet dioxane.

    • Add SeO

      
       in one portion.
      
    • Reflux at 100°C for 4 hours. Note: Monitoring by TLC is crucial as over-oxidation to the carboxylic acid can occur.

    • Filter hot through Celite to remove black selenium metal.

    • Concentrate filtrate and purify via silica gel chromatography (EtOAc/Hexane).

  • Validation:

    
    H NMR will show the disappearance of the C4-Methyl singlet (
    
    
    
    2.5) and appearance of the aldehyde proton (
    
    
    9.8). The C2-Methyl (
    
    
    2.7) remains largely intact due to slightly lower reactivity.
Protocol B: Synthesis of 5-Methylpyrimidine-4-carbaldehyde (Reductive Route)

Avoiding the inert nature of the C5-methyl.

  • Reagents: Ethyl 5-methylpyrimidine-4-carboxylate (5 mmol), DIBAL-H (1.0 M in Toluene, 6 mmol), CH

    
    Cl
    
    
    
    (anhydrous).
  • Procedure:

    • Cool a solution of the ester in CH

      
      Cl
      
      
      
      to -78°C under Argon.
    • Add DIBAL-H dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent over-reduction to alcohol.

    • Stir for 1 hour at -78°C.

    • Quench with Methanol (2 mL) followed by saturated Rochelle's salt solution.

    • Warm to RT and stir vigorously until layers separate.

    • Extract, dry (MgSO

      
      ), and concentrate.
      
  • Validation: IR spectroscopy shows the shift from Ester C=O (~1740 cm

    
    ) to Aldehyde C=O (~1700 cm
    
    
    
    ).

References

  • European Chemicals Agency (ECHA). Substance Information: 5-methylpyrimidine-4-carbaldehyde (CAS 933746-02-2). [Link]

  • PubChem. 2-Methylpyrimidine-4-carboxaldehyde (CAS 1004-17-7) Compound Summary. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrimidines: Recent Literature and Methodologies. [Link]

  • Baran, P. S., et al. One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available Reagents.Heterocycles, Vol 70. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. Heteroatom-Facilitated Lithiations (Organic Reactions). (Contextual reference for Lateral Lithiation mechanisms). [Link]

Methodological & Application

Application Note: Synthesis Protocols for 5-Methylpyrimidine-4-carbaldehyde from 5-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The functionalization of unactivated pyrimidines is a classical challenge in heterocyclic chemistry. Direct electrophilic formylation (e.g., Vilsmeier-Haack) of 5-methylpyrimidine fails because the diazine ring is highly


-electron deficient. Conversely, radical-mediated Minisci formylation lacks strict regiocontrol, often yielding complex mixtures of C2, C4, and C6 functionalized products, accompanied by over-oxidation.

To circumvent these limitations, this application note details a highly regioselective, three-step N-oxide activation strategy .

  • N-Oxidation: Oxidation of 5-methylpyrimidine with m-CPBA yields the pyrimidine N-oxide. This transformation temporarily alters the electronic distribution of the ring, increasing electrophilicity at the adjacent C4/C6 positions[1].

  • Reissert-Henze Cyanation: The N-oxide is subjected to a modified Reissert-Henze reaction using trimethylsilyl cyanide (TMSCN). The oxygen atom is activated by an electrophile (dimethylcarbamoyl chloride), driving the regioselective nucleophilic attack of cyanide at the C4 position, followed by rearomatization and loss of the activating group[2].

  • Controlled Reduction: The resulting 4-cyano-5-methylpyrimidine is subjected to a low-temperature DIBAL-H reduction. Strict thermal control prevents over-reduction to the amine, yielding the target 5-methylpyrimidine-4-carbaldehyde upon acidic hydrolysis.

This self-validating workflow ensures high regiochemical fidelity and utilizes scalable, well-understood transformations suitable for pharmaceutical intermediate development[3].

Experimental Workflow & Pathway Visualization

G A 5-Methylpyrimidine (Starting Material) B 5-Methylpyrimidine 1-oxide A->B m-CPBA, DCM 0 °C to RT C 4-Cyano-5- methylpyrimidine B->C TMSCN, Me2NCOCl DCM, 40 °C D 5-Methylpyrimidine- 4-carbaldehyde C->D 1. DIBAL-H, -78 °C 2. HCl (aq)

Workflow for the 3-step regioselective synthesis of 5-methylpyrimidine-4-carbaldehyde.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative data for the three-step synthesis, providing a baseline for yield tracking and process scale-up.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Typical Yield (%)Product Identity
1 N-Oxidationm-CPBA (1.2 eq), DCM0

25
1275 – 855-Methylpyrimidine 1-oxide
2 CyanationTMSCN (2.0 eq), Me

NCOCl (1.5 eq)
401665 – 754-Cyano-5-methylpyrimidine
3 ReductionDIBAL-H (1.2 eq), THF-78

0
370 – 805-Methylpyrimidine-4-carbaldehyde

Step-by-Step Methodologies

Protocol 1: Synthesis of 5-Methylpyrimidine 1-oxide

Causality Insight:m-CPBA is preferred over aqueous H


O

/acetic acid to prevent hydrolytic ring-opening of the electron-deficient pyrimidine and to allow the use of anhydrous organic solvents, which simplifies the isolation of the highly polar N-oxide[1].

Procedure:

  • Charge a flame-dried round-bottom flask with 5-methylpyrimidine (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 30 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 12.0 mmol, 1.2 eq) portionwise over 15 minutes to control the exothermic oxidation[3].

  • Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and add 20 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize unreacted peroxide. Stir for 15 minutes.
  • Add 20 mL of saturated aqueous NaHCO

    
     to neutralize the m-chlorobenzoic acid byproduct.
    
  • Extract the aqueous layer with a mixture of DCM/Isopropanol (3:1, 3

    
     30 mL) due to the high water solubility of the N-oxide.
    
  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Validation: Purify via flash chromatography (Silica, 5-10% MeOH in DCM). LC-MS should indicate the[M+H]

    
     peak at m/z 111.1.
    
Protocol 2: Regioselective Cyanation (Reissert-Henze Reaction)

Causality Insight: The addition of dimethylcarbamoyl chloride serves to electrophilically activate the N-oxide oxygen. This generates a highly reactive O-carbamoyl pyrimidinium intermediate, which acts as a powerful electrophile for the incoming cyanide ion exclusively at the C4 position, avoiding the C2 position[2].

Procedure:

  • Dissolve 5-methylpyrimidine 1-oxide (7.5 mmol, 1.0 eq) in anhydrous DCM (25 mL) under an argon atmosphere.

  • Add trimethylsilyl cyanide (TMSCN, 15.0 mmol, 2.0 eq) via syringe. Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Dropwise add dimethylcarbamoyl chloride (11.25 mmol, 1.5 eq) over 10 minutes.

  • Equip the flask with a reflux condenser and heat to 40 °C for 16 hours.

  • Quench & Workup: Cool the reaction to room temperature and slowly quench with 20 mL of saturated aqueous NaHCO

    
    .
    
  • Extract the mixture with DCM (3

    
     25 mL). Wash the combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Validation: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc gradient). The success of the reaction is rapidly validated by FTIR, which will show a sharp, distinct C

    
    N stretching frequency at ~2230 cm
    
    
    
    .
Protocol 3: DIBAL-H Reduction to 5-Methylpyrimidine-4-carbaldehyde

Causality Insight: Diisobutylaluminum hydride (DIBAL-H) acts as a bulky, electrophilic reducing agent. At cryogenic temperatures (-78 °C), it reduces the nitrile to a stable tetrahedral aluminum iminium intermediate. Maintaining the low temperature is critical; premature warming will cause collapse of the intermediate and subsequent over-reduction to the primary amine[2].

Procedure:

  • Dissolve 4-cyano-5-methylpyrimidine (5.0 mmol, 1.0 eq) in anhydrous THF (20 mL) under an argon atmosphere.

  • Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Slowly add DIBAL-H (1.0 M in toluene, 6.0 mL, 6.0 mmol, 1.2 eq) dropwise via syringe pump over 20 minutes down the side of the flask to pre-cool the reagent.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench & Workup: Quench the reaction at -78 °C by the careful dropwise addition of anhydrous methanol (2 mL) to destroy excess DIBAL-H.

  • Remove the cooling bath and add 20 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) and 5 mL of 1M HCl to hydrolyze the iminium intermediate to the aldehyde.

  • Stir the biphasic mixture vigorously at room temperature for 1 hour until the emulsion breaks and two clear layers form.

  • Extract the aqueous phase with EtOAc (3

    
     20 mL). Wash the combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Validation: Purify via flash chromatography.

    
    H NMR validation is definitive: look for the highly deshielded aldehydic proton singlet at approximately 
    
    
    
    10.0–10.2 ppm.

References

  • Yamanaka, H., et al. (1990). Pyrimidine N-oxides: Syntheses, structures, and chemical properties. Heterocycles. Available at: [Link]

  • US Patent 5863924A. Aryl pyrimidine derivatives. Google Patents.

Sources

Precision Protocol: Knoevenagel Condensation of 5-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized conditions for the Knoevenagel condensation of 5-Methylpyrimidine-4-carbaldehyde (CAS: 259858-63-4) with active methylene compounds. This transformation is a critical gateway in medicinal chemistry, particularly for synthesizing 5,6-substituted pyrimidine scaffolds found in kinase inhibitors (e.g., JAK, EGFR inhibitors) and antiviral agents.[1]

Unlike simple benzaldehydes, pyrimidine-4-carbaldehydes possess a highly electron-deficient carbonyl group due to the para-nitrogen atoms. This increases reactivity but also susceptibility to side reactions like Cannizzaro disproportionation or nucleophilic ring opening. This guide presents three validated protocols—Standard Solvolytic , Green Aqueous , and Buffered Acidic —to maximize yield while preserving ring integrity.[1]

Part 1: Scientific Foundation & Mechanistic Insight[1]

Substrate Analysis

The 5-methylpyrimidine-4-carbaldehyde substrate presents a unique electronic profile:

  • Electronic Activation: The pyrimidine ring (diazine) acts as a strong electron-withdrawing group (EWG), making the C4-formyl group highly electrophilic.

  • Steric Modulation: The 5-methyl group provides slight steric shielding to the carbonyl carbon, potentially slowing nucleophilic attack compared to the unsubstituted analog, but significantly improving the stability of the resulting alkene against hydrolysis.

  • Stability Risk: The C4 position is prone to nucleophilic attack. Strong bases (e.g., NaOH, NaOEt) can attack the C2 or C6 positions, leading to ring cleavage (Dimroth rearrangement-type pathways).[1] Therefore, weak organic bases are strictly required.[1]

Reaction Pathway

The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.

KnoevenagelMechanism Start Reagents: Aldehyde + Active Methylene Deprotonation Step 1: Deprotonation of Active Methylene (Enolate) Start->Deprotonation Base (Piperidine) Attack Step 2: Nucleophilic Attack (Alkoxide Intermediate) Deprotonation->Attack Fast Elimination Step 3: E1cB Elimination (-H2O) Attack->Elimination Rate Limiting Product Final Product: α,β-Unsaturated System Elimination->Product Irreversible

Figure 1: Mechanistic pathway of the Knoevenagel condensation emphasizing the rate-limiting elimination step.

Part 2: Experimental Protocols

Protocol Selection Guide

Choose the method based on your active methylene substrate and scale.

MethodBest ForProsCons
A. Standard (Piperidine/EtOH) Malononitrile, Ethyl CyanoacetateHigh yields, rapid, standard workup.[1]Uses organic solvent; requires purification.[1][2]
B. Green (Water/EtOH) Highly acidic methylenes (pKa < 11)Catalyst-free option, product precipitates pure.[1]Slower for sterically hindered substrates.[1]
C. Buffered (Ammonium Acetate) Acid-sensitive substratesMildest conditions, prevents ring opening.[1]Requires heat; removal of acetic acid needed.
Protocol A: Standard Solvolytic Method (Recommended)

Target: Synthesis of 2-((5-methylpyrimidin-4-yl)methylene)malononitrile

Reagents:

  • 5-Methylpyrimidine-4-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)[1]

  • Piperidine (0.1 equiv, catalytic)[1]

  • Ethanol (Absolute, 5 mL/mmol)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methylpyrimidine-4-carbaldehyde (1.0 mmol, 122 mg) in absolute Ethanol (5.0 mL).

  • Addition: Add Malononitrile (1.1 mmol, 73 mg) in one portion. The solution should remain clear.

  • Catalysis: Add Piperidine (0.1 mmol, ~10 µL) dropwise.

    • Note: A color change (yellow/orange) indicates the formation of the enolate and initiation of the reaction.

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1] The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup:

    • If precipitate forms: Cool to 0°C for 30 mins, filter the solid, wash with cold ethanol (2 x 1 mL) and hexanes.

    • If no precipitate:[1] Concentrate the solvent under reduced pressure.[2] Redissolve residue in minimal hot ethanol and induce crystallization by cooling.

  • Purification: Recrystallization from Ethanol/Heptane is usually sufficient.[1] If necessary, flash chromatography (SiO2, 0-40% EtOAc/Hexane).[1]

Expected Yield: 85–92% Data: 1H NMR (DMSO-d6) typically shows the vinyl proton singlet at δ 8.2–8.5 ppm.

Protocol B: "Green" Catalyst-Free Aqueous Method

Target: Scale-up or environmentally sensitive synthesis.

Rationale: The high electrophilicity of the pyrimidine aldehyde allows reaction in water/alcohol mixtures without exogenous base, driven by the hydrophobic effect.[1]

Procedure:

  • Suspend 5-Methylpyrimidine-4-carbaldehyde (1.0 mmol) and Active Methylene (1.0 mmol) in a mixture of Water:Ethanol (2:1 v/v, 3 mL) .

  • Stir vigorously at Room Temperature .

  • The mixture will initially be heterogeneous. As the reaction proceeds, the product typically precipitates out as a solid.[1]

  • Stir for 6–12 hours.

  • Filtration: Filter the precipitate, wash copiously with water (to remove unreacted aldehyde/methylene) and then cold ethanol.

  • Drying: Vacuum dry at 40°C.

Note: This method is extremely effective for Malononitrile but may be too slow for less acidic methylenes like diethyl malonate.

Protocol C: Buffered Doebner-Type Conditions

Target: Substrates sensitive to basicity or requiring decarboxylation.

Reagents:

  • Ammonium Acetate (1.5 equiv)[1]

  • Acetic Acid (Glacial, solvent or co-solvent)[1]

  • Toluene (optional for azeotropic removal of water)[1]

Procedure:

  • Dissolve aldehyde (1.0 mmol) and active methylene (1.2 mmol) in Glacial Acetic Acid (3 mL) .

  • Add Ammonium Acetate (1.5 mmol).

  • Heat to 80°C for 2 hours.

    • Mechanism:[1][3][4][5][6] The amine salt acts as a dual acid-base catalyst, activating the carbonyl while buffering the pH to prevent pyrimidine ring degradation.

  • Workup: Pour the hot reaction mixture into Ice Water (20 mL) .

  • Neutralize carefully with saturated NaHCO3 solution to pH 7.

  • Extract with Ethyl Acetate (3 x 10 mL) or filter the precipitate if formed.

Part 3: Troubleshooting & Optimization

Troubleshooting Problem Issue Encountered Issue1 Low Yield / Incomplete Reaction Problem->Issue1 Issue2 Oiling Out (Product not solid) Problem->Issue2 Issue3 Side Products (Red/Brown tar) Problem->Issue3 Sol1 Increase Temp to 50°C OR Switch to Protocol C (AcOH/NH4OAc) Issue1->Sol1 Sol2 Triturate with cold EtOH/Heptane OR Seed with crystal Issue2->Sol2 Sol3 Base is too strong. Switch to Piperidine/AcOH buffer Exclude Oxygen Issue3->Sol3

Figure 2: Decision tree for troubleshooting common reaction failures.

Critical Control Points[1][2]
  • Base Strength: Avoid NaOH, KOH, or NaOEt.[1] The pyrimidine ring is electron-deficient and mimics a nitro-benzene; strong nucleophiles will attack the ring carbons (C2/C6), causing decomposition.

  • Water Removal: For less reactive methylenes (e.g., diethyl malonate), use Protocol C with Toluene and a Dean-Stark trap to drive the equilibrium by removing water.[1]

  • Aldehyde Purity: 5-Methylpyrimidine-4-carbaldehyde can oxidize to the carboxylic acid upon air exposure. Verify purity by TLC before use. If acid is present, yield drops significantly.[1]

Part 4: References

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes. ResearchGate. (Discusses reactivity of pyrimidine-4-carbaldehydes). Link

  • Facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes. Bulgarian Chemical Communications. (Analogous heteroaromatic aldehyde protocols). Link

  • Knoevenagel Condensation: Recent Developments. Semantic Scholar. (Review of catalysts including ammonium acetate and green methods). Link

  • One-Pot Synthesis of Knoevenagel Condensation Products. MDPI. (Use of Boric acid and mild conditions for heteroaromatics).[1] Link[1]

  • Reactivity of 5-methylpyrimidines. NCBI. (Context on the stability and electronic effects of the 5-methyl group). Link

Sources

The Versatile Role of 5-Methylpyrimidine-4-carbaldehyde in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2] Strategic functionalization of the pyrimidine core is paramount for achieving high potency and selectivity against specific kinase targets.[3] Among the various functionalized pyrimidines, 5-Methylpyrimidine-4-carbaldehyde has emerged as a particularly valuable building block, offering a versatile handle for the synthesis of diverse and potent kinase inhibitors. The aldehyde functionality provides a reactive site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the exploration of a wide chemical space to optimize inhibitor-target interactions.

Chemical Properties and Synthesis of the Building Block

5-Methylpyrimidine-4-carbaldehyde is a crystalline solid with a molecular weight of 122.13 g/mol . Its structure features a pyrimidine ring substituted with a methyl group at the 5-position and a formyl (aldehyde) group at the 4-position. This substitution pattern is key to its utility in drug discovery. The methyl group can provide beneficial hydrophobic interactions within the kinase active site, while the aldehyde group serves as a versatile anchor for introducing various pharmacophoric elements.

Synthesis of 5-Methylpyrimidine-4-carbaldehyde

The synthesis of pyrimidine-4-carbaldehydes can be achieved through several methods, with two common approaches being the oxidation of the corresponding 4-methylpyrimidine or 4-hydroxymethylpyrimidine.[4][5]

Protocol 1: Synthesis via Oxidation of 4,5-dimethylpyrimidine (Riley Oxidation)

This protocol describes the synthesis of 5-Methylpyrimidine-4-carbaldehyde from the commercially available 4,5-dimethylpyrimidine via a Riley oxidation using selenium dioxide.

Materials:

  • 4,5-dimethylpyrimidine

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Celatom® (diatomaceous earth)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4,5-dimethylpyrimidine (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).

  • Reflux the reaction mixture for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celatom® to remove the selenium byproduct.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-Methylpyrimidine-4-carbaldehyde.

Application in the Synthesis of a Potent CDK2 Inhibitor

The aldehyde functionality of 5-Methylpyrimidine-4-carbaldehyde is a versatile handle for constructing kinase inhibitors. Reductive amination is a particularly powerful reaction in this context, allowing for the direct coupling of the aldehyde with a wide range of primary and secondary amines to introduce diverse side chains.[6][7][8] This section details a representative protocol for the synthesis of a 4-anilino-5-methylpyrimidine derivative, a scaffold known to exhibit potent inhibition of Cyclin-Dependent Kinase 2 (CDK2).[3][9][10]

Signaling Pathway of CDK2

CDK2_Pathway

Protocol 2: Synthesis of a 4-(Anilino)-5-methylpyrimidine Derivative via Reductive Amination

This protocol describes the reductive amination of 5-Methylpyrimidine-4-carbaldehyde with a substituted aniline to yield a potential CDK2 inhibitor.

Materials:

  • 5-Methylpyrimidine-4-carbaldehyde

  • Substituted aniline (e.g., 3-nitroaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • To a solution of 5-Methylpyrimidine-4-carbaldehyde (1.0 eq) in dichloroethane, add the substituted aniline (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired 4-(anilino)-5-methylpyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The 4-anilino-5-methylpyrimidine scaffold allows for systematic modification at several positions to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

PositionModificationImpact on Activity (Representative)
Aniline Ring Substitution pattern (ortho, meta, para) and nature of substituents (electron-donating/withdrawing)Significantly influences binding affinity and selectivity. For example, meta-substitution with small, electron-donating groups can be favorable for CDK9 inhibition.[1]
Pyrimidine C2 Introduction of various groupsCan be modified to interact with different residues in the ATP binding pocket, affecting kinase selectivity.
Pyrimidine C5 Methyl groupProvides a beneficial hydrophobic interaction in the active site. Substitution with other small groups can modulate potency.

In Vitro Evaluation of Kinase Inhibitory Activity

The synthesized compounds can be evaluated for their ability to inhibit the target kinase using an in vitro kinase assay. The following is a general protocol that can be adapted for specific kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase, such as CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A

  • Substrate peptide (e.g., a histone H1-derived peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume of each dilution to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).

  • Kinase Reaction:

    • Add the kinase assay buffer to all wells.

    • Add the CDK2/Cyclin A enzyme to all wells except the 0% activity control.

    • Add the substrate peptide to all wells.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

5-Methylpyrimidine-4-carbaldehyde is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its aldehyde functionality provides a convenient handle for introducing a wide array of chemical diversity, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this application note provide a framework for the synthesis and evaluation of novel kinase inhibitors based on the 4-anilino-5-methylpyrimidine scaffold. The adaptability of these methods allows for the generation of compound libraries for screening against various kinase targets, facilitating the discovery of new therapeutic agents.

References

  • Sirisoma, N., Kasibhatla, S., Nguyen, B., Pervin, A., Wang, Y., Claassen, G., Tseng, B., Drewe, J., & Cai, S. X. (2006). Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group. Bioorganic & Medicinal Chemistry, 14(23), 7761–7773.
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(7), 2893-2903.
  • Barthakur, M. G., et al. (2007). A novel and efficient lewis acid catalysed preparation of pyrimidines: Microwave-promoted reaction of urea and β-formyl enamides. Synlett, (2), 223–226.
  • Tadesse, S., et al. (2021).
  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662–1675.
  • Mavroskoufis, A., et al. (2020).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Popov, A. V., et al. (2019). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2019(4), M1093.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5457–5468.
  • El-Bahaie, S., EL-Deeb, A., & Assy, M. (1991). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie, 46(7), 493-495.
  • Sirisoma, N., et al. (2006). Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1. Bioorganic & Medicinal Chemistry, 14(23), 7761-7773.
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Part 2. Journal of Medicinal Chemistry, 56(7), 2904-2915.
  • El-Mekabaty, A., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(55), 33267-33295.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5457–5468.
  • Synple Chem AG. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Shetty, P., et al. (2020). Synthesis of 3-aryl-4-formyl pyrazoles. Journal of Heterocyclic Chemistry, 57(5), 2134-2141.
  • Popov, A. V., et al. (2019). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2019(4), M1093.
  • Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-584.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5457–5468.
  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 55(2), 433-438.
  • Wang, L., et al. (2011). Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 46(1), 285–296.
  • Mavroskoufis, A., et al. (2020).
  • Fadda, A. A., et al. (2013). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Journal of Heterocyclic Chemistry, 50(S1), E1-E7.
  • Wagner, J. R., et al. (2010). Modifications at the C(5) position of pyrimidine nucleosides. Current Organic Chemistry, 14(12), 1228-1253.
  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168.
  • Fadda, A. A., et al. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 55(2), 433-438.
  • Wang, L., et al. (2015). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules, 20(8), 13867-13881.

Sources

Application Note: Scalable Synthesis of 5-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

5-Methylpyrimidine-4-carbaldehyde is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in numerous therapeutics, including kinase inhibitors and antiviral agents. The formyl group at the C4 position provides a critical synthetic handle for downstream heterocyclization, reductive amination, and olefination. However, synthesizing unsymmetrical 4,5-disubstituted pyrimidines presents a fundamental "Selectivity Challenge"[1]. This application note details two field-proven, scalable methodologies to access 5-methylpyrimidine-4-carbaldehyde: a regioselective Riley oxidation and a top-down functionalization approach via ester reduction/oxidation.

Mechanistic Rationale & Pathway Causality

The Selectivity Challenge: Regioselective Riley Oxidation

When starting from 4,5-dimethylpyrimidine, differentiating the two methyl groups is the primary synthetic hurdle. The 4-methyl group is situated directly adjacent to the pyrimidine ring nitrogen. This proximity induces a strong electron-withdrawing effect (the alpha-effect), which significantly increases the acidity of the 4-methyl protons and facilitates enolization[2]. In contrast, the 5-methyl group is electronically isolated and lacks this direct activation.

Because of this electronic disparity, electrophilic oxidants like Selenium Dioxide (SeO


) in a Riley oxidation selectively target the 4-methyl group[3]. The reaction proceeds via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement, selectively yielding 5-methylpyrimidine-4-carbaldehyde without disturbing the 5-position.
The Redox Challenge: Controlled Top-Down Functionalization

An alternative approach utilizes a pre-functionalized precursor, such as 4[4]. This route avoids regioselectivity issues entirely by employing a controlled two-step sequence: reduction to the alcohol followed by oxidation to the aldehyde. For the oxidation step, activated Manganese Dioxide (MnO


) is preferred over chromium-based reagents[1]. MnO

operates via a heterogeneous surface mechanism that halts precisely at the aldehyde stage, preventing over-oxidation to the carboxylic acid and eliminating heavy metal toxicity concerns in pharmaceutical intermediates.

Quantitative Route Comparison

The following table summarizes the key metrics of both synthetic pathways to guide route selection based on scale and available infrastructure.

ParameterRoute A: Riley OxidationRoute B: Reduction/Oxidation
Starting Material 4,5-DimethylpyrimidineMethyl 5-methylpyrimidine-4-carboxylate
Overall Yield 65 - 75%80 - 85% (Over 2 steps)
Regioselectivity >95% (4-position selective)100% (Pre-determined)
Scalability High (Up to 100g scale)Very High (Kg scale)
Key Reagents SeO

, 1,4-Dioxane
NaBH

, MnO

, DCM
Cost Efficiency HighModerate
Primary Challenge Selenium byproduct removalTwo-step process, solvent volume

Visual Workflow

SynthesisRoutes SM1 4,5-Dimethylpyrimidine Prod 5-Methylpyrimidine- 4-carbaldehyde SM1->Prod SeO2, Dioxane/H2O Regioselective Oxidation SM2 Methyl 5-methylpyrimidine- 4-carboxylate Int1 (5-Methylpyrimidin-4-yl)methanol SM2->Int1 NaBH4, EtOH Reduction Int1->Prod MnO2, DCM Mild Oxidation

Synthetic pathways to 5-Methylpyrimidine-4-carbaldehyde via oxidation and reduction routes.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Regioselective Riley Oxidation (Direct Route)

Causality: Exploits the enhanced acidity of the 4-methyl protons for selective oxidation.

  • Preparation: In a 1L round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethylpyrimidine (10.0 g, 92.5 mmol) in a solvent mixture of 1,4-dioxane (200 mL) and deionized water (10 mL). The trace water is critical to hydrolyze the intermediate selenite ester.

  • Reagent Addition: Add Selenium Dioxide (SeO

    
    ) (11.3 g, 101.7 mmol, 1.1 eq) in a single portion.
    
    • Self-Validation Step: The suspension will initially appear white/grey. As the reaction reaches reflux, the mixture will transition to a deep red/black color. This color change is a self-validating indicator of the redox cycle occurring, as SeO

      
       is reduced to insoluble elemental red selenium.
      
  • Reaction: Heat the mixture to a gentle reflux (100 °C) for 12-16 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV visualization) until the starting material is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the finely divided, toxic red selenium metal. Wash the filter cake thoroughly with EtOAc (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes) to yield 5-methylpyrimidine-4-carbaldehyde as a pale yellow solid.

Protocol B: Two-Step Ester Reduction and Mild Oxidation (Pre-functionalized Route)

Causality: Utilizes a pre-installed carboxylate to guarantee 100% regioselectivity, followed by a heterogeneous oxidation mechanism to prevent over-oxidation.

Step 1: Reduction to (5-Methylpyrimidin-4-yl)methanol

  • Reaction: Suspend Methyl 5-methylpyrimidine-4-carboxylate (10.0 g, 65.7 mmol) in absolute ethanol (150 mL) and cool to 0 °C in an ice bath. Slowly add Sodium Borohydride (NaBH

    
    ) (5.0 g, 131.4 mmol, 2.0 eq) in small portions to manage hydrogen gas evolution.
    
  • Workup: Stir at room temperature for 4 hours. Quench the reaction carefully with saturated aqueous NH

    
    Cl (50 mL). Extract the aqueous layer with EtOAc (3 x 100 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate to yield the intermediate alcohol.

Step 2: Mild Oxidation to 5-Methylpyrimidine-4-carbaldehyde

  • Reaction: Dissolve the crude (5-methylpyrimidin-4-yl)methanol in Dichloromethane (DCM) (200 mL). Add activated Manganese Dioxide (MnO

    
    ) (57.1 g, 657 mmol, 10.0 eq).
    
    • Causality: A massive stoichiometric excess (10 eq) of MnO

      
       is mandatory. The oxidation occurs entirely on the solid surface of the reagent; thus, the reaction rate is strictly dependent on the available surface area of the activated MnO
      
      
      
      [1].
  • Workup & Isolation: Stir the black suspension vigorously at room temperature for 24 hours. Filter the suspension through a pad of Celite, eluting with additional DCM (100 mL). Evaporate the solvent under reduced pressure to afford highly pure 5-methylpyrimidine-4-carbaldehyde. Due to the clean nature of the MnO

    
     oxidation, further chromatographic purification is rarely required.
    

References

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates Source: ResearchGate URL
  • (6-Amino-2-methylpyrimidin-4-yl)
  • The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications Source: Scribd URL
  • Methyl 5-methylpyrimidine-4-carboxylate - C7H8N2O2 Source: Chemspace URL

Sources

Application Note: Strategic Execution of Grignard Reactions with 5-Methylpyrimidine-4-carbaldehyde for the Synthesis of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for performing the Grignard reaction with 5-Methylpyrimidine-4-carbaldehyde, a critical transformation for synthesizing functionalized pyrimidine-methanol derivatives. Pyrimidine scaffolds are central to numerous pharmaceuticals, making their elaboration a key focus in medicinal chemistry and drug discovery.[1] This application note delves into the mechanistic nuances, potential challenges associated with nitrogen-containing heterocycles, and provides a robust, step-by-step protocol for the successful synthesis of secondary alcohols via this pathway. We emphasize the causality behind experimental choices to ensure both high yield and purity.

Introduction and Mechanistic Overview

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[2][3] When applied to an aldehyde like 5-Methylpyrimidine-4-carbaldehyde, this reaction yields a secondary alcohol, introducing a new substituent and a versatile hydroxyl group for further functionalization.[4][5]

The core mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[6][7] This forms a tetrahedral magnesium alkoxide intermediate, which, upon acidic or aqueous workup, is protonated to yield the final secondary alcohol product.[2][4]

Unique Challenges with Pyrimidine Substrates

While the fundamental mechanism is straightforward, executing a Grignard reaction on a nitrogen-containing heterocycle like a pyrimidine requires special consideration.

  • Lewis Basicity: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the Lewis acidic magnesium center of the Grignard reagent (RMgX) or the magnesium halide (MgX₂) present in the Schlenk equilibrium.[8][9] This non-productive interaction can reduce the nucleophilicity of the Grignard reagent and may require the use of additional equivalents.

  • Altered Ring Electrophilicity: Coordination of a magnesium species to a ring nitrogen can increase the electrophilicity of the pyrimidine ring itself.[8] This can lead to undesired side reactions, such as nucleophilic addition to a carbon atom of the ring (e.g., the C6 position), resulting in dihydropyrimidine byproducts.[8][10]

  • Solubility: The substrate and the resulting magnesium alkoxide may have limited solubility, necessitating careful solvent selection.

Controlling the reaction temperature and the rate of addition are paramount to favor the desired 1,2-addition to the carbonyl over competing side reactions.

Caption: General mechanism of Grignard addition to 5-Methylpyrimidine-4-carbaldehyde.

Recommended Reaction Conditions

Optimizing the reaction conditions is crucial for maximizing the yield of the desired secondary alcohol while minimizing byproducts. The following parameters are recommended based on established protocols for related heterocyclic systems.[8][10]

ParameterRecommendationRationale & Expert Insights
Grignard Reagent Alkyl-, aryl-, or vinylmagnesium halideThe choice of the "R" group depends on the desired final product. It is highly recommended to titrate the Grignard reagent just before use to determine its exact molarity, ensuring accurate stoichiometry.[8][11]
Stoichiometry 1.2–1.5 equivalents of Grignard reagentA slight excess is used to overcome any reagent consumption by trace water or coordination to the pyrimidine nitrogens, driving the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent solvent for Grignard reactions, effectively solvating the magnesium species.[9] Its higher boiling point compared to diethyl ether allows for a wider temperature range. Absolute dryness is critical, as Grignard reagents react readily with water.[6]
Temperature Initial addition at -78 °C to 0 °C, then warm to RT or 40 °CLow initial temperature controls the exothermicity of the reaction and minimizes the rate of potential side reactions, such as addition to the pyrimidine ring.[10][11] Subsequent warming ensures the reaction proceeds to completion.[10]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to oxygen and moisture. All glassware must be flame- or oven-dried, and the reaction must be conducted under an inert atmosphere.[9]
Workup Saturated aqueous NH₄Cl solutionA saturated ammonium chloride solution is a mild quenching agent that effectively protonates the alkoxide intermediate while buffering the pH to prevent potential acid-catalyzed degradation of the product.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step procedure for the reaction of a Grignard reagent with 5-Methylpyrimidine-4-carbaldehyde.

Pre-Reaction Setup & Reagent Preparation
  • Glassware: All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.

  • Solvent: Use anhydrous THF from a freshly opened bottle or a solvent purification system.

  • Grignard Reagent: Use a commercially available solution of known concentration or prepare it fresh. If using a commercial solution, titration is strongly advised.

Reaction Procedure
  • Substrate Preparation: To the flame-dried, three-neck round-bottom flask under an inert atmosphere, add 5-Methylpyrimidine-4-carbaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1–0.2 M concentration).

  • Cooling: Cool the solution to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).

  • Grignard Addition: Transfer the Grignard reagent (1.2 eq) via cannula or syringe to a pressure-equalizing dropping funnel. Add the Grignard reagent dropwise to the stirred aldehyde solution over 20–30 minutes. The key is to maintain the internal temperature below the specified limit (e.g., <-65 °C or <5 °C).[11]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at the low temperature for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. For less reactive Grignard reagents, the mixture can be gently heated (e.g., to 40 °C) and stirred overnight to ensure complete conversion.[10]

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.

Workup and Purification
  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether and wash with water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary alcohol.

Workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification setup_glassware 1. Assemble Dry Glassware add_aldehyde 2. Add Aldehyde & Anhydrous THF setup_glassware->add_aldehyde cool_flask 3. Cool Flask to -78°C / 0°C add_aldehyde->cool_flask add_grignard 4. Add Grignard Reagent Dropwise cool_flask->add_grignard stir_cold 5. Stir at Low Temperature add_grignard->stir_cold warm_rt 6. Warm to Room Temperature stir_cold->warm_rt monitor_tlc 7. Monitor by TLC warm_rt->monitor_tlc quench 8. Quench with sat. NH4Cl monitor_tlc->quench extract 9. Extract with Organic Solvent quench->extract dry_concentrate 10. Dry and Concentrate extract->dry_concentrate purify 11. Purify via Chromatography dry_concentrate->purify

Caption: Experimental workflow for the Grignard reaction with 5-Methylpyrimidine-4-carbaldehyde.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Wet glassware or solvents.- Poor quality Grignard reagent.- Ensure all glassware is rigorously dried.- Use freshly distilled/purchased anhydrous solvents.- Titrate the Grignard reagent before use.
Starting Aldehyde Recovered - Insufficient Grignard reagent.- Reaction time or temperature too low.- Use a larger excess of the Grignard reagent (e.g., 1.5-2.0 eq).- Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40°C).[10]
Formation of Impurities / Byproducts - Reaction temperature too high during addition.- Addition of Grignard reagent was too fast.- Competing side reactions (e.g., addition to the pyrimidine ring).[8]- Maintain a very low temperature during the addition (-78 °C is ideal).- Add the Grignard reagent slowly and dropwise.- Consider using an inverse addition (adding the aldehyde solution to the Grignard reagent) in some cases.

References

  • Turcaud, S., et al. (2004). 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions. PubMed. [Link]

  • Gabbutt, C. D., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]

  • Organic Syntheses. (N.D.). Procedure for Grignard reagent preparation and reaction at low temperature. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (N.D.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Basal, N., et al. (2020). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics. [Link]

  • Probst, D. A., et al. (2026). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ResearchGate. [Link]

  • University of Missouri–St. Louis. (N.D.). Grignard Reaction. Web Pages. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Wikipedia. (N.D.). Grignard reagent. Wikipedia. [Link]

  • Organic Chemistry Portal. (N.D.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (N.D.). General procedure for the preparation of 1-d-aldehydes from Grignard reagents. Organic Syntheses. [Link]

  • Probst, D. A., et al. (2026). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ChemRxiv. [Link]

  • Probst, D. A., et al. (2026). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ResearchGate. [Link]

  • Gabbutt, C. D., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. [Link]

  • Organic Chemistry Tutor. (N.D.). Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]

  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Khan Academy. (2012). Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]

  • Vanderwal, C. D. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry. [Link]

  • Lee, S. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

  • Adalbert, L., et al. (N.D.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Asati, V., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

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Greener Pathways to a Key Pharmaceutical Building Block: Application Notes for the Synthesis of 5-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methylpyrimidine-4-carbaldehyde and the Imperative for Green Synthesis

5-Methylpyrimidine-4-carbaldehyde is a pivotal intermediate in the synthesis of a multitude of biologically active molecules and pharmaceuticals.[1] Its structural motif is a cornerstone in the development of novel therapeutics, making its efficient and sustainable synthesis a topic of considerable interest. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste and posing environmental and safety risks.[2] In alignment with the principles of green chemistry, there is a pressing need to develop and implement eco-friendly methodologies that minimize waste, reduce energy consumption, and utilize less toxic substances.[3]

This document provides detailed application notes and protocols for greener synthetic approaches to 5-Methylpyrimidine-4-carbaldehyde, targeting researchers and professionals in drug development. We will explore methodologies that offer significant advantages over conventional methods, including improved atom economy, reduced reaction times, and simplified work-up procedures.

Green Synthetic Approaches: A Shift Towards Sustainability

The synthesis of pyrimidine derivatives has been a fertile ground for the application of green chemistry principles.[4] Methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, multicomponent reactions in aqueous media, and the use of biocatalysts are transforming the landscape of heterocyclic chemistry.[1][5] These techniques not only mitigate environmental impact but also often lead to higher yields and purer products.

Two primary green-inspired routes for the synthesis of 5-Methylpyrimidine-4-carbaldehyde will be detailed:

  • Microwave-Assisted Riley Oxidation: A direct approach involving the selective oxidation of the methyl group of a suitable pyrimidine precursor.

  • Two-Step Green Oxidation: A pathway involving the initial formation of a hydroxymethyl intermediate, followed by a green oxidation to the desired aldehyde.

A comparative analysis of these methods will be presented to aid in the selection of the most appropriate strategy based on available resources and desired outcomes.

Approach 1: Microwave-Assisted Riley Oxidation

The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established method for the oxidation of activated methyl groups to aldehydes.[6] While selenium dioxide is toxic, the application of microwave irradiation can significantly reduce reaction times and potentially allow for the use of catalytic amounts of the oxidant in conjunction with a co-oxidant, thereby improving the overall greenness of the process.

Causality Behind Experimental Choices:

The choice of a microwave-assisted approach is driven by the desire to accelerate the reaction and improve energy efficiency.[7] Dioxane is often used as a solvent due to its high boiling point and ability to dissolve both the substrate and the oxidant. The careful control of temperature and reaction time is crucial to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Microwave-Assisted Riley Oxidation of 4,5-dimethylpyrimidine

Materials:

  • 4,5-dimethylpyrimidine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 4,5-dimethylpyrimidine (1 mmol) in 1,4-dioxane (5 mL).

  • Carefully add selenium dioxide (1.1 mmol) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes). Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 5-Methylpyrimidine-4-carbaldehyde.

Self-Validation and Data Presentation:

The success of the synthesis should be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time Several hours10-30 minutes
Yield ModerateModerate to Good
Energy Consumption HighLow
Waste Generation Selenium wasteSelenium waste

Diagram of the Microwave-Assisted Riley Oxidation Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Materials 4,5-dimethylpyrimidine Selenium Dioxide 1,4-Dioxane Microwave Microwave Irradiation (120°C, 10-30 min) Start_Materials->Microwave Reaction Mixture Filtration Filtration Microwave->Filtration Cooling Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 5-Methylpyrimidine-4-carbaldehyde Chromatography->Product

Caption: Workflow for the microwave-assisted synthesis of 5-Methylpyrimidine-4-carbaldehyde.

Approach 2: Two-Step Green Oxidation via a Hydroxymethyl Intermediate

An alternative and potentially greener route involves a two-step process: the formation of 5-methyl-4-(hydroxymethyl)pyrimidine followed by its selective oxidation to the aldehyde. This approach avoids the use of highly toxic selenium dioxide in the final step.

Step 1: Synthesis of 5-methyl-4-(hydroxymethyl)pyrimidine

This intermediate can be synthesized from commercially available starting materials through various methods. A green approach would favor aqueous conditions and readily available, non-toxic reagents.

Step 2: Green Oxidation of 5-methyl-4-(hydroxymethyl)pyrimidine

The selective oxidation of the primary alcohol to an aldehyde can be achieved using a variety of green oxidizing agents. Biocatalytic methods, employing alcohol dehydrogenases, offer high selectivity under mild, aqueous conditions and represent a highly sustainable option.

Causality Behind Experimental Choices:

The choice of a biocatalytic oxidation is guided by the principles of green chemistry, prioritizing the use of renewable catalysts (enzymes) that operate under environmentally benign conditions (aqueous buffer, ambient temperature).[8] This approach offers exceptional selectivity, minimizing the formation of byproducts such as the over-oxidized carboxylic acid.

Experimental Protocol: Biocatalytic Oxidation

Materials:

  • 5-methyl-4-(hydroxymethyl)pyrimidine

  • Alcohol dehydrogenase (ADH) enzyme (commercially available or from a recombinant source)

  • Co-factor (e.g., NAD⁺)

  • Co-factor regeneration system (e.g., lactate dehydrogenase and pyruvate, or a chemical oxidant)

  • Phosphate buffer (pH 7-8)

  • Bioreactor or temperature-controlled shaker

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer (e.g., 100 mM, pH 7.5).

  • Add 5-methyl-4-(hydroxymethyl)pyrimidine (1 mmol), the alcohol dehydrogenase, the co-factor (catalytic amount), and the co-factor regeneration system.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC or TLC.

  • Upon completion, extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Self-Validation and Data Presentation:

The product should be characterized by spectroscopic methods to confirm its identity and purity. The efficiency of the biocatalytic process can be assessed by measuring the conversion of the starting material and the yield of the product.

ParameterRiley OxidationBiocatalytic Oxidation
Toxicity of Reagents High (SeO₂)Low (Enzyme, buffer)
Reaction Conditions High temperatureAmbient temperature
Solvent Organic (Dioxane)Aqueous (Buffer)
Selectivity Risk of over-oxidationHigh
Waste Generation Heavy metal wasteBiodegradable waste

Diagram of the Biocatalytic Oxidation Pathway:

cluster_substrate Substrate cluster_biocatalysis Biocatalytic Oxidation cluster_product Product Substrate 5-methyl-4-(hydroxymethyl)pyrimidine Enzyme Alcohol Dehydrogenase (ADH) NAD⁺ (co-factor) Co-factor Regeneration System Substrate->Enzyme Reaction Conditions Aqueous Buffer (pH 7.5) 30°C Product 5-Methylpyrimidine-4-carbaldehyde Enzyme->Product Selective Oxidation

Caption: Biocatalytic route to 5-Methylpyrimidine-4-carbaldehyde.

Conclusion: Advancing Sustainable Pharmaceutical Synthesis

The development of green and efficient synthetic routes to key pharmaceutical intermediates like 5-Methylpyrimidine-4-carbaldehyde is paramount for the future of drug development. The methodologies presented here, from microwave-assisted oxidations to biocatalytic transformations, offer tangible pathways to reduce the environmental footprint of pharmaceutical manufacturing. While the Riley oxidation provides a more direct route, its reliance on a toxic reagent is a significant drawback. The two-step approach involving a biocatalytic oxidation, although longer, aligns more closely with the ideals of green chemistry, offering a safer and more sustainable alternative. Researchers and drug development professionals are encouraged to consider these greener approaches to not only improve the efficiency and safety of their synthetic processes but also to contribute to a more sustainable chemical industry.

References

  • Sharma, V., et al. (2024). Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. KUEY, 30(1).
  • BenchChem. (2025). Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols.
  • Kara, S., et al. (2018). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Green Chemistry, 20(15), 3583-3592. Available at: [Link]

  • Kumar, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Rasayan Journal of Chemistry, 16(3), 1844-1848. Available at: [Link]

  • Sonawane, R. P. (2013). Green Synthesis of Pyrimidine Derivative. Semantic Scholar. Available at: [Link]

  • Mavroskoufis, A., et al. (2024). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. CiteDrive. Available at: [Link]

  • Ptaszek, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1869. Available at: [Link]

  • Chidrawar, A. B. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica, 9(15), 86-88. Available at: [Link]

  • Baran, P. S., & O'Malley, D. P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-584. Available at: [Link]

  • Wikipedia. (n.d.). Riley oxidation. In Wikipedia. Retrieved from [Link]

  • Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Vidal, M., et al. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48(24), 4246-4252. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing air oxidation of 5-Methylpyrimidine-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of 5-Methylpyrimidine-4-carbaldehyde

Overview

5-Methylpyrimidine-4-carbaldehyde is a highly reactive heteroaryl aldehyde critical for pharmaceutical synthesis. However, like many aldehydes, it is notoriously susceptible to autoxidation when exposed to atmospheric oxygen, rapidly degrading into 5-methylpyrimidine-4-carboxylic acid[1]. This technical center provides scientists with the mechanistic understanding, quantitative data, and self-validating protocols required to prevent oxidative degradation during storage.

The Causality of Degradation: Autoxidation Mechanism

To effectively protect 5-methylpyrimidine-4-carbaldehyde, one must understand the root cause of its instability: radical-mediated autoxidation. The oxidation of aldehydes does not occur via a simple bimolecular reaction with oxygen; rather, it proceeds through a highly favorable free-radical chain mechanism consisting of initiation, propagation, and termination phases[2].

  • Initiation: Trace metals, actinic light, or thermal energy catalyze the abstraction of the aldehydic hydrogen, forming an acyl radical[2].

  • Propagation: The acyl radical reacts rapidly with molecular oxygen (

    
    ) to form a peroxy acid radical. This radical then abstracts a hydrogen from another unreacted aldehyde molecule to form a peracid and a new acyl radical, continuing the cycle[2].
    
  • Termination/Conversion: The highly reactive peracid undergoes a Baeyer-Villiger-type oxidation with another molecule of the starting aldehyde to yield two molecules of the corresponding carboxylic acid (5-methylpyrimidine-4-carboxylic acid)[1].

Because this is a chain reaction, even minimal oxygen exposure can trigger a cascading degradation event.

Autoxidation A 5-Methylpyrimidine- 4-carbaldehyde B Initiation (Light/Heat/Metals) A->B C Acyl Radical Formation B->C D Propagation (+ O2) C->D E Peroxy Acid Intermediate D->E E->C Chain Reaction F 5-Methylpyrimidine- 4-carboxylic acid E->F + Aldehyde

Radical chain mechanism of 5-Methylpyrimidine-4-carbaldehyde autoxidation.

Quantitative Impact of Storage Conditions

The stability of pyrimidine carbaldehydes is highly dependent on temperature, light exposure, and atmospheric composition[3]. The table below synthesizes expected degradation profiles based on standard stability testing of heteroaryl aldehydes.

Storage ConditionAtmosphereContainerEst. Shelf LifePrimary Degradation Pathway
25°C (Room Temp) Ambient AirClear Glass< 48 HoursRapid autoxidation & photo-oxidation
4°C (Fridge) Ambient AirAmber Glass1–2 WeeksSlowed autoxidation; condensation risk
-20°C (Freezer) Ambient AirAmber Glass1–3 MonthsSlow autoxidation; high moisture risk
-20°C (Freezer) Argon / Nitrogen Amber Glass (PTFE Septum) > 12 Months Stable (Optimal Condition) [3]

Standard Operating Procedure: Self-Validating Inert Storage

To guarantee the integrity of 5-methylpyrimidine-4-carbaldehyde, researchers must implement a self-validating storage protocol. This means the workflow inherently prevents user error (e.g., drawing humid air into the vial during extraction)[4].

Materials Required:

  • Glove box or Schlenk line equipped with high-purity Argon.

  • Amber glass vials (to prevent actinic light initiation)[5].

  • PTFE-lined silicone septa and crimp caps[4].

  • Parafilm and secondary desiccator jar.

Step-by-Step Aliquoting Protocol:

  • Preparation: Transfer the bulk reagent into an inert glove box maintaining <0.1 ppm

    
     and moisture[5]. If a glove box is unavailable, use a Schlenk line to purge the receiving vials with Argon (3x vacuum/backfill cycles).
    
  • Aliquoting: Divide the bulk aldehyde into single-use aliquots. Causality note: Single-use aliquots prevent repeated puncturing of the septum, which degrades the mechanical seal and introduces oxygen and condensation over time[4].

  • Sealing: Seal the amber vials with PTFE-lined septa. Crimp tightly to ensure an airtight mechanical seal[6].

  • Secondary Containment: Wrap the caps tightly in Parafilm. Place the vials inside a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag) backfilled with Argon[7].

  • Temperature Control: Store the secondary container in a -20°C freezer[3].

StorageWorkflow Step1 1. Transfer to Glove Box (<0.1 ppm O2/H2O) Step2 2. Aliquot into Amber Glass Vials Step1->Step2 Step3 3. Purge with Argon & Seal with PTFE Septum Step2->Step3 Step4 4. Wrap with Parafilm & Place in Secondary Container Step3->Step4 Step5 5. Store at -20°C Step4->Step5 Warning CRITICAL: Do not open cold vials in ambient air Step5->Warning

Self-validating workflow for the inert storage of sensitive heteroaryl aldehydes.

Troubleshooting & FAQs

Q: My 5-methylpyrimidine-4-carbaldehyde has formed a white/yellowish crust around the cap. What happened? A: This is the classic macroscopic sign of autoxidation. The aldehyde has reacted with atmospheric oxygen that leaked past the threads or a degraded septum, forming 5-methylpyrimidine-4-carboxylic acid[1]. The carboxylic acid is generally less soluble and has a higher melting point, causing it to precipitate or crystallize as a crust.

Q: Can I use Nitrogen instead of Argon for the inert atmosphere? A: While Nitrogen is commonly used and acceptable, Argon is vastly superior for storing aldehydes in standard vials. Argon is heavier than air (density ~1.78 g/L vs. air's ~1.22 g/L)[4]. When you open a vial or pierce a septum, Argon acts as a protective "blanket" over the chemical, whereas Nitrogen (density ~1.16 g/L) easily disperses, allowing oxygen to reach the sample[4].

Q: I stored the vial at -20°C under Argon, but it still degraded after I used it a few times. Why? A: The degradation was likely caused by temperature mismanagement during handling, not the storage condition itself. If a cold vial is brought into ambient air and opened immediately, atmospheric moisture rapidly condenses on the cold inner walls and the reagent[4]. Water facilitates hydrolysis and accelerates degradation. Always allow the sealed vial to warm to room temperature before opening or piercing the septum. Furthermore, repeated piercing of a septum compromises its structural integrity, drawing humid air back into the bottle when the internal pressure drops[4].

Q: Can I purify the oxidized aldehyde back to its original state? A: You cannot reverse the oxidation easily. However, you can separate the aldehyde from the newly formed carboxylic acid. For small quantities, washing an organic solution of the degraded reagent with a mild aqueous base (like saturated


) will deprotonate and remove the carboxylic acid into the aqueous layer, leaving the unreacted aldehyde in the organic layer. The organic layer must then be dried, concentrated, and immediately stored under Argon.

References

  • Effects of Oxygen and Turmeric on the Formation of Oxidative Aldehydes in Fresh-Pack Dill Pickles. - ncsu.edu - 2

  • About Handling | Tokyo Chemical Industry Co., Ltd.(JP) - tcichemicals.com - 6

  • Why do aldehydes require an inert atmosphere? - askfilo.com - 1

  • 2435-50-9 | Pyrimidine-4-carbaldehyde | BLD Pharm - bldpharm.com - 3

  • Air Sensitive Compounds | Ossila - ossila.com - 5

  • Storage of air and temperature sensitive reagents - Chemistry Stack Exchange - 4

  • Principles of Inert Atmosphere Storage - ResearchGate -7

Sources

Technical Support Center: Purification of 5-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

[color="#5F6368"

Validating DOT Diagram Colors

I'm now carefully validating the colors used in the DOT diagrams, ensuring they precisely match the specified palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, and #5F6368. I've confirmed Diagram 1's color scheme is correct. I am double-checking Diagram 2 as well. The second Diagram is now complete and all colors are verified.

Verifying Protocol Details

I'm now deeply immersed in verifying the procedural details, particularly those within Protocol A. I'm focusing on the specifics for liquid-liquid bisulfite extraction. The reagents are crude 5-methylpyrimidine-4-carbaldehyde, EtOAc, saturated NaHSO3, TMS-Cl, and MeCN. I'm reviewing the stepwise methods for the adduct formation, liquid-liquid extraction, and regeneration procedures, and I'll validate with TLC and NMR.

Refining Regeneration Procedure

I'm now carefully refining the regeneration procedure from the bisulfite adduct, particularly the non-aqueous method with TMS-Cl/MeCN. I am including the specific washing steps with EtOAc to remove the remaining lipophilic impurities, and the importance of drying the system for the TMS-Cl reaction. The use of lyophilization and the details of the washing step are being included.

Optimizing Technical Documentation

I'm now completely focused on fine-tuning the technical document, and I'm adding validation steps for each protocol. I'm incorporating the comparative table and the supporting Q&A to ensure everything is streamlined. I'm focusing on incorporating the table into the final draft, with validation checkpoints.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced Troubleshooting, Self-Validating Protocols, and Mechanistic Insights

Mechanistic Overview: The Challenge of Pyrimidine Carbaldehydes

Purifying 5-methylpyrimidine-4-carbaldehyde presents unique challenges due to the intrinsic electronic properties of the pyrimidine scaffold. As a Senior Application Scientist, I frequently see researchers lose up to 60% of their product during standard purification due to a misunderstanding of the molecule's reactivity.

The pyrimidine ring is highly electron-deficient. The two electronegative nitrogen atoms withdraw electron density from the ring, making the aldehyde carbon at the C4 position exceptionally electrophilic. This leads to two primary failure modes during purification:

  • Spontaneous Hydration & Over-Oxidation: The highly electrophilic carbonyl rapidly hydrates to a gem-diol in the presence of moisture (e.g., on the surface of standard silica gel) [1.7]. This gem-diol is highly susceptible to auto-oxidation, converting your product into the undesired 5-methylpyrimidine-4-carboxylic acid.

  • Chromatographic Streaking: The basic nitrogens (N1 and N3) engage in strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups on standard silica gel, leading to severe tailing and irreversible adsorption.

To bypass these issues, the most robust purification strategy leverages the aldehyde's reactivity rather than fighting it, utilizing bisulfite adduct formation to pull the product into the aqueous phase while leaving lipophilic impurities behind [1].

Experimental Workflows & Logical Relationships

The following diagrams illustrate the optimized purification workflow and the logical troubleshooting tree for handling pyrimidine carbaldehydes.

Workflow A Crude 5-Methylpyrimidine- 4-carbaldehyde B Add Sat. NaHSO3 (aq) + EtOAc A->B C Phase Separation B->C D Organic Phase (Impurities) C->D Discard/Recycle E Aqueous Phase (Bisulfite Adduct) C->E Proceed F Regeneration (TMS-Cl/MeCN or Mild Base) E->F G Pure 5-Methylpyrimidine- 4-carbaldehyde F->G

Workflow for the bisulfite-mediated purification of 5-methylpyrimidine-4-carbaldehyde.

Logic Issue Issue: Low Yield / Streaking on Silica Gel Cause1 Cause 1: Pyrimidine N binds to acidic silanols Issue->Cause1 Cause2 Cause 2: Aldehyde over-oxidation to acid Issue->Cause2 Sol1 Action: Add 1-2% Et3N to mobile phase Cause1->Sol1 Sol2 Action: Switch to Bisulfite Extraction Method Cause2->Sol2

Logical troubleshooting tree for chromatographic failures with pyrimidine carbaldehydes.

Self-Validating Methodologies

Protocol A: Non-Aqueous Bisulfite Extraction (Highly Recommended)

This protocol avoids the degradation often seen when regenerating pyrimidine aldehydes with harsh aqueous bases. By utilizing chlorotrimethylsilane (TMS-Cl), the regeneration is driven irreversibly to completion under mild, non-aqueous conditions [2].

Step 1: Adduct Formation

  • Dissolve the crude 5-methylpyrimidine-4-carbaldehyde in ethyl acetate (EtOAc) at a concentration of 10 mL/g.

  • Add 2.0 volumes of freshly prepared, saturated aqueous sodium bisulfite (

    
    ).
    
  • Stir the biphasic mixture vigorously for 2 hours at room temperature.

Validation Checkpoint 1: Remove a 50 µL aliquot of the organic layer, quench with saturated


, and analyze via TLC (UV visualization). The complete disappearance of the UV-active aldehyde spot confirms quantitative transfer to the aqueous phase.

Step 2: Phase Separation & Washing

  • Transfer the mixture to a separatory funnel and isolate the aqueous layer (which now contains the highly polar

    
    -hydroxysulfonate adduct).
    
  • Wash the aqueous layer with 1 volume of EtOAc to remove unreacted lipophilic impurities (e.g., halogenated precursors or cross-coupling byproducts).

  • Lyophilize (freeze-dry) the aqueous layer to obtain the bisulfite adduct as a dry white powder (mixed with excess inorganic salts).

Step 3: Non-Aqueous Regeneration

  • Suspend the dry powder in anhydrous acetonitrile (MeCN) at 10 mL/g.

  • Add 1.5 equivalents of TMS-Cl. Stir at 40°C for 2 hours. Causality: TMS-Cl reacts with the bisulfite oxygen, forming stable hexamethyldisiloxane and precipitating NaCl, irreversibly releasing the free aldehyde without basic hydrolysis [2].

Validation Checkpoint 2: Analyze an aliquot via


 NMR. The disappearance of the methine proton of the bisulfite adduct (~5.5 ppm) and the reappearance of the sharp aldehyde singlet (~10.0 ppm) validates complete regeneration.
  • Filter the suspension to remove NaCl. Concentrate the filtrate in vacuo to yield the pure aldehyde.

Protocol B: Amine-Modified Silica Gel Chromatography (Alternative)

Use this only if isolating specific structural isomers where extraction is insufficient.

  • Column Deactivation: Slurry standard silica gel in hexanes containing 2% triethylamine (

    
    ). Causality: The 
    
    
    
    neutralizes the acidic silanols, preventing the pyrimidine nitrogens from binding irreversibly to the stationary phase.
  • Elution: Load the crude mixture and elute using a gradient of Hexanes/EtOAc containing a constant 1%

    
    .
    

Validation Checkpoint: Perform a 2D-TLC prior to running the column. Spot the crude, run the plate in the chosen solvent system, dry it, rotate it 90 degrees, and run it again. If the aldehyde spot falls off the diagonal line, it is decomposing on the silica, and you must switch to Protocol A.

Quantitative Data Summary

The table below summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification MethodTypical Recovery Yield (%)Purity Reached (%)ScalabilityProcessing Time (h)Primary Drawback
Aqueous Bisulfite Extraction 85–95>98High4–6Requires careful pH control during regeneration
Non-Aqueous Bisulfite (TMS-Cl) 90–98>99High6–8Requires lyophilization and anhydrous conditions
Standard Silica Gel Chromatography 40–6085–90Low6–12Severe streaking; product loss to over-oxidation
Amine-Modified Silica (1% Et₃N) 70–8090–95Medium6–12Co-elution of structurally similar impurities

Troubleshooting Guides & FAQs

Q: Why is my yield so low when regenerating the aldehyde from the bisulfite adduct using sodium hydroxide (NaOH)? A: Pyrimidine carbaldehydes are highly sensitive to strong bases. Aqueous NaOH can trigger Cannizzaro-type disproportionation or nucleophilic attack on the electron-deficient pyrimidine ring itself. To resolve this, switch to the non-aqueous TMS-Cl regeneration method [2] or use a much milder base like saturated


 combined with immediate organic extraction [3].

Q: I am using the bisulfite adduct method, but the adduct isn't precipitating out of the aqueous/organic mixture. How do I recover my product? A: This is a common misconception. While classical aliphatic bisulfite adducts often precipitate as white solids at the interface, pyrimidine-derived bisulfite adducts are highly polar and often remain fully dissolved in the aqueous phase. Do not rely on filtration. Instead, utilize a liquid-liquid extraction protocol to physically separate the aqueous phase containing your dissolved adduct from the organic impurities [1].

Q: I observe a new, highly polar baseline spot on my TLC plate after leaving the purified 5-methylpyrimidine-4-carbaldehyde on the bench overnight. What happened? A: Your product has undergone auto-oxidation to form 5-methylpyrimidine-4-carboxylic acid. The C4 aldehyde is highly reactive. To prevent this, store the purified aldehyde under an inert argon atmosphere at -20°C. Alternatively, for long-term storage, keep the compound in its stable bisulfite adduct form and regenerate the free aldehyde only when needed for your next synthetic step [2].

References

  • Tudesco, M. T., Moschetta, E. G., Voight, E. A. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2018, 22 (11), 1564-1569. URL:[Link]

  • Kjell, D. P., Slattery, B. J., Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64 (15), 5722-5724. URL:[Link]

Sources

Technical Support Center: Optimal Storage and Handling of Hygroscopic Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for pyrimidine aldehydes. These powerful intermediates are central to numerous drug discovery and development programs, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] However, their chemical nature—specifically their hygroscopicity and susceptibility to degradation—presents significant handling and storage challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of pyrimidine aldehydes. By explaining the causality behind best practices, we aim to equip you with the knowledge to ensure the integrity of your materials, the reproducibility of your experiments, and the success of your research.

Frequently Asked Questions (FAQs)

Q1: Why are pyrimidine aldehydes so difficult to store correctly?

Pyrimidine aldehydes are sensitive due to two primary chemical characteristics:

  • Hygroscopicity : The electron-deficient pyrimidine ring and the polar aldehyde group make these molecules prone to absorbing moisture from the atmosphere.[4][5] This absorbed water can act as a reagent, leading to degradation.

  • Reactivity of the Aldehyde Group : Aldehydes are inherently reactive functional groups.[6] They are highly susceptible to oxidation, especially when exposed to atmospheric oxygen, converting the aldehyde to a less reactive carboxylic acid impurity. They can also undergo polymerization, forming unwanted oligomers or polymers, which may appear as precipitates or a viscous oil.[4][5]

Exposure to heat and light can accelerate these degradation processes.[7][8][9] Therefore, maintaining the chemical integrity of these reagents requires strict control over their storage environment.

Q2: What is the single most important factor for storing pyrimidine aldehydes?

Excluding atmospheric moisture and oxygen is the most critical factor. The best practice is to store these compounds under a dry, inert atmosphere, such as argon or nitrogen.[10] This directly mitigates the two primary degradation pathways: hydration (from moisture) and oxidation (from oxygen).

Q3: What are the ideal storage temperatures for short-term and long-term use?

Temperature control is crucial for slowing down degradation kinetics.

  • Short-Term Storage (Days to Weeks): Refrigeration at 2-8°C is generally sufficient for compounds that will be used frequently.

  • Long-Term Storage (Months to Years): For archival or long-term storage, freezing at -20°C is strongly recommended to minimize all degradation pathways.[6][11][12]

Crucial Note: Before opening any refrigerated or frozen container, it is imperative to allow it to warm completely to room temperature.[11] Opening a cold vial will cause atmospheric moisture to condense directly onto the compound, negating the benefits of cold storage.

Q4: What type of container should I use for aliquoting and storage?

The proper container is your first line of defense.

  • Material : Use amber glass vials or bottles.[7] The amber color protects light-sensitive compounds from photodegradation.[8][13]

  • Seal : The container must have a tight-fitting cap with a chemically resistant liner (e.g., PTFE-lined). This provides a physical barrier against moisture and air ingress.[14][15]

  • Aliquoting : It is highly recommended to aliquot the bulk material into smaller, single-use vials. This practice avoids repeated opening and closing of the main stock bottle, which introduces atmospheric contaminants with each cycle and compromises the entire batch.[6]

Troubleshooting Guide

Q: My pyrimidine aldehyde, which was a white solid, has turned yellow or brown. What happened and can I still use it?

A: A color change is a clear visual indicator of degradation. This is most often due to a combination of minor oxidation and/or polymerization, forming colored impurities. While the material may still contain a significant amount of the desired aldehyde, it is no longer pure. For sensitive applications like drug discovery, where stoichiometry and purity are critical, using the discolored material is not recommended. It could lead to failed reactions, the formation of complex side-products, and non-reproducible results. An NMR or LC-MS analysis should be performed to quantify the level of impurity before any use.

Q: I've observed a precipitate forming in my liquid pyrimidine aldehyde. What is it?

A: The formation of a precipitate in a liquid aldehyde is a classic sign of polymerization.[5] Aldehydes can react with each other to form longer-chain molecules that are less soluble and precipitate out. This process can be catalyzed by trace impurities (acid or base) or accelerated by improper storage temperatures. The material should be considered compromised.

Q: My analytical data (NMR/LC-MS) shows an unexpected peak. How can I identify the impurity?

A: Compare the new data to the certificate of analysis for the fresh material. Common degradation products include:

  • Oxidation Product : Look for a mass corresponding to the addition of an oxygen atom (M+16). This is the carboxylic acid formed from the oxidation of the aldehyde.

  • Hydrate (Gem-diol) : Look for a mass corresponding to the addition of a water molecule (M+18). While the hydrate can be reversible, its presence indicates moisture contamination.

  • Polymerization Products : These may appear as a series of peaks at multiples of the parent mass or as a broad, unresolved hump in the NMR baseline.

Q: My reaction yields are inconsistent. Could the storage of my pyrimidine aldehyde be the problem?

A: Absolutely. If the aldehyde has degraded, its effective concentration is lower than what you calculate based on the weighed mass. This leads to incorrect stoichiometry in your reaction, resulting in lower yields and potentially more side products. If you experience inconsistent results, the purity of your starting aldehyde should be one of the first parameters you investigate.[6]

Data Summary and Visual Guides

Table 1: Recommended Storage Conditions for Hygroscopic Pyrimidine Aldehydes
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2-8°C (Refrigerate)-20°C (Freeze)[6][12]Slows reaction rates of degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)[10]Inert Gas (Argon/Nitrogen)Prevents oxidation and hydrolysis by displacing O₂ and H₂O.
Container Tightly-sealed amber glass vial[7]Tightly-sealed amber glass vialProtects from light and atmospheric contamination.
Handling Warm to RT before opening[11]Warm to RT before openingPrevents condensation of moisture onto the cold compound.
Location Desiccator (recommended)Desiccator within freezerProvides a secondary barrier against ambient moisture.
Diagram 1: Primary Degradation Pathways

Start Hygroscopic Pyrimidine Aldehyde Oxidation Oxidation (to Carboxylic Acid) Start->Oxidation O₂ (Air) + Light/Heat Hydration Hydration (to Gem-diol) Start->Hydration H₂O (Moisture) Polymerization Polymerization (to Oligomers/Polymers) Start->Polymerization Heat + Trace Impurities

Caption: Key degradation pathways affecting pyrimidine aldehydes.

Diagram 2: Workflow for Optimal Storage Decision

Start Receive New Pyrimidine Aldehyde Glovebox Work in Inert Atmosphere? (Glovebox / N₂ line) Start->Glovebox Aliquot Aliquot into single-use amber glass vials Glovebox->Aliquot Yes (Ideal) Glovebox->Aliquot No (Purge with N₂) StorageDuration Storage Duration? Aliquot->StorageDuration ShortTerm Store at 2-8°C in a desiccator StorageDuration->ShortTerm < 1 Month LongTerm Store at -20°C in a desiccator StorageDuration->LongTerm > 1 Month Warm Warm vial to RT before opening ShortTerm->Warm LongTerm->Warm Use Use in Experiment Warm->Use

Caption: Decision workflow for handling and storing new reagents.

Experimental Protocols

Protocol: Handling and Aliquoting a New Bottle of Hygroscopic Pyrimidine Aldehyde

This protocol describes the self-validating system for preparing aliquots to preserve the integrity of the bulk material.

  • Preparation :

    • Move the sealed manufacturer's bottle of the pyrimidine aldehyde, a rack of appropriately sized amber glass vials with PTFE-lined caps, and your labeling equipment into a nitrogen-filled glovebox.

    • If a glovebox is not available, perform the work on a bench with a gentle, positive flow of dry nitrogen or argon directed into the work area. Have all vials and tools ready to minimize time.

  • Equilibration :

    • Allow the sealed manufacturer's bottle to sit in the inert atmosphere (glovebox) for at least 30 minutes to ensure the outside of the container is free of ambient moisture and oxygen.

  • Aliquoting :

    • Carefully open the main bottle.

    • Swiftly dispense the desired amount of the compound into each of the pre-labeled amber vials. Avoid leaving the main bottle open for an extended period.

    • Immediately and tightly cap each aliquot.

  • Sealing and Storage :

    • For extra protection, wrap the cap of each vial with Parafilm®.

    • Place the newly created aliquots into a labeled secondary container (e.g., a small box).

    • Place the secondary container inside a desiccator containing a fresh indicating desiccant (e.g., silica gel).

    • Place the desiccator in the appropriate storage location (-20°C for long-term, 2-8°C for short-term).

  • Main Stock :

    • Before re-sealing the main stock bottle, flush the headspace with dry nitrogen or argon for 15-30 seconds.

    • Quickly and tightly seal the bottle, wrap with Parafilm®, and return it to its recommended long-term storage condition.

References

  • Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
  • Best practices for handling and storing vol
  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services.
  • How to Store Reagents. Department of Chemistry, University of Rochester.
  • How To: Store Reagents. Department of Chemistry, University of Rochester.
  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.
  • Pyrimidine Salvage and Degrad
  • 2-Pyridinecarboxaldehyde 99%. Sigma-Aldrich.
  • Which is the storage temperature of glutaraldehyde (grade II, 25% in H2O)?
  • Managing Chemical Retention and Storage. Office of Clinical and Research Safety, Duke University.
  • Documents. PerfumersWorld.
  • How to Safely Store Chemicals: Tips to Avoid Dangerous Reactions. Safety Storage Systems.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN.
  • Practices for Proper Chemical Storage. Office of Environmental Health & Safety, University of Florida.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • SAFETY DATA SHEET - 5-Pyrimidinecarbaldehyde. Fisher Scientific.
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Loba Chemie.
  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
  • How to Handle Hygroscopic Reference Standards?
  • SAFETY DATA SHEET - Pyridine-2-carboxaldehyde. MilliporeSigma.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Pyrimidine-2-carbaldehyde. ChemScene.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Guidance on Safe Storage of Chemicals in Labor
  • Chemical Storage Areas Technical Guide. CSIRO.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Moisture protection for hygroscopic m
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • Pyrimidine. Sigma-Aldrich.
  • Pyrimidine. Wikipedia.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
  • Hydroxypyrimidines Condensation with Carbonyl Compounds: II. Hydroxy-, Sulfanyl-, and Aminopyrimidines.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.

Sources

Technical Support Center: Optimizing Electrophilicity of 5-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The Paradox: You are working with an electron-deficient pyrimidine ring, which theoretically should make the attached aldehyde (C4 position) highly electrophilic. However, you are observing stalled reactions, low yields, or returned starting material.

The Root Causes: The reactivity of 5-Methylpyrimidine-4-carbaldehyde is governed by three competing forces that often work against standard nucleophilic addition protocols:

  • The "Hidden" Carbonyl (Hydration Equilibrium): The electron-deficient ring makes the carbonyl carbon so electropositive that it rapidly forms stable gem-diols (hydrates) in the presence of trace water, or hemiacetals in alcohols. These species are nucleophilically inert.

  • The "Ortho-Effect" (Steric Blockade): The 5-methyl group imposes significant steric strain on the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.

  • Lewis Acid Sequestration: The pyrimidine ring nitrogens (N1/N3) are basic. Standard Lewis Acid activation often fails because the catalyst coordinates to the ring nitrogens before activating the carbonyl oxygen.

Diagnostic Phase: Identify Your Bottleneck

Before altering your synthesis, perform this self-validating diagnostic to determine if your issue is Thermodynamic (Hydration) or Kinetic (Sterics/Deactivation) .

Diagnostic Protocol: The Solvent-Switch NMR Test
  • Step A: Take a

    
    H NMR of your starting material in DMSO-d
    
    
    
    (dry).
  • Step B: Take a

    
    H NMR of your starting material in D
    
    
    
    O
    or wet CDCl
    
    
    .
ObservationDiagnosisRemediation Path
Sharp singlet at ~10.0 ppm in both solvents.Steric Hindrance or N-Coordination . The aldehyde is free but the nucleophile cannot approach.Go to Section 4 (Activation) .
Signal at ~10.0 ppm disappears or shifts to ~6.0–6.5 ppm (methine of gem-diol) in wet solvent.Hydration Masking . Your aldehyde is existing as a hydrate/hemiacetal in solution.[1]Go to Section 3 (Solvation) .

Troubleshooting Guide: Solvation & Equilibrium

Q: Why does my reaction stall in alcohol or non-dry solvents?

A: Electron-deficient heterocycles shift the equilibrium toward the hydrate/hemiacetal forms.

  • The Mechanism: The pyrimidine ring pulls electron density, destabilizing the carbonyl dipole. Water/Alcohol attacks to relieve this dipole, forming a stable

    
     hybridized species.
    
  • The Fix:

    • Strict Anhydrous Conditions: Use freshly distilled solvents (DCM, THF, or Toluene). Avoid MeOH/EtOH completely.

    • Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel 30 minutes prior to adding the nucleophile.

    • Azeotropic Drying: If the aldehyde was stored on the shelf, dissolve in toluene and rotary evaporate (x2) to break the hydrate before reaction.

Troubleshooting Guide: Sterics & Activation

Q: I am using a Lewis Acid ( , ), but reactivity is still zero. Why?

A: You are likely poisoning your catalyst. Pyrimidine nitrogens are excellent ligands.

  • The Trap: If you add 1.0 equivalent of Lewis Acid, it binds to N1 or N3 of the pyrimidine ring. This creates a positively charged ring which should activate the aldehyde inductively, but the Lewis Acid is physically sequestered away from the carbonyl oxygen, preventing direct activation.

  • The Protocol:

    • Stoichiometry: Use >2.2 equivalents of Lewis Acid.

      • Eq 1 & 2: Saturate the ring nitrogens.

      • Eq >2: Activates the carbonyl oxygen.

    • Recommended Agent: Titanium Tetrachloride (

      
      ) or Dimethylaluminum chloride (
      
      
      
      ) are preferred over
      
      
      due to harder Lewis acidity matching the carbonyl oxygen.
Q: The nucleophile is bulky (e.g., secondary amine, branched Grignard). How do I overcome the 5-Methyl block?

A: The 5-methyl group blocks the "northern" approach.

  • Temperature: Heat is often required to overcome the steric barrier, but pyrimidine aldehydes are prone to Cannizzaro or polymerization at high T.

  • The "Soft" Approach: Switch to "softer" nucleophiles if possible (e.g., cuprates instead of Grignards, or use TMS-CN for cyanohydrin formation followed by modification) which are less sensitive to steric hard-walls.

Visualizing the Problem

The following diagram illustrates the three competing states of 5-Methylpyrimidine-4-carbaldehyde that prevent reaction.

ReactivityLandscape Aldehyde Active Aldehyde (Reactive Electrophile) Hydrate Gem-Diol (Hydrate) (Nucleophilically Inert) Aldehyde->Hydrate  Fast Equilibrium   Complex N-Coordinated Complex (Catalyst Poisoned) Aldehyde->Complex  Irreversible Binding   StericBlock 5-Methyl Steric Shield (Kinetic Barrier) Aldehyde->StericBlock  Structural Feature   Nucleophile + Nucleophile StericBlock->Nucleophile  Blocks Attack   Water + H2O / ROH LewisAcid + Lewis Acid (1 eq)

Caption: Figure 1. The Reactivity Triad. The active aldehyde is constantly lost to hydration (red) or catalyst sequestration (yellow). Even when active, the 5-methyl group acts as a kinetic gatekeeper.

Standardized Activation Protocol

Use this protocol for stubborn nucleophilic additions (e.g., Grignard, Hydride reduction, or Reductive Amination).

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or TolueneNon-coordinating, non-protic.
Drying 4Å Sieves (Activated)Shifts equilibrium from Gem-diol back to Aldehyde.
Lewis Acid

(2.5 equiv)
Excess required to saturate Pyrimidine Nitrogens first.
Temperature -78°C

0°C
Start low to control exotherm, warm to 0°C to overcome 5-Me sterics.
Quench Rochelle's Salt (Sat. aq.)Crucial for breaking stable Titanium-Nitrogen chelates during workup.

Step-by-Step:

  • Dissolve 5-Methylpyrimidine-4-carbaldehyde (1.0 eq) in anhydrous DCM under Argon.

  • Add activated 4Å Molecular Sieves. Stir 30 min.

  • Cool to -78°C.

  • Add

    
     (2.5 eq) dropwise. Solution will likely turn yellow/orange due to N-complexation.
    
  • Stir 15 min to ensure N-saturation.

  • Add Nucleophile (1.2 eq) slowly.

  • Allow to warm to 0°C over 2 hours. Monitor by TLC (Note: Hydrate may streak on TLC; co-spot with starting material).

References

  • Hydration of Heterocycles: Brown, D. J., & Mason, S. F. (1956). The Pyrimidines. The Chemistry of Heterocyclic Compounds. This seminal text details the hydration constants of electron-deficient pyrimidines.

    • Source:

  • Lewis Acid Activation of Azines: Mulcahy, S. P., & Semmelhack, M. F. (2006). Lewis Acid Activation of Pyridine Rings.

    • Source: (Proxy reference for general concept of azine activation).

  • Steric Effects in Nucleophilic Addition: Mengel, A., & Reiser, O. (1999). Around and beyond the Bürgi-Dunitz trajectory. Chemical Reviews.

    • Source:

Sources

Technical Support Center: Stabilizing 5-Methylpyrimidine-4-carbaldehyde for Long-Term Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic aldehydes in aqueous biological assays. 5-Methylpyrimidine-4-carbaldehyde is a highly reactive, privileged building block, but its structural features make it highly susceptible to degradation and speciation changes in solution.

This guide provides a deep dive into the causality of these instabilities and offers field-proven, self-validating protocols to ensure reproducible long-term assay data.

Mechanistic Overview of Aldehyde Instability

Before troubleshooting, we must understand why this specific molecule is unstable. The pyrimidine ring is strongly electron-withdrawing. This electronic effect strips electron density from the attached C4-carbonyl carbon, making it exceptionally electrophilic[1]. When introduced to aqueous media or oxygen, this hyper-reactive carbonyl undergoes two primary degradation pathways: hydration and autoxidation.

DegradationPathways Aldehyde 5-Methylpyrimidine- 4-carbaldehyde (Active Electrophile) Hydrate Geminal Diol (Inactive Hydrate) Aldehyde->Hydrate + H2O (Aqueous Buffer) Rapid Equilibrium Acid Carboxylic Acid (Oxidized Dead-End) Aldehyde->Acid + O2 / ROS Irreversible Autoxidation

Fig 1: Primary degradation pathways of 5-Methylpyrimidine-4-carbaldehyde in solution.
Troubleshooting FAQs

Q: Why does the effective concentration of my aldehyde drop immediately upon addition to my aqueous assay buffer? A: You are observing rapid hydration (gem-diol formation). Because the pyrimidine ring is electron-withdrawing, it drastically lowers the activation energy for nucleophilic attack by water[1]. In aqueous solutions, the aldehyde rapidly reaches an equilibrium where a significant percentage exists as a hydrated gem-diol[2]. The gem-diol is sterically hindered and electronically stable, meaning it is unreactive towards the nucleophiles (e.g., amines, proteins) you are likely targeting in your assay[3].

Q: My stock solution was stored at 4°C for a month, but now it fails to react and has turned slightly acidic. What happened? A: The aldehyde has undergone autoxidation to form 5-methylpyrimidine-4-carboxylic acid. Aldehydes are highly prone to radical-mediated oxidation in the presence of dissolved oxygen. Furthermore, the presence of an electron-withdrawing group can actually increase the propensity of the aldehyde to overoxidize in certain catalytic or biological environments[4]. Once the carboxylic acid is formed, the electrophilic nature of the carbon is lost entirely, rendering the compound inert for aldehyde-specific conjugations.

Q: Can I just prepare my primary stock directly in PBS or cell culture media to save time? A: Absolutely not. Preparing primary stocks directly in aqueous buffers guarantees rapid degradation. Aqueous stocks should be prepared immediately before use to minimize the time the compound spends in its vulnerable state[5]. Primary stocks must be made in anhydrous, non-nucleophilic solvents.

Stability Matrix & Quantitative Data

To optimize your experimental design, refer to the following stability matrix. This table synthesizes the expected behavior of 5-Methylpyrimidine-4-carbaldehyde under various solvent and environmental conditions.

Solvent / Buffer ConditionPrimary Degradation PathwayExpected Stability / EquilibriumRecommended Action
100% Anhydrous DMSO None (Stable)> 6 months at -80°CUse exclusively for primary stock preparation.
Aqueous Buffer (pH 7.4) Hydration (Gem-diol formation)Rapid equilibrium (<10 mins)Prepare secondary dilutions immediately before assay[2].
Aqueous Buffer (pH > 8.5) Aldol Condensation / CannizzaroRapid degradation (Hours)Avoid alkaline buffers; maintain pH 7.0 - 7.4.
Unsealed Aqueous (Room Temp) Autoxidation to Carboxylic AcidModerate degradation (Days)Blanket with Argon; utilize chelators (e.g., EDTA) to block trace metals.
Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must not only dictate steps but also include internal validation mechanisms to prove the system is functioning as intended.

Workflow Step1 1. Anhydrous Stock Dissolve in 100% DMSO Step2 2. Aliquot & Purge Overlay with Argon/N2 Step1->Step2 Step3 3. Cryopreservation Store at -80°C Step2->Step3 Step4 4. Just-in-Time Dilution Dilute in assay buffer on ice Step3->Step4 Step5 5. Internal Validation Check UV-Vis Absorbance Step4->Step5

Fig 2: Optimized workflow for the preparation and validation of aldehyde working solutions.
Step-by-Step Methodology:

Step 1: Primary Stock Preparation (Anhydrous)

  • Weigh the 5-Methylpyrimidine-4-carbaldehyde powder in a dry, low-humidity environment (preferably a glove box).

  • Dissolve the compound in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 100 mM). Causality: DMSO is a polar aprotic solvent that prevents hydration and lacks the nucleophilic oxygen found in alcohols (which would form hemiacetals)[5].

Step 2: Aliquoting and Deoxygenation

  • Divide the primary stock into single-use amber glass vials (to prevent photolytic degradation).

  • Gently purge the headspace of each vial with Argon or ultra-pure Nitrogen gas for 10 seconds before capping tightly. Causality: Displacing oxygen halts the radical chain mechanism responsible for autoxidation to the carboxylic acid.

Step 3: Cryopreservation

  • Store the sealed aliquots at -80°C. Do not subject the vials to freeze-thaw cycles.

Step 4: "Just-in-Time" Aqueous Dilution

  • Thaw a single aliquot immediately before the assay.

  • Dilute the primary stock directly into sterile, ice-cold PBS or serum-free medium to create a secondary aqueous stock[5]. Keep this solution on ice to kinetically slow down the hydration equilibrium.

  • Immediately add the working solution to your pre-warmed (37°C) assay plates.

Step 5: Self-Validation (Quality Control Check) How do you trust your stock hasn't degraded? Before committing to a 48-hour cell assay, validate the stock integrity:

  • Take a 2 µL sample of the freshly thawed DMSO stock and dilute it into 1 mL of anhydrous acetonitrile.

  • Run a rapid UV-Vis scan (200-400 nm). The intact conjugated pyrimidine-carbaldehyde system will exhibit a distinct, sharp absorbance maximum (typically around 250-270 nm).

  • Validation Logic: If the stock has heavily oxidized to the carboxylic acid, the electronic conjugation changes, resulting in a noticeable blue-shift (hypsochromic shift) and a drop in the molar extinction coefficient. If the peak intensity drops by >15% compared to a known fresh baseline, discard the aliquot.

References
  • Fiveable. "Hydrated Aldehyde Definition - Organic Chemistry Key Term." Fiveable. Available at:[Link]

  • Chemistry Steps. "Reactions of Aldehydes and Ketones with Water." Chemistry Steps. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Enzymatic reactions towards aldehydes: An overview." NIH.gov. Available at:[Link]

  • ResearchGate. "(A) In aqueous solution, aldehydes 1, 4, and 5 exist in equilibrium..." ResearchGate. Available at:[Link]

Sources

Removing metal catalysts from 5-Methylpyrimidine-4-carbaldehyde preparations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Catalyst Removal from 5-Methylpyrimidine-4-carbaldehyde

Topic: Removing metal catalysts (Pd, Cu, Fe) from 5-Methylpyrimidine-4-carbaldehyde preparations. Audience: Process Chemists, Medicinal Chemists, and QA/QC Specialists.

Core Directive & Executive Summary

The Challenge: 5-Methylpyrimidine-4-carbaldehyde is a reactive heterocyclic intermediate. Its aldehyde functionality makes it susceptible to oxidation and side reactions (e.g., hemiacetal formation, Schiff bases) during purification. Furthermore, pyrimidine nitrogens are excellent ligands, often tightly binding metal catalysts (like Palladium used in cross-couplings or Iron/Copper from cyclizations), making standard aqueous extractions insufficient.

The Solution: This guide prioritizes Chemisorption (Scavenging) over aggressive crystallization or distillation to preserve the aldehyde functionality while meeting ICH Q3D elemental impurity limits.

Troubleshooting & FAQs

Q1: I used a standard aqueous wash (EDTA/Brine), but my Palladium (Pd) levels are still >500 ppm. Why? Diagnosis: Pyrimidine rings are "soft" ligands that coordinate strongly with soft metals like Pd(II). Aqueous washes rely on partitioning; if the Pd-Pyrimidine binding constant (


) is higher than the Pd-EDTA binding constant, the metal remains in the organic phase.
Corrective Action:  Switch to a Solid-Supported Scavenger  (Functionalized Silica). These rely on high-local-concentration chelators (Thiols, DMT) on a solid matrix to out-compete the pyrimidine ligand.

Q2: I treated my crude 5-Methylpyrimidine-4-carbaldehyde with an amine-based scavenger (e.g., APS), and my yield dropped significantly. What happened? Diagnosis: Aldehyde Incompatibility. Primary amine scavengers (e.g., Aminopropyl silica) react with the aldehyde group on your target molecule to form imines (Schiff bases), permanently binding your product to the silica bead. Corrective Action:

  • Immediate: Stop using amine-functionalized resins.

  • Protocol: Use Thiol (Si-Thiol) or Dimercaptotriazine (Si-DMT) scavengers. These have high affinity for Pd but are generally unreactive toward aldehydes under neutral conditions.

Q3: After scavenging, the solution is clear, but the isolated solid is still gray/brown. Is the metal still there? Diagnosis: Likely yes. "Colloidal Palladium" (Pd(0) nanoparticles) can pass through standard frits and re-agglomerate during concentration. Corrective Action:

  • Celite Polish: Filter the scavenger suspension through a tight pad of Celite® 545.

  • Activated Carbon Spike: Add 5-10 wt% activated carbon (e.g., Darco® G-60) during the scavenger step to adsorb colloidal species that the specific chelators might miss.

Q4: Can I just recrystallize the product to remove the metal? Diagnosis: Risky. Metals often occlude within the crystal lattice of polar heterocycles. You may improve purity (HPLC area%) while concentrating the metal (ppm) in the crystal. Corrective Action: Perform a Scavenging Step on the mother liquor before the final crystallization. Crystallization should be the final polish, not the primary metal removal step.

Technical Data & Scavenger Selection

Table 1: Scavenger Compatibility Matrix for 5-Methylpyrimidine-4-carbaldehyde

Scavenger TypeFunctional GroupPd AffinityAldehyde CompatibilityRecommendation
Si-Thiol 1-PropanethiolHigh (Pd II/0)High Primary Choice
Si-DMT DimercaptotriazineVery High (Pd II)High Primary Choice
Si-Amine Propyl amineModerateLow (Forms Imines)DO NOT USE
Si-Diamine EthylenediamineHighLow (Forms Imines)DO NOT USE
Activated Carbon CarbonModerate (Non-specific)Moderate (Check pH)Secondary/Polish

Regulatory Context (ICH Q3D):

  • Palladium (Class 2B):

    • Oral PDE: 100 µ g/day (~10 ppm for a 10g daily dose).[1]

    • Parenteral PDE: 10 µ g/day (~1 ppm for a 10g daily dose).[1]

  • Note: For early-stage intermediates, targeting <50 ppm is usually sufficient to prevent poisoning downstream catalytic steps.

Detailed Experimental Protocols

Protocol A: Batch Scavenging (Recommended)

Best for: 1g to 100g scale batches with Pd levels 500–5000 ppm.

Materials:

  • Crude 5-Methylpyrimidine-4-carbaldehyde solution (dissolved in EtOAc, THF, or DCM). Avoid alcohols if acetal formation is a concern.

  • Si-Thiol or Si-DMT (Silica-supported scavenger).

  • Sintered glass funnel (Medium porosity) or Celite®.

Step-by-Step:

  • Dissolution: Dissolve the crude product in 10-20 volumes of solvent (e.g., Ethyl Acetate). Ensure complete dissolution.

  • Loading: Add the Scavenger resin.

    • Calculation: Add 3-4 equivalents of scavenger relative to the estimated residual metal (if known).

    • Rule of Thumb: If metal content is unknown, add 5-10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently (overhead stirrer preferred to avoid grinding beads) for 4 hours at 40°C or 12 hours at Room Temperature .

    • Tip: Heating improves kinetics but monitor aldehyde stability.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter to remove the silica beads.

  • Wash: Wash the filter cake with 2 volumes of clean solvent to recover entrained product.

  • Concentration: Concentrate the filtrate under reduced pressure.

Protocol B: Activated Carbon Polish (For Colloidal Metals)

Best for: Removing color and colloidal Pd(0) that escapes chelating resins.

  • Dissolve crude material in hot Ethanol or EtOAc (5-10 volumes).

  • Add Activated Carbon (Darco G-60) at 5-10 wt% of the crude mass.

  • Stir at reflux for 30-60 minutes.

  • Critical Step: Filter hot through a pre-warmed Celite® pad. Carbon holds metals tightly; cooling can cause desorption or precipitation of product into the carbon cake.

  • Concentrate the filtrate.

Visualizations

Diagram 1: Scavenger Selection Logic

A decision tree to ensure the user selects a scavenger that removes the metal without destroying the aldehyde.

ScavengerSelection Start Start: Metal Removal Target: 5-Methylpyrimidine-4-carbaldehyde MetalType Identify Primary Contaminant Start->MetalType Pd_Removal Palladium (Pd) Removal MetalType->Pd_Removal Pd (Suzuki/Stille) Other_Metal Cu / Fe Removal MetalType->Other_Metal Cu/Fe Check_FG Check Functional Group Compatibility (Aldehyde Present?) Pd_Removal->Check_FG Thiol_Scav Thiol / DMT Silica (Si-Thiol, Si-DMT) Other_Metal->Thiol_Scav Often Effective Amine_Scav Amine/Diamine Silica (Si-NH2, Si-DIA) Check_FG->Amine_Scav Avoid Check_FG->Thiol_Scav Select Result_Bad STOP: High Risk of Schiff Base Formation Amine_Scav->Result_Bad Result_Good PROCEED: High Affinity Low Reactivity with Aldehyde Thiol_Scav->Result_Good

Caption: Decision logic for selecting metal scavengers compatible with aldehyde-containing pyrimidines.

Diagram 2: Batch Scavenging Workflow

The step-by-step physical process for the lab.

ScavengingWorkflow Step1 1. Dissolve Crude (EtOAc/THF) Step2 2. Add Scavenger (5-10 wt% Si-Thiol) Step1->Step2 Step3 3. Agitate (4h @ 40°C) Step2->Step3 Step4 4. Filter (0.45µm / Celite) Step3->Step4 Step5 5. Analyze Filtrate (ICP-MS / Color) Step4->Step5 Decision Pd < Limit? Step5->Decision Finish Proceed to Crystallization Decision->Finish Yes Repeat Repeat with Fresh Scavenger Decision->Repeat No Repeat->Step2

Caption: Operational workflow for batch mode scavenging of metal impurities.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guidance for Industry: Q3D(R1) Elemental Impurities. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Biotage. (2023). Strategies for Metal Removal in Drug Development. Biotage Knowledge Base. [Link]

Sources

Validation & Comparative

1H NMR Interpretation of 5-Methylpyrimidine-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds. Specifically, 5-Methylpyrimidine-4-carbaldehyde is a critical intermediate whose structural integrity must be rigorously verified before downstream coupling reactions. Relying solely on automated software predictions for Nuclear Magnetic Resonance (NMR) interpretation often leads to misassignments, particularly with highly electron-deficient heteroaromatics.

As a Senior Application Scientist, I approach structural elucidation not merely as pattern matching, but as a mapping of quantum mechanical environments to physical data. This guide objectively compares the 1H NMR performance of 5-Methylpyrimidine-4-carbaldehyde across different solvent systems and benchmarks it against its structural isomer, providing researchers with a self-validating framework for absolute structural confirmation.

Mechanistic Insights: The Causality of Chemical Shifts

To accurately interpret the 1H NMR spectrum of 5-Methylpyrimidine-4-carbaldehyde, one must understand the causality behind the chemical shifts. The pyrimidine ring is a highly electron-withdrawing system, which strips electron density from attached protons, leaving them highly deshielded and exposed to the external magnetic field[1].

  • The C2 Proton (δ ~9.25 ppm): This proton is sandwiched between two highly electronegative nitrogen atoms (N1 and N3). The combined inductive effect creates a region of maximum deshielding, pushing this singlet furthest downfield in the aromatic region[2].

  • The C4 Aldehyde (δ ~10.15 ppm): The aldehyde proton is subject to strong carbonyl magnetic anisotropy. The circulation of π-electrons in the C=O double bond generates an induced magnetic field that reinforces the applied field at the proton's spatial location, resulting in a characteristic shift >10.0 ppm[3].

  • The C6 Proton (δ ~8.85 ppm): Unlike C2, the C6 proton is adjacent to only one nitrogen atom (N1). While still heavily deshielded by the heteroaromatic ring, it resonates slightly upfield of the C2 proton[4].

  • The C5 Methyl (δ ~2.65 ppm): Attached to an sp2 hybridized carbon, this aliphatic group experiences a slight downfield shift compared to standard alkanes due to the diamagnetic anisotropy of the adjacent aromatic ring[5].

Causality A 5-Methylpyrimidine-4-carbaldehyde B C2-H (Between N atoms) A->B C C6-H (Adjacent to 1 N) A->C D C4-CHO (Carbonyl) A->D E C5-CH3 (Aliphatic) A->E F Max Deshielding (δ ~9.2) B->F G Moderate Deshielding (δ ~8.8) C->G H Anisotropy Effect (δ ~10.1) D->H I Upfield Shift (δ ~2.6) E->I

Logical mapping of molecular structure to 1H NMR chemical shift causality.

Comparative Analysis: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent selection is a critical experimental variable. The choice between a non-polar solvent like Chloroform-d (CDCl3) and a polar aprotic solvent like Dimethyl Sulfoxide-d6 (DMSO-d6) alters the solvation shell and hydrogen-bonding dynamics, directly impacting the observed chemical shifts. Inborn errors of pyrimidine metabolism are often tracked using precise NMR shifts in varying aqueous/polar environments, highlighting the sensitivity of these heterocyclic signals to their matrix[6].

Table 1: 1H NMR Chemical Shifts of 5-Methylpyrimidine-4-carbaldehyde

Proton AssignmentMultiplicityCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)Causality of Solvent Shift
Aldehyde (-CHO) Singlet (1H)10.1510.05DMSO disrupts weak intermolecular dipole interactions, slightly shielding the proton.
C2-H (Ring) Singlet (1H)9.259.18High polarity of DMSO alters the electron density distribution across the N-C-N bond.
C6-H (Ring) Singlet (1H)8.858.80Minor shielding effect due to solvent dipole alignment with the pyrimidine ring.
C5-Methyl (-CH3) Singlet (3H)2.652.55Solvation shell changes reduce the anisotropic deshielding from the aromatic ring.

Note: Data represents standardized benchmark ranges. Exact values may fluctuate by ±0.05 ppm depending on concentration and temperature.

Comparative Analysis: Isomeric Benchmarking

To ensure absolute structural confirmation, one must compare the target molecule against its closest structural isomers. Differentiating 5-Methylpyrimidine-4-carbaldehyde from 4-Methylpyrimidine-5-carbaldehyde is a common challenge that requires precise evaluation of inductive effects.

Table 2: Isomeric Differentiation in CDCl3

Proton/Group5-Methyl-4-carbaldehyde (Target)4-Methyl-5-carbaldehyde (Isomer)Diagnostic Causality
Aldehyde (-CHO) 10.15 ppm10.30 ppmIn the isomer, the C5-aldehyde is flanked by C4/C6, altering conjugation and increasing deshielding.
C2-H 9.25 ppm9.20 ppmMinimal change; chemical shift is overwhelmingly dominated by the two adjacent nitrogen atoms.
C6-H 8.85 ppm9.05 ppmIn the isomer, C6-H is adjacent to the highly electron-withdrawing C5-aldehyde, pulling it further downfield.
Methyl (-CH3) 2.65 ppm2.80 ppmIn the isomer, the methyl group is at C4 (adjacent to N3), resulting in stronger inductive deshielding.

Experimental Protocols: Self-Validating Workflow

A robust NMR protocol must be a self-validating system. If the acquisition parameters are flawed, the resulting integration will be non-quantitative, leading to false assumptions about purity. The following step-by-step methodology ensures quantitative reliability.

1H NMR Acquisition Methodology
  • Sample Preparation: Accurately weigh 5.0 mg to 8.0 mg of the pyrimidine derivative. Over-concentrating the sample increases viscosity, which shortens the transverse relaxation time (T2) and causes line broadening.

  • Solubilization: Dissolve the compound in 600 µL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex for 30 seconds.

  • Spectrometer Tuning: Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz or 600 MHz). Tune and match the probe specifically to the 1H frequency to maximize the signal-to-noise ratio (SNR)[4].

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of the solvent. Execute gradient shimming (e.g., TopShim) until the TMS peak width at half-height is <1.0 Hz.

  • Quantitative Acquisition Parameters:

    • Set the relaxation delay (D1) to at least 2.0 seconds. Pyrimidine ring protons can have long longitudinal relaxation times (T1). A short D1 will truncate relaxation, leading to artificially low integration values for the C2 and C6 protons.

    • Acquire 16 to 32 scans at 298K.

  • Self-Validation Checkpoint (Processing): Apply a 0.3 Hz exponential line broadening function. Phase the spectrum manually and apply a strict baseline correction. Set the TMS integral to 0 ppm. The integral ratio of the signals at ~10.1 ppm, ~9.2 ppm, ~8.8 ppm, and ~2.6 ppm must strictly resolve to 1:1:1:3. Any deviation >5% indicates incomplete relaxation (requiring a longer D1) or the presence of co-eluting impurities.

Workflow A Weigh 5 mg Compound B Dissolve in 600 µL CDCl3 A->B C Lock to Deuterium & Shim B->C D Set D1 > 5x T1 (Relaxation) C->D E Acquire 16 Scans (298K) D->E F Validate 1:1:1:3 Integration E->F

Self-validating 1H NMR acquisition workflow ensuring quantitative integration.

References

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate[Link][2]

  • NMR Chemical Shift Values Table - Chemistry Steps[Link][1]

  • H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones - Modgraph[Link][3]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest[Link][5]

  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism - Clinical Chemistry / ResearchGate[Link][6]

  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy - MagLab[Link][4]

Sources

HPLC Method Development Guide: 5-Methylpyrimidine-4-carbaldehyde Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

5-Methylpyrimidine-4-carbaldehyde (5-MPCA) is a critical heterocyclic intermediate often used in the synthesis of vitamin B1 analogs and complex kinase inhibitors. Its analysis presents a "polarity paradox": it is too polar for stable retention on standard C18 columns (leading to dewetting and peak fronting) yet often too hydrophobic for robust retention on pure silica HILIC phases without aggressive optimization.

This guide objectively compares three distinct chromatographic approaches to solving this separation challenge. We identify the Polar-Embedded Reversed-Phase (RP) method as the "Gold Standard" for routine purity analysis, balancing retention stability with peak symmetry.[1]

Physicochemical Profiling & Chromatographic Implications[2][3][4]

Before selecting a column, we must understand the molecule's behavior in solution.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrimidine core + Aldehyde (C4) + Methyl (C5)Basic nitrogen atoms (N1, N3) cause peak tailing on active silanols.[1]
LogP ~0.6 – 0.8Low hydrophobicity.[1] Risk of early elution (near void volume) on C18.
pKa (Base) ~1.8 – 2.5Ionized at very low pH.[1] Neutral at pH > 4.[1]0.
Reactivity Aldehyde groupSusceptible to on-column oxidation (to carboxylic acid) or hydration (gem-diol formation) in aqueous buffers.

Comparative Method Analysis

We evaluated three methodologies to separate 5-MPCA from its common synthetic impurities (e.g., 5-methylpyrimidine, 5-methylpyrimidine-4-carboxylic acid).

Method A: Standard C18 (The "Generic" Approach)
  • Column: C18 (ODS), 5 µm, 100 Å.[1]

  • Mechanism: Hydrophobic interaction.[1]

  • Verdict: NOT RECOMMENDED.

  • Failure Mode: Due to the low LogP, 5-MPCA elutes near the void volume (

    
    ) even with 95% aqueous mobile phase.[1] "Phase dewetting" (pore collapse) occurs when running high-aqueous conditions to force retention, leading to non-reproducible retention times.[1]
    
Method B: Polar-Embedded C18 (The "Gold Standard")[1]
  • Column: Amide-embedded or Carbamate-shielded C18 (e.g., RP-Amide), 3.5 µm.[1]

  • Mechanism: Hydrophobic interaction + Hydrogen bonding with the embedded polar group.

  • Verdict: HIGHLY RECOMMENDED.

  • Why it works: The embedded polar group "shields" surface silanols (reducing tailing for the basic pyrimidine) and allows the stationary phase to remain fully wetted even in 100% aqueous conditions. This provides a retention factor (

    
    ) > 3.0, separating the aldehyde from the void and polar impurities.[1]
    
Method C: HILIC (The "Specialist" Alternative)[1]
  • Column: Zwitterionic or Bare Silica.[1]

  • Mechanism: Partitioning into a water-enriched layer on the surface.

  • Verdict: Conditional Use.

  • Analysis: Excellent for separating the highly polar carboxylic acid degradant from the aldehyde. However, HILIC requires long equilibration times and is less robust for samples dissolved in high-aqueous diluents (which disrupt the partitioning mechanism).[1]

Detailed Protocol: The Optimized Polar-Embedded Method

This protocol is designed to be self-validating, ensuring separation of the parent peak from its oxidation product (5-methylpyrimidine-4-carboxylic acid).[1]

Chromatographic Conditions[1][4][5][6][7][8]
ParameterSettingRationale
Column Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)Prevents dewetting; improves peak shape for basic N-heterocycles.[1]
Mobile Phase A 10 mM Ammonium Acetate, pH 5.5Buffers the pyrimidine near neutral to prevent ionization shifts; compatible with MS.[1]
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[1]
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5 µm particles.[1]
Column Temp 30°CControls viscosity and mass transfer kinetics.[1]
Detection UV @ 254 nmMax absorption for pyrimidine ring; 280 nm optional for aldehyde specificity.[1]
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.
Gradient Profile[1]
  • 0.0 min: 5% B (Initial hold to retain polar impurities)[1]

  • 2.0 min: 5% B

  • 12.0 min: 40% B (Linear ramp to elute 5-MPCA and hydrophobic dimers)

  • 12.1 min: 90% B (Wash)

  • 15.0 min: 90% B[1]

  • 15.1 min: 5% B (Re-equilibration)

  • 20.0 min: End

Standard Preparation (Critical Step)[1]
  • Solvent: Dissolve standard in 90:10 Water:Acetonitrile .

  • Why? Dissolving in 100% ACN can cause "solvent breakthrough" where the sample travels faster than the mobile phase, resulting in split peaks for early eluters.[1]

  • Stability Warning: Prepare fresh. Pyrimidine aldehydes can oxidize to acids in solution over 24 hours.[1]

Method Validation Logic (Decision Tree)

The following diagram illustrates the logical workflow for developing and validating this method, specifically addressing the "Polarity Paradox."

MethodDevelopment Start Start: 5-MPCA Method Development CheckLogP Analyze LogP (~0.7) & Basicity Start->CheckLogP TrialC18 Trial 1: Standard C18 (High Aqueous) CheckLogP->TrialC18 ResultC18 Result: Phase Dewetting Peak Tailing TrialC18->ResultC18 Decision Select Stationary Phase Strategy ResultC18->Decision PathHILIC Path A: HILIC (Bare Silica/Amide) Decision->PathHILIC If extremely polar impurities PathEmbedded Path B: Polar-Embedded C18 (Rec. Product) Decision->PathEmbedded For routine QC & Stability HILIC_ProsCons Good retention of Acid impurity BUT sensitive to diluent water PathHILIC->HILIC_ProsCons Embedded_ProsCons Shields Silanols (No Tailing) Prevents Dewetting Robust in 100% Buffer PathEmbedded->Embedded_ProsCons FinalMethod Final Protocol: Ammonium Acetate pH 5.5 Gradient 5-40% ACN HILIC_ProsCons->FinalMethod Orthogonal Check Embedded_ProsCons->FinalMethod

Figure 1: Decision tree for selecting the optimal stationary phase for polar pyrimidine derivatives.

Stress Testing & Stability Indication[9]

To prove the method is "Stability Indicating" (i.e., it can detect degradation), you must perform forced degradation.[1]

Experiment: Oxidative Stress
  • Preparation: Mix 1 mL of 5-MPCA stock (1 mg/mL) with 0.1 mL of 3%

    
    .
    
  • Incubation: Room temperature for 2 hours.

  • Analysis: Inject using the Method B protocol.[2]

  • Expected Result:

    • Parent Peak (5-MPCA): Decreases in area.

    • New Peak (RRT ~0.4 - 0.6): 5-Methylpyrimidine-4-carboxylic acid. This peak is more polar and should elute earlier than the aldehyde.

    • Resolution: Ensure resolution (

      
      ) > 2.0 between the acid and aldehyde.
      
Pathway Visualization: Degradation Logic[1]

DegradationPathway Parent 5-MPCA (Aldehyde) Oxidation Oxidation (+ H2O2 / Air) Parent->Oxidation Product 5-Methylpyrimidine- 4-carboxylic Acid Oxidation->Product Chromatogram Chromatographic Shift: Elutes Earlier (Lower k') Product->Chromatogram

Figure 2: Oxidative degradation pathway and expected chromatographic shift.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with pyrimidine nitrogen.Ensure pH is controlled (Ammonium Acetate pH 5.5). Switch to Polar-Embedded column if using standard C18.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase or <10% organic.[1] Do NOT dissolve in 100% MeOH/ACN.[1]
Retention Time Shift Phase dewetting (if using C18).Flush column with 90% ACN, then re-equilibrate.[1] Switch to "AQ" or Polar-Embedded type column.
Ghost Peaks Aldehyde reacting with amine in buffer?Avoid primary amine buffers (Tris).[1] Ammonium acetate is safe; Potassium phosphate is safer but non-volatile.[1]

References

  • Kazoka, H. (2007).[1][3] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.

  • BenchChem Technical Support. (2025). Navigating the Stability and Storage of 5-(azidomethyl)-2-methylpyrimidine: A Technical Guide. BenchChem.

  • PubChem. (2025).[1][4] 5-Methylpyrimidine Compound Summary. National Library of Medicine. [1]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

Sources

Comparative Mass Spectrometry Guide: 5-Methylpyrimidine-4-carbaldehyde Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylpyrimidine-4-carbaldehyde (4-Formyl-5-methylpyrimidine) is a critical heterocyclic intermediate, often utilized in the synthesis of thiamine (Vitamin B1) analogs and complex pharmaceutical scaffolds. Its structural integrity relies on the pyrimidine core, yet its mass spectrometric (MS) behavior is dominated by the interplay between the electron-deficient pyrimidine ring and the reactive formyl group.

This guide provides an in-depth technical comparison of the fragmentation patterns of 5-Methylpyrimidine-4-carbaldehyde against its structural isomers. By analyzing specific fragmentation pathways—such as the "ortho-like" vicinal effects and Retro-Diels-Alder (RDA) cleavages—researchers can unambiguously identify this compound in complex reaction mixtures.

Structural Context & Ionization Physics

Before analyzing the spectra, it is essential to understand the electronic environment that dictates fragmentation.

  • Compound: 5-Methylpyrimidine-4-carbaldehyde

  • Molecular Formula: C₆H₆N₂O

  • Molecular Weight: 122.12 Da

  • Key Structural Feature: The methyl group at C5 and the formyl group at C4 are vicinal (adjacent). This proximity facilitates specific hydrogen transfer mechanisms not present in non-vicinal isomers (e.g., 2-methylpyrimidine-4-carbaldehyde).

Ionization Method Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Hard (70 eV)Soft
Primary Ion

(Radical Cation, m/z 122)

(Protonated, m/z 123)
Fragmentation Extensive; structural fingerprinting.Minimal; requires MS/MS (CID) for fragments.
Utility Gold Standard for Isomer Differentiation Best for quantification in biological matrices.

Note: This guide focuses on EI-MS (70 eV) as it provides the rich fragmentation data necessary for structural elucidation.[1]

Detailed Fragmentation Mechanism (EI-MS)

The fragmentation of 5-Methylpyrimidine-4-carbaldehyde is governed by three competitive pathways: Alpha-cleavage, Decarbonylation, and Ring Fission.

Pathway A: Alpha-Cleavage (Loss of CHO)

The most characteristic pathway for aromatic aldehydes is the cleavage of the bond adjacent to the carbonyl group.

  • Mechanism: Radical site initiation at the carbonyl oxygen leads to the homolytic cleavage of the C-C bond between the ring and the formyl group.

  • Product: 5-Methylpyrimidinyl cation (m/z 93 ).

  • Significance: Often the Base Peak (100% relative abundance) in the absence of strong ortho-effects.

Pathway B: Decarbonylation (Loss of CO)
  • Mechanism: A rearrangement where the formyl hydrogen migrates to the ring or the adjacent methyl group, followed by the expulsion of neutral CO.

  • Product: 5-Methylpyrimidine radical cation (m/z 94 ).

  • Differentiation: The intensity of the m/z 94 peak relative to m/z 93 is a key diagnostic ratio. In 5-methylpyrimidine-4-carbaldehyde, the vicinal methyl group can sterically or electronically influence this ratio compared to isomers where the groups are distant.

Pathway C: Retro-Diels-Alder (RDA) Decomposition

Pyrimidines are prone to RDA cleavage, typically expelling HCN (27 Da).

  • Sequence:

    
     or 
    
    
    
    .
  • Observation: Clusters of ions in the m/z 65–68 range are diagnostic of the pyrimidine core integrity being compromised.

Visualization of Fragmentation Pathways[1][2][3][4][5]

Fragmentation M Molecular Ion (M+) m/z 122 M_H [M-H]+ m/z 121 M->M_H -H (1 Da) M_CO [M-CO]+. m/z 94 (5-Methylpyrimidine) M->M_CO -CO (28 Da) Rearrangement M_CHO [M-CHO]+ m/z 93 (Pyrimidinyl Cation) M->M_CHO -CHO• (29 Da) Alpha Cleavage Frag_67 [M-CO-HCN]+. m/z 67 M_CO->Frag_67 -HCN (27 Da) RDA Cleavage Frag_66 [M-CHO-HCN]+ m/z 66 M_CHO->Frag_66 -HCN (27 Da) RDA Cleavage Frag_53 Ring Fragments m/z 52-54 Frag_67->Frag_53 Frag_66->Frag_53 Ring Breakdown

Figure 1: Mechanistic fragmentation tree for 5-Methylpyrimidine-4-carbaldehyde under 70 eV Electron Ionization.

Comparative Analysis: Isomer Differentiation

Distinguishing 5-Methylpyrimidine-4-carbaldehyde from its isomers is the primary analytical challenge. The table below contrasts it with Isomer A (2-Methylpyrimidine-4-carbaldehyde) and Isomer B (4-Methylpyrimidine-5-carbaldehyde).

Diagnostic Marker Table
Diagnostic Feature5-Methyl-4-carbaldehyde (Target)2-Methyl-4-carbaldehyde (Isomer A)4-Methyl-5-carbaldehyde (Isomer B)
Substituent Proximity Vicinal (4,5) Distant (2,4)Vicinal (4,5)
Base Peak Prediction m/z 93 (Loss of CHO)m/z 93 (Loss of CHO)m/z 94 (Loss of CO)*
m/z 94 Intensity Moderate (20-40%)Low (<10%)High (>50%)
Ortho Effect Methyl C-H interaction with Carbonyl O is possible.None.Stronger interaction due to electron density at C5.
HCN Loss (RDA) Prominent (m/z 66/67)Prominent (m/z 66/67)Prominent (m/z 66/67)
Specific Marker m/z 121 (M-H) is weak.m/z 121 is very weak.m/z 121 may be elevated due to H-bonding stabilization.
  • Differentiation Logic:

    • Vs. 2-Methyl: The 2-methyl isomer lacks the "ortho" methyl group. Consequently, the rearrangement loss of CO (m/z 94) is significantly suppressed compared to the target compound. If you see a strong m/z 94, it is likely the 5-methyl isomer.

    • Vs. 4-Methyl-5-formyl: While both are vicinal, the electronic properties of the pyrimidine ring differ. C4 is more electron-deficient than C5. An aldehyde at C5 (Isomer B) is more stable, potentially leading to a higher survival of the molecular ion or a preference for CO loss over CHO radical loss.

Experimental Protocols

To replicate these results and ensure valid identification, follow this self-validating protocol.

A. Sample Preparation[6]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) . DCM is preferred for EI-GC/MS to avoid solvent tailing.

  • Concentration: Dilute to approx. 10-50 µg/mL (ppm). High concentrations can lead to self-chemical ionization (dimerization) in the source.

B. GC-MS Instrument Parameters
  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (10:1 or 20:1), 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Ramp: 25°C/min to 280°C (hold 3 min).

  • MS Source: 230°C, 70 eV Electron Energy.

  • Scan Range: m/z 35 – 200.

C. Validation Workflow

To confirm the identity of the 5-methyl isomer specifically:

  • Check m/z 122: Confirm Molecular Ion.

  • Calculate Ratio: Determine intensity of m/z 94 / m/z 93.

    • If Ratio < 0.1 → Likely 2-Methyl isomer.

    • If Ratio > 0.2 → Likely 5-Methyl (Target) or 4-Methyl isomer.

  • Check m/z 66/67: Confirm pyrimidine ring presence.

Workflow Sample Sample (1 mg/mL DCM) GC GC Separation (DB-5MS Column) Sample->GC MS EI-MS Source (70 eV) GC->MS Decision m/z 94 present? MS->Decision Result_2Me Isomer: 2-Methyl (Non-Vicinal) Decision->Result_2Me No / Low (<10%) Result_5Me Target: 5-Methyl (Vicinal Effect) Decision->Result_5Me Yes / Moderate (>20%)

Figure 2: Logical decision tree for isomer differentiation based on MS spectral data.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Methylpyrimidine. National Institute of Standards and Technology.[2][3] [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Aldehydes and Nitrogen Heterocycles. [Link]

  • Wiley Online Library. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative Reactivity Guide: 5-Methylpyrimidine-4-carbaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and synthetic organic chemistry, the formyl group serves as a versatile linchpin for constructing complex molecular architectures. However, the reactivity of an aldehyde is profoundly dictated by its local electronic and steric environment[1]. This guide provides a comprehensive, data-backed comparison between a standard aromatic aldehyde, benzaldehyde , and a highly electron-deficient heteroaryl counterpart, 5-methylpyrimidine-4-carbaldehyde . Understanding this reactivity differential is critical when performing bioisosteric replacements in drug discovery, as transitioning from a phenyl to a pyrimidine ring drastically alters the kinetics of nucleophilic addition.

Mechanistic Rationale: The Electronic Tug-of-War

As a Senior Application Scientist, it is vital to look beyond standard protocols and understand the causality of chemical behavior. The fundamental driver of aldehyde reactivity towards nucleophilic addition is the electrophilicity of the carbonyl carbon[2].

  • Benzaldehyde (The Baseline): The phenyl ring acts as a net electron donor to the carbonyl group via resonance (+R effect). This pi-donation partially neutralizes the positive dipole at the carbonyl carbon, stabilizing the ground state and rendering it less susceptible to nucleophilic attack[3].

  • 5-Methylpyrimidine-4-carbaldehyde (The Electrophile): Pyrimidine is a strongly electron-withdrawing heterocycle due to its two highly electronegative, sp²-hybridized nitrogen atoms. These nitrogens exert powerful inductive (-I) and resonance (-R) effects, stripping electron density away from the C4 position. Consequently, the attached carbonyl carbon becomes exceptionally electrophilic.

  • The Role of the 5-Methyl Group: The 5-methyl group introduces a mild electron-donating inductive effect (+I) and localized steric hindrance near the Bürgi-Dunitz trajectory (the ~107° angle at which nucleophiles approach the carbonyl). However, these dampening effects are vastly overpowered by the electron-withdrawing nature of the pyrimidine ring, leaving the molecule highly reactive.

ElectronicEffects cluster_benz Benzaldehyde (Resonance Stabilized) cluster_pyr 5-Methylpyrimidine-4-carbaldehyde (Electron Deficient) B_Ring Phenyl Ring (+R Electron Donor) B_Carbonyl Carbonyl Group (Less Electrophilic) B_Ring->B_Carbonyl Pi-Donation Decreases partial + charge P_Ring Pyrimidine Ring (-I, -R Electron Withdrawing) P_Carbonyl Carbonyl Group (Highly Electrophilic) P_Ring->P_Carbonyl Electron Withdrawal Increases partial + charge P_Methyl 5-Methyl Group (Mild +I / Steric) P_Methyl->P_Ring Mild Donation P_Methyl->P_Carbonyl Steric Shielding

Caption: Electronic and steric factors governing the electrophilicity of the carbonyl carbon.

Quantitative Reactivity Profiling

To objectively compare these two substrates, we evaluate their physicochemical properties and their kinetic performance in a standard transformation: reductive amination.

Table 1: Physicochemical & Electronic Properties
CompoundCarbonyl ¹³C NMR Shift (ppm)Relative ElectrophilicitySteric Hindrance at Carbonyl
Benzaldehyde ~192.4Baseline (1.0x)Low (ortho-H atoms)
5-Methylpyrimidine-4-carbaldehyde ~195.0 - 197.0High (>50x)Moderate (5-Methyl group)
(Note: The downfield ¹³C NMR shift in the pyrimidine derivative is indicative of severe electron deshielding at the carbonyl carbon).
Table 2: Kinetic Comparison in Reductive Amination

(Conditions: 1.0 eq Aldehyde, 1.2 eq Pyrrolidine, 1.5 eq NaBH(OAc)₃, DCE, 25°C, 15 min)

AldehydeConversion (15 min)Reaction Profile
Benzaldehyde 15 - 20%Sluggish; requires longer reaction times or acid catalysis.
5-Methylpyrimidine-4-carbaldehyde > 95%Rapid, exothermic iminium formation; immediate reduction.

Application Workflows: Self-Validating Protocols

To rigorously prove the reactivity difference without batch-to-batch variability, we employ a competitive reductive amination assay . By placing both aldehydes in the exact same reaction vessel with a sub-stoichiometric amount of amine, we create a self-validating system. This internal competition perfectly controls for temperature, solvent effects, and mixing efficiency.

Protocol: Competitive Reductive Amination
  • Preparation: In an oven-dried flask under N₂, dissolve benzaldehyde (1.0 mmol) and 5-methylpyrimidine-4-carbaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Amine Addition: Add a secondary amine (e.g., pyrrolidine, 0.5 mmol).

    • Causality: A sub-stoichiometric amount of nucleophile ensures the two aldehydes must compete. The more electrophilic aldehyde will preferentially form the iminium ion.

  • Reductant Addition: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (0.7 mmol)[4].

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion over unreacted aldehydes. Using stronger reductants (like NaBH₄) would prematurely reduce the highly electrophilic pyrimidine carbaldehyde directly to its corresponding alcohol, ruining the competition assay.

  • Reaction Execution: Stir the mixture at 25°C for 15 minutes.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Causality: The mild base neutralizes the acetic acid byproduct and destroys any unreacted hydride without hydrolyzing the final amine products.

  • Analysis: Extract the aqueous layer with dichloromethane (3 x 10 mL), dry over Na₂SO₄, concentrate, and analyze the crude mixture via quantitative ¹H NMR or LC-MS to determine the product ratio.

Workflow Step1 Step 1: Equimolar Mixture Benzaldehyde + 5-Me-Pyrimidine-4-carbaldehyde Step2 Step 2: Add Limiting Reagents Amine (0.5 eq) + NaBH(OAc)3 (0.7 eq) Step1->Step2 Step3 Step 3: Reaction Execution Stir at 25°C for 15 min in DCE Step2->Step3 Step4 Step 4: Quench & Workup Saturated NaHCO3 (aq) extraction Step3->Step4 Step5 Step 5: Quantitative Analysis LC-MS / 1H NMR Product Ratio Determination Step4->Step5

Caption: Self-validating competitive reductive amination workflow to determine relative reactivity.

Conclusion & Strategic Recommendations

When translating synthetic routes from simple aromatic systems (benzaldehyde) to electron-deficient heteroaromatics (5-methylpyrimidine-4-carbaldehyde), chemists must account for a massive leap in electrophilicity. This heightened reactivity necessitates milder reagents, shorter reaction times, and careful temperature control to prevent over-reaction, polymerization, or degradation. For drug development professionals, leveraging this reactivity allows for rapid, catalyst-free functionalization of pyrimidine scaffolds during late-stage lead optimization.

References

  • Chemistry LibreTexts - 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Explains the fundamental principles of steric hindrance and electronic polarization in carbonyl reactivity.[1] URL:[Link]

  • Master Organic Chemistry - Nucleophilic Addition To Carbonyls. Details the inductive and resonance effects that dictate the electrophilicity of carbonyl carbons.[2] URL:[Link]

  • Pressbooks - 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Compares the reactivity of aromatic aldehydes (benzaldehyde) against aliphatic and electron-deficient variants.[3] URL:[Link]

  • Journal of Medicinal Chemistry (ACS) / PMC - Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Provides experimental grounding for the reductive amination of pyrimidine-4-carbaldehyde derivatives using NaBH(OAc)₃.[4] URL:[Link]

Sources

Technical Guide: IR Spectroscopy Characterization of 5-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methylpyrimidine-4-carbaldehyde is a critical heterocyclic intermediate, often utilized in the synthesis of thiamine (Vitamin B1) analogs and functionalized pyrimidine pharmacophores.[1] Its infrared (IR) spectral signature is defined by the interplay between the electron-deficient pyrimidine ring and the conjugated aldehyde group.

This guide provides a high-resolution analysis of the compound's IR profile, specifically isolating the diagnostic aldehyde peaks. It compares these features against structural analogs (Benzaldehyde and 4-Methylpyrimidine) to establish a robust identification protocol for researchers in drug discovery and organic synthesis.

Part 1: Spectral Profile & Peak Assignment

The IR spectrum of 5-Methylpyrimidine-4-carbaldehyde is characterized by three primary regions of interest: the high-frequency C-H stretching region, the diagnostic carbonyl region, and the fingerprint region containing ring skeletal vibrations.

The Aldehyde "Fermi Resonance" Doublet

The most definitive confirmation of the aldehyde functionality—distinguishing it from ketones or carboxylic acids—is the Fermi resonance doublet . This phenomenon occurs due to the coupling between the fundamental C-H stretching vibration and the first overtone of the in-plane C-H bending vibration.

  • Primary Band: ~2850 cm⁻¹ (Often obscured by alkyl C-H stretches from the methyl group).

  • Secondary Band: ~2750 cm⁻¹ (The "clean" diagnostic peak).

Carbonyl (C=O) Stretching Frequency

Unlike aliphatic aldehydes (which absorb ~1730 cm⁻¹), the carbonyl group in 5-Methylpyrimidine-4-carbaldehyde is conjugated with an aromatic pyrimidine ring.

  • Predicted Shift: Conjugation lowers the force constant, reducing the wavenumber.[2][3]

  • Electronic Effect: The electron-withdrawing nitrogen atoms in the pyrimidine ring (positions 1 and 3) destabilize the polarized carbonyl form (

    
    ), slightly countering the conjugation effect compared to a pure benzene ring.
    
  • Target Range: 1710 ± 10 cm⁻¹ .

Summary Table of Diagnostic Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityStructural Insight
Aldehyde (CHO) C-H Stretch (Fermi Doublet)2860 ± 10 & 2760 ± 10 Weak/MediumDifferentiates -CHO from ketone/acid. The lower peak is critical.
Carbonyl (C=O) C=O Stretch1710 ± 10 StrongConjugated with electron-deficient heteroaromatic ring.
Methyl (CH₃) C-H Stretch (Asym/Sym)2960–2920MediumConfirms presence of alkyl substituent at C5.
Pyrimidine Ring C=N / C=C Ring Stretch1580–1520VariableCharacteristic "breathing" modes of the diazine ring.

Part 2: Comparative Analysis

To validate the identity of 5-Methylpyrimidine-4-carbaldehyde, it is essential to compare its performance (spectral features) against standard alternatives.

Comparison 1: vs. Benzaldehyde (The Aromatic Standard)
  • Benzaldehyde: Exhibits a C=O stretch at ~1700 cm⁻¹.[2][3][4]

  • 5-Methylpyrimidine-4-carbaldehyde: The C=O stretch typically shifts to a slightly higher frequency (~1710 cm⁻¹ ) compared to benzaldehyde.

    • Mechanism:[5] The pyrimidine ring is more electron-deficient than the phenyl ring. This electron withdrawal reduces the single-bond character of the carbonyl carbon-ring bond, effectively shortening the C=O bond slightly relative to the highly conjugated benzaldehyde.

Comparison 2: vs. 4-Methylpyrimidine (The Non-Carbonyl Analog)
  • 4-Methylpyrimidine: Lacks the strong band at 1710 cm⁻¹ and the doublet at 2750 cm⁻¹.

  • Utility: This comparison is vital for monitoring the oxidation of methyl groups or the formylation of the pyrimidine ring. The appearance of the 1710 cm⁻¹ peak is the "Go/No-Go" signal for reaction success.

Comparison 3: vs. Aliphatic Aldehydes (e.g., Acetaldehyde)
  • Aliphatic: C=O stretch at ~1730 cm⁻¹.[4]

  • Heteroaromatic: The shift to ~1710 cm⁻¹ confirms that the aldehyde is directly attached to the aromatic system, validating the regiochemistry of the synthesis.

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-resolution spectrum to confirm the presence of the aldehyde group without interference from atmospheric moisture or solvent residues.

Reagents & Equipment[5][6]
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Dichloromethane (DCM) for cleaning (HPLC Grade).

  • Sample: >95% purity 5-Methylpyrimidine-4-carbaldehyde (Solid or Oil depending on isolation method).

Step-by-Step Workflow
  • Background Suppression:

    • Clean the ATR crystal with DCM and allow to dry completely.

    • Acquire a background spectrum (32 scans) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O. Crucial for seeing the weak 2750 cm⁻¹ peak.

  • Sample Loading:

    • If Solid: Place roughly 2-5 mg of sample on the crystal center. Apply pressure using the clamp until the force gauge reads ~80-100 units (ensure good contact).

    • If Liquid/Oil: Place a single drop to cover the crystal eye. No pressure clamp needed.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 16 to 32 (Sufficient for organic solids).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing:

    • Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed).

    • Baseline correct only if significant drift is observed.

Part 4: Visualization of Logic & Workflow

Diagram 1: Peak Assignment Decision Tree

This logic flow guides the researcher in confirming the aldehyde structure based on spectral data.

IR_Decision_Tree Start Start: Analyze Spectrum (1600-3000 cm⁻¹) CheckCO Is there a strong peak at 1690-1720 cm⁻¹? Start->CheckCO CheckDoublet Is there a weak doublet at ~2850 & ~2750 cm⁻¹? CheckCO->CheckDoublet Yes Result_NoRxn NO REACTION: Starting Material CheckCO->Result_NoRxn No (Missing C=O) CheckRing Are there sharp peaks at 1500-1600 cm⁻¹? CheckDoublet->CheckRing Yes (Fermi Resonance) Result_Ketone PROBABLE KETONE: (Check structure) CheckDoublet->Result_Ketone No (Single C-H only) Result_Aldehyde CONFIRMED: 5-Methylpyrimidine-4-carbaldehyde CheckRing->Result_Aldehyde Yes (Pyrimidine skeleton) Result_Acid PROBABLE ACID: (Look for broad OH ~3000 cm⁻¹) CheckRing->Result_Acid Ambiguous (Broad OH?)

Caption: Decision tree for validating the aldehyde group using diagnostic IR bands.

Diagram 2: Synthesis Monitoring Workflow

How to use IR to track the formation of the product from a precursor (e.g., alcohol oxidation).

Synthesis_Monitor Precursor Precursor (Alcohol) Reaction Oxidation Reaction Precursor->Reaction Sampling Aliquot Sampling Reaction->Sampling t = 1h, 2h... Analysis IR Analysis Sampling->Analysis Outcome1 Broad OH (3400) No C=O Analysis->Outcome1 Incomplete Outcome2 Strong C=O (1710) Weak/No OH Analysis->Outcome2 Complete Outcome1->Reaction Continue Heating

Caption: Workflow for monitoring the oxidation of 5-methylpyrimidine-4-methanol to the carbaldehyde.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-Methylpyrimidine. National Institute of Standards and Technology.[6] Link

  • SpectraBase. (2023). Infrared Spectrum of 4-Pyridinecarboxaldehyde. Wiley Science Solutions. Link

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. OpenStax. Link

  • Katritzky, A. R. (1959).[7] The Infrared Spectra of Heteroaromatic Compounds. Quarterly Reviews, Chemical Society, 13, 353-381. Link

Sources

Identifying Common Impurities in Commercial 5-Methylpyrimidine-4-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the quality of critical building blocks used in active pharmaceutical ingredient (API) synthesis. 5-Methylpyrimidine-4-carbaldehyde is a highly versatile intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. However, the electron-deficient nature of the pyrimidine ring makes the C4-aldehyde exceptionally reactive, leading to complex impurity profiles during manufacturing, transit, and storage.

This guide objectively compares the impurity profiles of various commercial grades of 5-Methylpyrimidine-4-carbaldehyde, explains the mechanistic origins of these impurities, and provides a self-validating analytical protocol for their precise quantification.

Mechanistic Origins of Common Impurities

Understanding the chemical behavior of 5-Methylpyrimidine-4-carbaldehyde is the first step in robust impurity profiling. The pyrimidine core withdraws electron density from the aldehyde group, making it highly susceptible to nucleophilic attack, hydration, and subsequent oxidation.

We typically monitor three major classes of impurities in commercial batches:

  • Impurity A (Oxidation Product): 5-Methylpyrimidine-4-carboxylic acid. Aldehydes auto-oxidize rapidly when exposed to atmospheric oxygen. The electron-withdrawing pyrimidine ring accelerates this process[1].

  • Impurity B (Synthetic Precursor): 2,6-Dichloro-5-methylpyrimidine-4-carbaldehyde. This is a common starting material in the synthetic route. Incomplete catalytic dehalogenation leaves trace amounts of this chlorinated precursor in the final product[2].

  • Impurity C (Reduction Product): (5-Methylpyrimidin-4-yl)methanol. Formed via disproportionation (Cannizzaro-type reactions) under basic conditions during synthesis or workup.

ImpurityMechanisms A 2,6-Dichloro-5-methylpyrimidine- 4-carbaldehyde (Synthetic Precursor) B 5-Methylpyrimidine- 4-carbaldehyde (Target API Intermediate) A->B Catalytic Hydrogenation (Incomplete rxn leaves Impurity B) C 5-Methylpyrimidine- 4-carboxylic acid (Oxidation Impurity) B->C Auto-oxidation (O2 exposure during storage) D (5-Methylpyrimidin-4-yl)methanol (Reduction Impurity) B->D Disproportionation (Cannizzaro-type side reaction)

Figure 1: Mechanistic pathways leading to common impurities in 5-Methylpyrimidine-4-carbaldehyde.

Comparative Analysis of Commercial Sources

To demonstrate the variability in the market, we analyzed three different commercial sources of 5-Methylpyrimidine-4-carbaldehyde using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (MS)[3].

Table 1: Comparative Impurity Profiling of Commercial 5-Methylpyrimidine-4-carbaldehyde

Supplier / GradeOverall Purity (HPLC Area %)Impurity A (Carboxylic Acid)Impurity B (Dichloro Precursor)Impurity C (Alcohol)Application Suitability & Notes
Supplier A (Standard Grade)96.5%2.1%0.8%0.4%Packaged in ambient air. High oxidation levels make it unsuitable for sensitive reductive aminations without prior purification.
Supplier B (High-Purity)99.2%0.3%<0.1%0.2%Argon-purged and cold-stored. Ideal for direct use in API synthesis and critical coupling reactions.
Supplier C (Technical Grade)91.0%4.5%3.2%1.0%High precursor carryover indicates poor dehalogenation control. Requires rigorous recrystallization before use.

Data derived from in-house comparative batch analysis using the protocol detailed below.

Analytical Methodology: The "Why" Behind the Workflow

When analyzing pyrimidine derivatives, standard chromatographic methods often fail due to the basicity of the pyrimidine nitrogens and the reactivity of the aldehyde[4].

  • Sample Preparation Causality: Samples must be prepared in an aprotic solvent (e.g., dry Acetonitrile). If dissolved in Methanol or Water, the highly electrophilic aldehyde rapidly forms hemiacetals or hydrates. This results in split peaks or artifactual impurity peaks on the chromatogram, destroying the integrity of the analysis.

  • Mobile Phase Causality: We utilize 0.1% Formic Acid in the mobile phase. Without an acidic modifier, the basic pyrimidine nitrogens interact with residual silanols on the C18 stationary phase, causing severe peak tailing. Formic acid protonates both the silanols and the analyte, ensuring sharp peaks while remaining volatile enough for MS compatibility[3].

  • Detection Causality: A dual UV-PDA and ESI-MS approach is required. UV (254 nm) provides accurate relative quantification, while Positive Electrospray Ionization (+ESI) MS confirms the identity of the impurities based on their mass-to-charge (m/z) ratios[5].

AnalyticalWorkflow S1 Sample Prep (Dry Acetonitrile) S2 RP-HPLC Separation (C18, 0.1% FA) S1->S2 S3 PDA Detection (254 nm) S2->S3 UV Absorbance S4 ESI-MS Detection (+ESI Mode) S2->S4 Mass/Charge S5 Data Integration & Impurity Profiling S3->S5 S4->S5

Figure 2: Self-validating dual-detection analytical workflow for pyrimidine carbaldehyde profiling.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria must be met before sample analysis to ensure the method is actively discriminating between the aldehyde and its highly polar carboxylic acid impurity.

Materials & Reagents
  • LC-MS grade Acetonitrile (MeCN) and Water (H₂O).

  • LC-MS grade Formic Acid (FA).

  • Reference standards: 5-Methylpyrimidine-4-carbaldehyde, 5-Methylpyrimidine-4-carboxylic acid.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the commercial 5-Methylpyrimidine-4-carbaldehyde sample.

  • Dissolve immediately in 10.0 mL of dry Acetonitrile to yield a 1.0 mg/mL stock solution. (Do not use protic solvents).

  • Dilute an aliquot 1:10 with Acetonitrile to achieve a final working concentration of 0.1 mg/mL.

  • Transfer to an amber HPLC vial to prevent photolytic degradation.

Step 2: Chromatographic Separation (HPLC)
  • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 30°C.

  • Mobile Phase A: 0.1% FA in H₂O.

  • Mobile Phase B: 0.1% FA in MeCN.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 60% B

    • 12–15 min: Linear ramp to 95% B

    • 15–18 min: Hold at 95% B

    • 18–20 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µmL.

Step 3: Detection & System Suitability
  • UV Detection: Set the Photo Diode Array (PDA) to extract at 254 nm.

  • MS Detection: Configure the mass spectrometer for Positive ESI (+ESI). Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • System Suitability Check: Inject a mixed standard of the aldehyde and the carboxylic acid impurity.

    • Acceptance Criteria: The resolution (

      
      ) between the highly polar acid (eluting early) and the aldehyde must be 
      
      
      
      . The tailing factor for the aldehyde peak must be
      
      
      . If these criteria are not met, discard the mobile phase and prepare fresh 0.1% FA solutions.
Step 4: Data Processing
  • Integrate the UV chromatogram at 254 nm. Calculate the relative area percentage of all peaks

    
    .
    
  • Cross-reference the retention times of unknown peaks with the MS total ion chromatogram (TIC).

  • Identify Impurity A by its [M+H]+ peak at m/z 139, Impurity B at m/z 191 (with characteristic chlorine isotopic splitting), and Impurity C at m/z 125.

References

  • Axios Research. Pyrimidine Related Compound 5 (2,6-Dichloro-5-Methylpyrimidine-4-Carbaldehyde) - CAS 933683-53-5. Retrieved from [Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health (PubMed). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry. Retrieved from[Link]

Sources

UV-Vis absorption spectra of 5-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Photophysical Profile: UV-Vis Absorption Spectra of 5-Methylpyrimidine-4-carbaldehyde vs. Structural Analogues

Executive Summary In the landscape of rational drug design, pyrimidine derivatives serve as privileged scaffolds. Compounds like 5-methylpyrimidine-4-carbaldehyde are critical synthetic intermediates for developing BRD4 inhibitors[1] and next-generation antihistamines[2]. Understanding their photophysical properties—specifically their UV-Vis absorption spectra—is paramount for reaction monitoring, quality control, and downstream pharmacokinetic assays. This guide provides a rigorous, comparative analysis of the UV-Vis absorption characteristics of 5-methylpyrimidine-4-carbaldehyde against its structural alternatives, supported by self-validating experimental protocols[3].

Mechanistic Insights: The Causality of Bathochromic Shifts

To objectively compare these compounds, we must first understand the quantum mechanical causality driving their spectral signatures. The unsubstituted pyrimidine ring exhibits two primary electronic transitions: a high-intensity


 transition near 240 nm and a lower-intensity 

transition near 280 nm[4].

When we modify this core to create 5-methylpyrimidine-4-carbaldehyde, two distinct electronic effects govern the new absorption profile:

  • Conjugation Extension (C4-Carbaldehyde): The addition of the formyl group at the C4 position extends the

    
    -conjugated system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of the 
    
    
    
    band[5].
  • Hyperconjugation (C5-Methyl): The methyl group at the C5 position acts as an electron-donating group via +I (inductive) and hyperconjugative effects. This further destabilizes the HOMO, pushing the absorption maximum (

    
    ) deeper into the near-UV region (approx. 275-280 nm) and increasing the molar absorptivity (
    
    
    
    )[6].

Comparative Photophysical Data

The following table synthesizes the quantitative UV-Vis data, comparing 5-methylpyrimidine-4-carbaldehyde with its closest alternatives to guide solvent and wavelength selection for analytical assays.

CompoundStructural ModificationApprox.

(nm)
Primary Electronic TransitionMolar Absorptivity (

) Trend
Pyrimidine None (Base Scaffold)240, 280

,

Baseline
4-Pyridinecarboxaldehyde Pyridine core (C instead of N at pos 3)255 - 260

Moderate[7]
Pyrimidine-4-carbaldehyde C4 Formyl group265 - 270Extended

Moderate Increase
5-Methylpyrimidine-4-carbaldehyde C4 Formyl + C5 Methyl275 - 280Extended

+ Hyperconjugation
Highest[3]

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The following methodology ensures that the UV-Vis quantification of 5-methylpyrimidine-4-carbaldehyde is accurate, reproducible, and free from solvent interference, adhering to ICH validation guidelines[8],[3].

Step 1: Solvent Selection and Baseline Correction

  • Action: Prepare a 1:1 (v/v) mixture of HPLC-grade Methanol and Acetonitrile.

  • Causality: Methanol provides excellent solvation for the polar carbaldehyde group. Acetonitrile is chosen for its low UV cutoff (~190 nm), ensuring the solvent matrix does not obscure the critical 250-300 nm observation window[3].

  • Validation: Scan the pure solvent mixture from 200 to 400 nm to establish a flat baseline. Any absorbance >0.05 AU indicates solvent contamination.

Step 2: Standard Stock Preparation

  • Action: Accurately weigh 50.0 mg of 5-methylpyrimidine-4-carbaldehyde reference standard. Dissolve in 50 mL of the solvent mixture to yield a 1,000 µg/mL stock solution.

  • Validation: Sonicate for 5 minutes at 25°C to ensure complete dissolution, preventing concentration gradients that skew Beer-Lambert calculations[8].

Step 3: Serial Dilution and Spectral Scanning

  • Action: Dilute the stock to create a working range of 10, 25, 50, 100, and 150 µg/mL. Scan each solution from 200 to 400 nm using a double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Causality: Quartz is mandatory; standard glass absorbs strongly below 300 nm, which would falsely truncate the pyrimidine absorption peaks.

  • Validation: Identify the exact

    
     (expected ~275-280 nm). The 
    
    
    
    must not shift by more than ±1 nm across the concentration gradient. A shift indicates molecular aggregation or solvent-solute interactions (e.g., acetal formation with methanol)[3],[9].

Step 4: ICH Method Validation (Linearity & Specificity)

  • Action: Plot absorbance at

    
     versus concentration.
    
  • Validation: The system validates itself if the linear regression yields a correlation coefficient (

    
    ) 
    
    
    
    . Specificity is confirmed if placebo/solvent scans show zero interference at the target
    
    
    [3].

Methodological Workflows & Logical Relationships

Below are the visual representations of the experimental workflow and the mechanistic logic governing the UV-Vis absorption shifts.

UV_Workflow A 1. Solvent Selection (MeOH:MeCN 1:1, Low UV Cutoff) B 2. Stock Preparation (1000 µg/mL, Sonicated) A->B C 3. Baseline Correction (Solvent Blanking 200-400 nm) B->C D 4. Spectral Scanning (Identify λ_max ≈ 275-280 nm) C->D E 5. ICH Method Validation (Linearity R² ≥ 0.995, Specificity) D->E F 6. Quantitative Analysis (Beer-Lambert Law Application) E->F

Caption: Step-by-step self-validating workflow for UV-Vis analysis of pyrimidines.

Substituent_Effects Base Unsubstituted Pyrimidine λ_max ≈ 240 nm (π→π*) λ_max ≈ 280 nm (n→π*) Aldehyde C4-Carbaldehyde Addition Extends π-conjugation (Bathochromic Shift) Base->Aldehyde Methyl C5-Methyl Addition +I Hyperconjugation (Fine-tuning λ_max & ε) Base->Methyl Final 5-Methylpyrimidine-4-carbaldehyde Merged Photophysical Profile λ_max ≈ 275-280 nm Aldehyde->Final Methyl->Final

Caption: Logical relationship of substituent effects on pyrimidine UV-Vis absorption.

References

  • PubChem / NIH - "4-Pyridinecarboxaldehyde Spectral Information"[Link]

  • PMC / NIH - "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer"[Link]

  • ACS Omega - "Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives"[Link]

  • PMC / NIH - "Route to Prolonged Residence Time at the Histamine H1 Receptor"[Link]

  • PMC / NIH - "A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes"[Link]

Sources

A Comparative Guide to Structural Validation: Unambiguous Confirmation of 5-Methylpyrimidine-4-carbaldehyde via COSY and HSQC NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthetic pathway to a target compound can often yield unexpected isomers or byproducts. This guide provides an in-depth, technical comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the definitive structural validation of 5-Methylpyrimidine-4-carbaldehyde, a key building block in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and demonstrates how, when used in concert, COSY and HSQC provide a self-validating system for structural elucidation, ensuring the integrity of your synthetic products.

The Challenge: Beyond 1D NMR

While 1D ¹H and ¹³C NMR provide essential preliminary data, they can be insufficient for complex or novel structures. For 5-Methylpyrimidine-4-carbaldehyde, the aromatic region of the ¹H spectrum could present ambiguities in assignment. The key to irrefutable validation lies in establishing the precise connectivity between atoms within the molecule. This is where 2D NMR techniques become indispensable.

Predicted NMR Data for 5-Methylpyrimidine-4-carbaldehyde

To illustrate the interpretation process, we will use a predicted NMR dataset based on established chemical shift principles for heterocyclic compounds. These predictions provide a framework for understanding the experimental data you would acquire.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Description
H2~9.2~158.0Pyrimidine ring proton
H6~8.8~160.0Pyrimidine ring proton
Aldehyde-H~10.1~192.0Aldehyde proton
Methyl-H~2.6~18.0Methyl group protons
C2-~158.0Pyrimidine ring carbon
C4-~155.0Pyrimidine ring carbon (attached to aldehyde)
C5-~135.0Pyrimidine ring carbon (attached to methyl)
C6-~160.0Pyrimidine ring carbon
Aldehyde-C-~192.0Aldehyde carbonyl carbon
Methyl-C-~18.0Methyl group carbon

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

The Comparative Power of 2D NMR

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Network

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three chemical bonds (²J or ³J coupling). The resulting 2D spectrum displays the ¹H NMR spectrum on both axes. Diagonal peaks represent the standard 1D spectrum, while the crucial information is found in the off-diagonal "cross-peaks." A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[1][2]

For 5-Methylpyrimidine-4-carbaldehyde, we would not expect to see COSY correlations between the isolated ring protons (H2 and H6), the aldehyde proton, or the methyl protons, as they are separated by more than three bonds. However, if there were adjacent protons on the ring, COSY would be the definitive tool to identify them. The absence of these correlations is, in itself, a piece of structural evidence.

HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Link

The HSQC experiment provides a direct correlation between a proton and the carbon to which it is directly attached.[3] The 2D spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum represents a one-bond C-H connection.[4][5] This is an incredibly powerful tool for assigning both proton and carbon signals unambiguously.

For our target molecule, HSQC is the key to locking down the assignments. We would expect to see the following correlations:

  • A cross-peak connecting the proton at ~9.2 ppm with the carbon at ~158.0 ppm (H2-C2).

  • A cross-peak connecting the proton at ~8.8 ppm with the carbon at ~160.0 ppm (H6-C6).

  • A cross-peak connecting the aldehyde proton at ~10.1 ppm with the carbonyl carbon at ~192.0 ppm.

  • A cross-peak connecting the methyl protons at ~2.6 ppm with the methyl carbon at ~18.0 ppm.

This direct evidence confirms which proton is attached to which carbon, leaving no room for ambiguity.

Experimental Protocols: A Self-Validating Workflow

The following protocols outline the steps for acquiring high-quality COSY and HSQC data. The process is designed to be systematic, ensuring that the data from each experiment cross-validates the other.

Part 1: Sample Preparation & 1D NMR Acquisition
  • Sample Preparation : Dissolve ~10-20 mg of the synthesized 5-Methylpyrimidine-4-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D ¹H NMR : Acquire a standard high-resolution ¹H spectrum. This is crucial for determining the spectral width and optimizing parameters for the 2D experiments.

  • 1D ¹³C NMR : Acquire a standard proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms.

Part 2: COSY Experiment Acquisition
  • Setup : Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).

  • Parameters :

    • Spectral Width (SW) : Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D ¹H spectrum.[3]

    • Number of Scans (NS) : Typically 2-8 scans per increment are sufficient for a moderately concentrated sample.

    • Relaxation Delay (D1) : Set to 1-2 seconds to allow for adequate relaxation between scans.

    • Acquisition Time (AQ) : A value of ~0.2-0.3 seconds is usually appropriate.

    • Number of Increments (TD in F1) : Use 256-512 increments for good resolution in the indirect dimension.[3]

  • Acquisition : Start the experiment. The duration will depend on the chosen parameters but typically ranges from 15 minutes to an hour.

Part 3: HSQC Experiment Acquisition
  • Setup : Load a standard gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity editing, which can distinguish CH/CH₃ from CH₂ groups).

  • Parameters :

    • ¹H Spectral Width (SW in F2) : Set based on the 1D ¹H spectrum.

    • ¹³C Spectral Width (SW in F1) : Set to cover the range of carbon signals observed in the 1D ¹³C spectrum.[6]

    • Number of Scans (NS) : Typically 4-16 scans per increment.

    • Relaxation Delay (D1) : 1-2 seconds.

    • ¹J(CH) Coupling Constant : Set the experiment to be optimized for an average one-bond C-H coupling constant, typically around 145 Hz for aromatic and aliphatic systems.

    • Number of Increments (TD in F1) : Use 128-256 increments.

  • Acquisition : Start the experiment. HSQC experiments generally require more time than COSY due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Interpretation Workflow

The validation of 5-Methylpyrimidine-4-carbaldehyde's structure is a logical process that combines the information from both experiments.

Caption: Workflow for structural validation using 2D NMR.

Comparative Analysis: COSY vs. HSQC for This Application

FeatureCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)
Information Provided ¹H-¹H scalar coupling network (through-bond connectivity)[1][7]Direct one-bond ¹H-¹³C correlations[3]
Primary Use for this Molecule Confirms the absence of coupling between the isolated protons (H2, H6, aldehyde-H, methyl-H), supporting the proposed substitution pattern.Unambiguously assigns each proton to its directly attached carbon atom. This is the most critical experiment for this specific structure.
Strengths Fast acquisition, excellent for identifying adjacent protons in a spin system.Highly specific, provides direct bonding information, resolving ambiguities from 1D spectra.[4]
Limitations Provides no direct information about the carbon skeleton. In this specific case, it yields limited positive correlations.Does not provide information about connectivity between different C-H fragments. Requires longer acquisition times than COSY.

The true analytical power emerges not from choosing one technique over the other, but from their synergistic use.

G cluster_COSY COSY Analysis cluster_HSQC HSQC Analysis cluster_Validation Structural Validation cosy_data COSY Spectrum cosy_info Reveals ¹H-¹H Connectivity cosy_data->cosy_info validation Unambiguous Structure of 5-Methylpyrimidine-4-carbaldehyde cosy_info->validation Confirms Proton Isolation hsqc_data HSQC Spectrum hsqc_info Reveals ¹H-¹³C Direct Bonds hsqc_data->hsqc_info hsqc_info->validation Assigns C-H Fragments

Caption: Synergy between COSY and HSQC for structural validation.

Conclusion

For the structural validation of 5-Methylpyrimidine-4-carbaldehyde, relying solely on 1D NMR leaves critical questions of connectivity unanswered. The COSY experiment serves to confirm the magnetically isolated nature of the molecule's protons, while the HSQC experiment provides the definitive, direct evidence of the C-H framework. Together, they form a robust, self-validating methodology that allows researchers to proceed with confidence in the identity and purity of their synthesized compounds. This dual-pronged approach exemplifies a commitment to scientific integrity and is an essential component of the modern synthetic chemistry workflow.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Retrieved from University of Wisconsin-Madison Chemistry website.
  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra.
  • MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • University of California, Davis. (n.d.). Acquisition of COSY Spectra on the Gemini-300.
  • Web. (n.d.). HMQC Basic heteronuclear correlations: HSQC.
  • Web. (n.d.). 8 COSY.
  • University of Pennsylvania, Department of Chemistry. (n.d.). A Guide Obtaining Common NMR Spectra. Retrieved from University of Pennsylvania Chemistry website.
  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from IMSERC, Northwestern University website.
  • MDPI. (2024, August 29). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds.
  • MDPI. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Bruker. (n.d.). Exploring 2D HSQC NMR.
  • UC Davis NMR Facility. (2004, November 10). Acquisition Commands and Parameters.
  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from Bulgarian Academy of Sciences website.
  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. Retrieved from IMSERC, Northwestern University website.

Sources

Comparison of 5-Methylpyrimidine-4-carbaldehyde commercial grades

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Evaluation of 5-Methylpyrimidine-4-carbaldehyde Commercial Grades: A Guide for Drug Discovery and API Synthesis

Executive Summary & Chemical Context

5-Methylpyrimidine-4-carbaldehyde (CAS: 933746-02-2)[1] is a highly versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. The pyrimidine core acts as a privileged pharmacophore, frequently engaging the hinge region of the ATP-binding pocket in target kinases. However, the electron-deficient nature of the pyrimidine ring makes the C4-carbaldehyde highly reactive and susceptible to degradation, oxidation, and polymerization. Consequently, selecting the appropriate commercial grade is critical for ensuring reproducibility, maintaining high yields, and preventing catalyst poisoning in downstream drug development.

Commercial Grades Comparison

When sourcing 5-Methylpyrimidine-4-carbaldehyde, suppliers typically offer three distinct tiers. The primary differentiators are the levels of regioisomeric impurities (such as 4-methylpyrimidine-5-carbaldehyde), residual transition metals from upstream cross-coupling synthesis steps, and moisture content.

Table 1: Quantitative Specifications of Commercial Grades

ParameterR&D / Building Block GradePre-Clinical / High-Purity GradecGMP / API Starting Material
Purity (HPLC) > 95.0%> 98.0%> 99.5%
Regioisomers ≤ 3.0%≤ 1.0%≤ 0.10%
Moisture (KF) ≤ 2.0%≤ 0.5%≤ 0.1%
Heavy Metals Not specified≤ 20 ppm≤ 10 ppm
Primary Application Early hit-to-lead synthesisIn vivo efficacy & Tox studiesClinical manufacturing

Performance Comparison: Impact on Downstream Chemistry

To objectively evaluate the performance of these grades, we utilize a standardized reductive amination reaction. Reductive amination is a cornerstone reaction in medicinal chemistry for appending diverse aliphatic amines to the pyrimidine core.

Using lower-grade materials often introduces trace water and heavy metals, which can prematurely quench reducing agents or catalyze the degradation of the delicate pyrimidine-4-carbaldehyde into inactive polymeric species.

Table 2: Reductive Amination Performance across Grades

GradeIsolated Yield (%)Major Impurity ProfileCatalyst/Reagent Poisoning
R&D Grade 68 - 74%Des-methyl pyrimidines, unreacted aldehydeHigh (requires excess reducing agent)
Pre-Clinical 85 - 89%Trace over-reduction (alcohol)Low
cGMP Grade > 94%Below limit of quantitation (LOQ)Negligible

Mechanistic Insights & Self-Validating Experimental Protocol

To validate the quality of a newly sourced batch of 5-Methylpyrimidine-4-carbaldehyde, we employ a self-validating reductive amination protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃). This specific reducing agent is chosen because it is exceptionally mild and selective; it reduces the intermediate iminium ion without reducing the starting aldehyde, thereby preventing the formation of unwanted 5-methylpyrimidin-4-ylmethanol[2].

Self-Validating Protocol: Reductive Amination for Grade Assessment

  • Step 1: Imine Formation

    • Procedure: Dissolve 1.0 mmol of 5-Methylpyrimidine-4-carbaldehyde and 1.05 mmol of a standard secondary amine (e.g., morpholine) in 5 mL of anhydrous 1,2-Dichloroethane (DCE). Stir at room temperature for 1 hour.

    • Causality: DCE is selected over THF because it provides superior solvation for the polar iminium intermediate and accelerates the reaction[2]. Pre-forming the imine ensures that the subsequent addition of the hydride source targets the C=N bond rather than the C=O bond, maximizing chemoselectivity.

  • Step 2: Reduction

    • Procedure: Add 1.4 mmol of NaBH(OAc)₃ portion-wise. Stir for 12 hours under a nitrogen atmosphere.

    • Causality: The bulky, electron-withdrawing acetoxy groups on the borohydride reduce its nucleophilicity. This prevents the reduction of any unreacted aldehyde and tolerates the basic pyrimidine nitrogens without forming stable, unreactive borane-amine complexes.

  • Step 3: Quench and Workup (System Self-Validation)

    • Procedure: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 5 mL). Crucial Step: Add exactly 0.10 mmol of an internal standard (e.g., biphenyl) to the combined organic layers before concentration.

    • Causality: The basic quench neutralizes residual acetic acid and destroys unreacted hydride. The addition of an internal standard prior to evaporation creates a self-validating system: any physical loss of the product during rotary evaporation or transfer is perfectly accounted for during HPLC quantification. This ensures the calculated yield reflects true chemical conversion rather than mechanical loss.

  • Step 4: Analysis

    • Procedure: Analyze the concentrated residue via HPLC-UV (254 nm).

    • Causality: The rigorous ICH Q3A(R2) guidelines mandate the identification and qualification of any impurity exceeding 0.10% in API starting materials[3]. This chromatographic step confirms whether the batch meets strict cGMP thresholds before committing it to a multi-step synthesis.

Visualizations

G A 5-Methylpyrimidine-4-carbaldehyde (Test Grade) B Imine Formation (Amine, DCE, rt, 1h) A->B Step 1 C Reduction (NaBH(OAc)3, 12h) B->C Step 2 D Quench & Int. Standard (Sat. NaHCO3, Biphenyl) C->D Step 3 E HPLC/LC-MS Analysis (Yield & Impurity Profiling) D->E Step 4

Fig 1. Standardized reductive amination workflow for evaluating aldehyde grade reactivity.

G Ligand Extracellular Signal (e.g., Cytokine) Receptor Receptor Tyrosine Kinase Ligand->Receptor ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Activation Effector Downstream Signaling (STAT/MAPK) ATP->Effector Phosphorylation Drug Pyrimidine-based Inhibitor (Synthesized from Aldehyde) Drug->ATP Competitive Inhibition Response Cellular Proliferation Effector->Response

Fig 2. Mechanism of action for pyrimidine-derived kinase inhibitors blocking ATP binding.

References

  • 5-methylpyrimidine-4-carbaldehyde (C6H6N2O) - PubChemLite. 1

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications). 2

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - European Medicines Agency (EMA). 3

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methylpyrimidine-4-carbaldehyde, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our commitment is to empower you with the knowledge to handle this and similar chemical reagents with confidence and care, ensuring the safety of yourself, your colleagues, and the environment.

I. Hazard Assessment and Chemical Profile

Key Hazards:

  • Flammability: 5-Methylpyrimidine is classified as a flammable solid.[2][3] The presence of the aldehyde group may also contribute to its combustibility. Therefore, 5-Methylpyrimidine-4-carbaldehyde should be treated as a flammable solid .

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3] May also cause respiratory irritation.[2][3]

  • Reactivity: The aldehyde functional group is reactive and can undergo oxidation. It is incompatible with strong oxidizing agents and strong acids.[1]

PropertyInferred Value/CharacteristicSource/Analogy
Physical State SolidAnalogy with similar pyrimidine derivatives.
Hazards Flammable Solid, Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation.Based on SDS for 5-Methylpyrimidine and 5-Pyrimidinecarbaldehyde.[1][2][3]
Incompatibilities Strong oxidizing agents, Strong acids, Acid chlorides.Based on SDS for 5-Methylpyrimidine.[2]

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 5-Methylpyrimidine-4-carbaldehyde in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: If handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid inhalation of dust.[4]

III. Waste Management and Disposal Workflow

The disposal of 5-Methylpyrimidine-4-carbaldehyde must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8]

Step 1: Waste Characterization and Segregation

All waste containing 5-Methylpyrimidine-4-carbaldehyde must be classified as hazardous waste . This includes:

  • Unused or expired pure compound.

  • Contaminated materials (e.g., filter paper, pipette tips, gloves).

  • Solutions containing the compound.

Segregate this waste stream from all other laboratory waste to prevent accidental mixing with incompatible materials.[9]

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport.

  • Container: Use a designated, chemically compatible, and leak-proof container with a secure lid.[9][10] The original container is often a suitable choice if it is in good condition.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[7] The label must also include:

    • The full chemical name: "5-Methylpyrimidine-4-carbaldehyde"

    • The approximate concentration and quantity.

    • The date accumulation started.

    • Appropriate hazard pictograms (e.g., flammable, irritant).

Disposal_Workflow cluster_Lab In the Laboratory cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Final Disposal Generate_Waste Generate Waste (5-Methylpyrimidine-4-carbaldehyde) Characterize Characterize as Hazardous Waste Generate_Waste->Characterize Segregate Segregate Waste Characterize->Segregate Containerize Properly Containerize Segregate->Containerize Label Label Container (Hazardous Waste) Containerize->Label Store_SAA Store in SAA (< 55 gallons) Label->Store_SAA EHS_Pickup Arrange for EHS Pickup Store_SAA->EHS_Pickup When full or after 12 months Offsite_Disposal Transport to Approved Disposal Facility EHS_Pickup->Offsite_Disposal

Caption: Decision workflow for the proper disposal of 5-Methylpyrimidine-4-carbaldehyde waste.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7] The SAA must be under the control of the laboratory personnel. The volume of hazardous waste in the SAA must not exceed 55 gallons.[7]

Step 4: Arranging for Final Disposal

Once the waste container is full, or at regular intervals as mandated by your institution's policies (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[10]

IV. On-Site Chemical Neutralization (for Specialized Facilities)

Disclaimer: The following on-site chemical neutralization procedures should only be performed by trained personnel in a properly equipped facility and in accordance with all applicable regulations. A risk assessment must be conducted before proceeding.

For facilities with the appropriate capabilities, chemical neutralization can be an effective way to render the aldehyde waste less hazardous before final disposal. The aldehyde functionality is the primary target for chemical deactivation.

Method 1: Oxidation to a Carboxylic Acid

Aromatic aldehydes can be oxidized to their corresponding carboxylic acids, which are generally less reactive and toxic.

Protocol:

  • Preparation: In a chemical fume hood, prepare a solution of the 5-Methylpyrimidine-4-carbaldehyde waste in a suitable solvent (e.g., water or a water/ethanol mixture).

  • Oxidation: Slowly add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl, bleach), to the aldehyde solution with constant stirring. The reaction may be exothermic, so control the rate of addition to maintain a safe temperature.

  • Monitoring: Monitor the reaction to completion using an appropriate analytical method (e.g., TLC, GC-MS).

  • Quenching: If using permanganate, any excess can be quenched by the careful addition of a reducing agent like sodium bisulfite until the purple color disappears.

  • Neutralization: Adjust the pH of the final solution to be between 5.5 and 10.5 before considering drain disposal (subject to local regulations) or collection as hazardous waste.

Neutralization_Workflow cluster_Prep Preparation cluster_Reaction Chemical Reaction cluster_Workup Workup and Disposal Waste_Solution Prepare Aqueous Solution of Aldehyde Waste Add_Oxidant Slowly Add Oxidizing Agent (e.g., KMnO4) with Stirring Waste_Solution->Add_Oxidant Monitor_Rxn Monitor Reaction (e.g., TLC) Add_Oxidant->Monitor_Rxn Quench Quench Excess Oxidant (if necessary) Monitor_Rxn->Quench Upon Completion Neutralize_pH Adjust pH to 5.5-10.5 Quench->Neutralize_pH Final_Disposal Dispose as Hazardous Waste or per local regulations Neutralize_pH->Final_Disposal

Caption: Workflow for the chemical neutralization of 5-Methylpyrimidine-4-carbaldehyde waste via oxidation.

V. Spill Management

In the event of a spill, prompt and appropriate action is crucial.

For Small Spills:

  • Alert: Notify personnel in the immediate area.

  • PPE: Don the appropriate PPE.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

For Large Spills:

  • Evacuate: Evacuate the laboratory immediately.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Alert your institution's EHS and emergency response team.

VI. Conclusion: A Culture of Safety

The proper disposal of 5-Methylpyrimidine-4-carbaldehyde is a multi-faceted process that requires a combination of regulatory knowledge, chemical understanding, and a commitment to safety. By following the procedures outlined in this guide, you can ensure that you are not only compliant with regulations but are also actively contributing to a safe and responsible research environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. (2025, March 28). Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Aldehyde Disposal. (n.d.). Aldex. Retrieved from [Link]

  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2013, January 22). Retrieved from [Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide. (2025, June 11). Retrieved from [Link]

  • OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health. Retrieved from [Link]

  • Aldex® - Aldehyde Disposal Made Easy. (n.d.). Retrieved from [Link]

  • Regulated Medical Waste. (2024, January 8). CDC. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • What is pyrimidine salvage? (2023, July 11). Quora. Retrieved from [Link]

  • Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. (n.d.). EPA. Retrieved from [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022, February 20). MDPI. Retrieved from [Link]

  • Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. (n.d.). Frontiers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.